Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate
Descripción
BenchChem offers high-quality Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO3/c1-2-11-7(9)6(8)5-3-10-4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLENGPIYFNYJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1COC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793092-96-2 | |
| Record name | ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Characterization of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate: A Technical Whitepaper
Introduction
The incorporation of fluorine into small-molecule drug candidates fundamentally alters their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity. The oxetane ring, frequently deployed as a bioisostere for gem-dimethyl groups or carbonyls, offers increased aqueous solubility and reduced lipophilicity compared to its hydrocarbon counterparts. The molecule ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (CAS: 1793092-96-2) represents a highly versatile building block that merges these two privileged motifs: a fluoro-alkene and an oxetane ring[1][2]. This whitepaper provides an authoritative guide on the synthesis, mechanistic rationale, and characterization of this critical intermediate for researchers and drug development professionals.
Mechanistic Pathway & Synthetic Strategy
The most robust and stereochemically predictable method for synthesizing
Causality of Reagent Selection:
-
Phosphonate over Phosphonium (Wittig): The HWE reaction is preferred over traditional Wittig chemistry for
-fluoro esters because the resulting dialkyl phosphate byproduct is highly water-soluble, allowing for a simplified aqueous workup and avoiding the notoriously difficult-to-remove triphenylphosphine oxide[7]. -
Base Selection (NaH vs. DBU vs. LiHMDS): Sodium hydride (NaH) in tetrahydrofuran (THF) is optimal. The strong, non-nucleophilic nature of the hydride ensures complete deprotonation of the relatively acidic
-proton of the fluorophosphonate without risking nucleophilic attack on the highly strained oxetan-3-one ring. -
Temperature Control (0 °C to Room Temperature): Oxetan-3-one is volatile and sensitive to base-catalyzed ring-opening. Initiating the carbanion formation at 0 °C and strictly controlling the addition rate of the ketone prevents thermal degradation of the oxetane intermediate.
Mechanistic pathway of the Horner-Wadsworth-Emmons olefination yielding the target fluoro-oxetane.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure high yield and purity through built-in validation checkpoints (e.g., gas evolution monitoring, TLC confirmation).
Materials Required:
-
Triethyl 2-fluoro-2-phosphonoacetate (CAS: 2356-16-3)[5]
-
Oxetan-3-one (CAS: 774-48-1)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask under an argon atmosphere. Add 60% NaH (1.2 equivalents, 1.2 mmol) and wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Decant the hexane via syringe and suspend the purified NaH in anhydrous THF (50 mL).
-
Carbanion Generation: Cool the suspension to 0 °C using an ice-water bath. Slowly add triethyl 2-fluoro-2-phosphonoacetate (1.1 equivalents, 1.1 mmol) dropwise via syringe.
-
Validation Checkpoint: Observe the evolution of
gas. The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution, indicating complete deprotonation and formation of the active carbanion. Stir for 30 minutes at 0 °C.
-
-
Electrophile Addition: Dissolve oxetan-3-one (1.0 equivalent, 1.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the carbanion mixture over 15 minutes, strictly maintaining the internal temperature at 0 °C to prevent oxetane ring degradation.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1, visualized with
stain). The disappearance of the oxetan-3-one spot and the emergence of a new UV-active spot (due to the conjugated ester) confirms reaction completion.
-
-
Quenching and Workup: Quench the reaction by carefully adding saturated aqueous
(20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). The highly water-soluble diethyl phosphate byproduct remains in the aqueous phase[7]. -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 15% EtOAc in Hexanes) to afford the pure product as a colorless liquid[2].
Characterization & Analytical Data
Rigorous characterization is required to confirm the structural integrity of the oxetane ring and the presence of the fluoro-alkene. The following tables summarize the physical properties and expected spectroscopic data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1793092-96-2 | [1][2] |
| Molecular Formula | [1][2] | |
| Molecular Weight | 160.15 g/mol | [2] |
| Physical Form | Colorless to pale yellow liquid | [2] |
| Storage Temperature | 2-8 °C (Sealed, dry) | [1] |
| SMILES | O=C(OCC)C(F)=C1COC1 | [1] |
Table 2: Expected Nuclear Magnetic Resonance (NMR) & MS Data
| Analytical Method | Signal / Shift | Assignment / Interpretation |
| Oxetane ring protons ( | ||
| Ethyl ester | ||
| Ethyl ester | ||
| Carbonyl carbon (C=O), split by adjacent fluorine. | ||
| C-F carbon (alkene). Large one-bond coupling constant. | ||
| Oxetane ylidene carbon (C=C-F). | ||
| Vinylic fluorine atom. | ||
| ESI-MS (m/z) | 161.1 | Matches calculated exact mass. |
Downstream Applications & Structural Significance
The synthesized ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate is a prime candidate for further derivatization in medicinal chemistry. The exocyclic double bond can undergo stereoselective reductions, Michael additions, or cross-coupling reactions. For instance, reduction of the ester moiety using Diisobutylaluminum hydride (DIBAL-H) at -78 °C yields the corresponding allylic alcohol, a critical intermediate for synthesizing complex fluorocyclopropanoid nucleosides or biologically active heterocycles[8].
Workflow of downstream functionalization for the fluoro-oxetane intermediate.
The strategic placement of the fluorine atom adjacent to the oxetane ring not only locks the conformation via the gauche effect but also modulates the electron density of the oxetane oxygen, potentially altering its hydrogen-bond accepting capabilities in a protein binding pocket[8].
References
-
PubMed. "Chemical Synthesis of the Epimeric (23R)- and (23S)-Fluoro Derivatives of Bile Acids via Horner-Wadsworth-Emmons Reaction". Lipids. Available at:[Link]
-
ResearchGate. "A Facile Method for the Stereoselective Horner–Wadsworth–Emmons Reaction of Aryl Alkyl Ketones". Chemical & Pharmaceutical Bulletin. Available at:[Link]
-
ACS Publications. "Reduction-olefination of esters: a new and efficient synthesis of .alpha.-fluoro .alpha.,.beta.-unsaturated esters". The Journal of Organic Chemistry. Available at:[Link]
-
Taylor & Francis. "DESIGN AND SYNTHESIS OF NOVEL FLUOROCYCLOPROPANOID NUCLEOSIDES". Nucleosides, Nucleotides and Nucleic Acids. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate | 1793092-96-2 [sigmaaldrich.com]
- 3. Chemical Synthesis of the Epimeric (23R)- and (23S)-Fluoro Derivatives of Bile Acids via Horner-Wadsworth-Emmons Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triethyl 2-Fluoro-2-phosphonoacetate | 2356-16-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Triethyl 2-fluoro-2-phosphonoacetate CAS#: 2356-16-3 [amp.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
The Physicochemical and Synthetic Profile of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate: A Next-Generation Building Block
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and strained aliphatic rings is a proven tactic to optimize pharmacokinetic profiles. The chief advantage of fluorination is its ability to modulate lipophilicity, enhance metabolic stability by blocking cytochrome P450 (CYP450) oxidation sites, and improve drug transport across the blood-brain barrier (BBB)[1].
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (CAS: 1793092-96-2) is a highly specialized, low-molecular-weight building block that synergizes the electronic properties of a vinylic fluoride with the unique spatial geometry of an oxetane ring[2]. As a Senior Application Scientist, I have observed that scaffolds of this nature are indispensable for synthesizing conformationally restricted bioisosteres. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and a field-validated synthetic methodology.
Physicochemical Profiling & Molecular Dynamics
Understanding the baseline physicochemical metrics of a building block is critical for predicting the behavior of downstream active pharmaceutical ingredients (APIs). The data summarized below highlights why this specific compound is highly valued in drug discovery.
Quantitative Property Matrix
| Property | Value | Source |
| CAS Number | 1793092-96-2 | [2] |
| Molecular Formula | C₇H₉FO₃ | [2] |
| Molecular Weight | 160.14 g/mol | [2] |
| Monoisotopic Mass | 160.05357 Da | [3] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [2] |
| LogP (Predicted) | 0.8033 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
| Predicted CCS ([M+H]+) | 129.0 Ų | [3] |
Causality of Physicochemical Metrics
-
Optimal Lipophilicity (LogP 0.8033): The oxetane oxygen acts as a strong hydrogen bond acceptor (HBA), which significantly lowers the overall lipophilicity compared to its gem-dimethyl or cyclobutane analogs[2]. A LogP of ~0.8 ensures that derivatives synthesized from this building block maintain excellent aqueous solubility while retaining sufficient membrane permeability.
-
CNS Penetration Potential (TPSA 35.53 Ų): With a TPSA well below the 90 Ų threshold and zero hydrogen bond donors, this scaffold is perfectly primed for integration into CNS-targeting therapeutics[2].
-
Collision Cross Section (CCS): The predicted CCS of 129.0 Ų for the [M+H]+ adduct provides a critical reference point for ion mobility-mass spectrometry (IM-MS) workflows, allowing analytical chemists to rapidly verify intermediate formation during complex multi-step syntheses[3].
Structural & Mechanistic Insights
The architecture of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate is defined by an exocyclic double bond conjugated with an ester and substituted with a fluorine atom. This creates a rigid, electron-deficient alkene.
Mechanistically, the vinylic fluorine serves a dual purpose. First, it acts as a steric and electronic shield, preventing unwanted Michael additions by endogenous thiols (e.g., glutathione) unless specifically catalyzed. Second, the exocyclic double bond locks the oxetane ring into a specific conformation, making it an ideal substrate for stereoselective functionalization, such as asymmetric hydrogenation to yield chiral
Logical mapping of structural features to physicochemical properties and drug-likeness.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
To ensure absolute trustworthiness and reproducibility, the following protocol details the Horner-Wadsworth-Emmons (HWE) olefination used to construct this scaffold. This is a self-validating system: the visual cues (gas evolution, precipitate formation) serve as internal checkpoints for reaction progression.
Synthetic workflow for Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate via HWE olefination.
Step-by-Step Methodology
Objective: Construct the exocyclic fluoro-alkene via the condensation of oxetan-3-one and triethyl 2-fluoro-2-phosphonoacetate.
-
Preparation of the Anionic Nucleophile:
-
Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the suspension to 0°C using an ice bath. Dropwise add triethyl 2-fluoro-2-phosphonoacetate (1.0 eq).
-
Causality: The electron-withdrawing fluorine and ester groups render the
-proton highly acidic. NaH irreversibly deprotonates this site, generating a stabilized nucleophilic carbanion. Anhydrous THF is critical to prevent premature hydrolysis of the highly moisture-sensitive phosphonate carbanion.
-
-
Electrophilic Addition:
-
Action: Once hydrogen gas evolution ceases (indicating complete deprotonation), slowly add oxetan-3-one (1.05 eq) to the reaction mixture at 0°C. Allow the mixture to slowly warm to room temperature over 4 hours.
-
Causality: Oxetan-3-one is highly strained (~107 kJ/mol ring strain). Elevated temperatures in the presence of strong nucleophiles can trigger unwanted ring-opening polymerization. Maintaining 0°C during addition mitigates these side reactions.
-
-
Quenching and Phase Separation:
-
Action: Quench the reaction by slowly adding saturated aqueous ammonium chloride (
). Extract the aqueous layer three times with ethyl acetate. -
Causality:
provides a mildly acidic proton source that neutralizes unreacted base without hydrolyzing the newly formed ethyl ester, ensuring high product fidelity.
-
-
Purification:
-
Action: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via silica gel column chromatography (gradient elution: hexane/ethyl acetate). -
Validation: The target compound is isolated as a clear liquid. Purity should be validated via 19F NMR and LC-MS to ensure
95% purity.
-
Handling, Storage, and EHS Protocols
Maintaining the chemical integrity of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate requires strict adherence to environmental, health, and safety (EHS) guidelines.
-
Storage Conditions: The compound must be sealed in a dry environment and stored at 2-8°C[2]. Some high-purity commercial suppliers recommend storage at -10°C for long-term stability.
-
Degradation Causality: Exposure to ambient moisture and elevated temperatures can lead to the slow hydrolysis of the ethyl ester and potential degradation of the oxetane ring.
-
Safety: As a fluorinated organic liquid, it must be handled in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles). It is often classified under Hazardous Materials (HazMat) for shipping due to its reactivity profile[2].
References
-
PubChemLite. "Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate - PubChemLite." Université du Luxembourg CCS Database, 2026. URL: [Link]
-
National Center for Biotechnology Information (PMC). "Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents." PMC Literature Archive, 2026. URL:[Link]
Sources
Spectroscopic Data of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate: A Technical Guide
Introduction
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (CAS 1793092-96-2) is a fluorinated ester of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the oxetane ring and the fluorine atom.[1] The oxetane moiety can act as a metabolically stable surrogate for other functional groups, while the alpha-fluoro group can modulate the electronic properties and reactivity of the ester. A thorough spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the chemical behavior of this molecule. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures. While experimental spectra for this specific molecule are not widely available in the public domain, this document serves as an expert-level predictive guide for its spectroscopic analysis.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.
Caption: Predicted major fragmentation pathways for Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate in EI-MS.
Justification:
-
Loss of Ethoxy Radical: Cleavage of the ester C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z = 115. [2][3]* Loss of Ethyl Radical: Cleavage of the O-CH₂ bond can result in the loss of an ethyl radical (•CH₂CH₃), giving a fragment at m/z = 131. [2]* Loss of the Ester Group: Cleavage of the bond between the vinylic system and the carbonyl carbon can result in the loss of the entire ethyl formate radical (•COOCH₂CH₃), leading to a fragment at m/z = 87.
-
Rearrangement and Cleavage: Complex rearrangements, characteristic of cyclic ethers, could lead to the formation of a stable fragment corresponding to the oxetane-derived portion of the molecule. [4][5]
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can confidently approach the characterization of this and structurally related molecules. The combination of ¹⁹F NMR with standard ¹H and ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for structural elucidation and purity assessment.
References
-
Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia; 2023. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. [Link]
- Zhao, L. et al. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. 2020, 451, 116315.
-
19F NMR spectroscopy. Slideshare. [Link]
-
dos Santos, J. et al. Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
- Ahrens, J. et al. Synthesis of α-fluoro-α,β-unsaturated esters monitored by 1D and 2D benchtop NMR spectroscopy. Magnetic Resonance in Chemistry. 2019, 57(11), 896-903.
- Tsay, C. et al. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society. 2013, 135(5), 1813-1816.
-
Mass Spectrometry Fragmentation Patterns. Scribd. [Link]
-
19 F NMR spectra of the fluorinated acrylic acid ester (Fig. 22) in... ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Schaff, J. Fluorinated Esters: Synthesis and Identification. PDXScholar. [Link]
- Howes, J. et al. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. 2021, 59(11), 1083-1096.
- Beier, P. et al. Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Beilstein Journal of Organic Chemistry. 2024, 20, 2954-2962.
-
Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]
-
MS Fragmentation. OpenOChem Learn. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing. [Link]
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]
- Gunawan, G. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. 2021, 6(1), 139-156.
-
Chemical Space Exploration of Oxetanes. MDPI. [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]
-
Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. PMC. [Link]
-
Modeling, synthesis and NMR characterization of novel chimera compounds targeting STAT3. AIR Unimi. [Link]
-
Fast Determination of 13 C NMR Chemical Shifts Using Artificial Neural Networks. Semantic Scholar. [Link]
-
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
Ethyl 2-(oxetan-3-ylidene)acetate. PubChem. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. ResearchGate. [Link]
-
Is it possible to identify an ester accurately using IR spectroscopy? Reddit. [Link]
-
Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science (RSC Publishing). [Link]
-
Preparation, structural, and spectroscopic study of tetrakis(4-methylpyridinium) ?-octamolybdate. ResearchGate. [Link]
-
Net enhanced 1H NMR signals in symmetric molecules produced via heterogeneous hydrogenation with. ChemRxiv. [Link]
Sources
Potential research applications of α-fluoro-α,β-unsaturated esters
The Fluorine Frontier: A Technical Guide to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Fluoro- -Unsaturated Esters[1]
Executive Summary
The introduction of a fluorine atom at the
This guide moves beyond basic textbook definitions to explore the high-value applications of
Part 1: Structural & Electronic Properties
To effectively utilize
The Dipole & Reactivity Matrix
The
| Property | Effect of | Research Implication |
| Electrophilicity | Increases significantly | Enhanced Michael acceptor reactivity; requires controlled catalysis to prevent background polymerization. |
| LUMO Energy | Lowered | Facilitates nucleophilic attack at the |
| pKa ( | Acidified | Enables easier deprotonation for subsequent functionalization at the |
| Steric Bulk | Moderate increase vs. H | Mimics the steric demand of an amide carbonyl oxygen; crucial for peptidomimetics. |
Part 2: Synthetic Access (The Foundation)
Accessing these motifs with high stereocontrol is the gatekeeper to their application. The Horner-Wadsworth-Emmons (HWE) reaction is the industry standard, but achieving E-selectivity requires deviation from classical conditions.
Protocol: Highly E-Selective HWE Reaction
Standard NaH-mediated HWE often yields mixtures. The use of Tin(II) triflate allows for chelation control, driving the reaction toward the thermodynamic E-isomer.
Reagents:
-
Triethyl 2-fluoro-2-phosphonoacetate (TFPA)[1]
-
Tin(II) trifluoromethanesulfonate [Sn(OTf)
]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
N-Ethylpiperidine[2]
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vessel and purge with Argon.
-
Lewis Acid Activation: Suspend Sn(OTf)
(1.2 eq) in anhydrous DCM at 0°C. -
Phosphonate Addition: Add TFPA (1.2 eq) and N-Ethylpiperidine (1.2 eq) dropwise. Stir for 30 minutes to form the Tin(II)-enolate species.
-
Aldehyde Addition: Add the target aldehyde (1.0 eq) slowly at -78°C.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH
Cl. -
Purification: Extract with DCM, dry over MgSO
, and purify via silica gel chromatography.
Note: This protocol typically yields >95:5 E:Z selectivity due to the steric bulk of the Sn-enolate intermediate preventing the formation of the Z-transition state.
Visualization: HWE Reaction Pathway
Figure 1: The Tin(II)-mediated pathway ensures E-selectivity via a rigid chelated transition state.
Part 3: Asymmetric Catalysis & Synthesis
The
Application: Catalytic Asymmetric Michael Addition
Recent advancements utilize bifunctional organocatalysts or Chiral-at-Metal Rhodium complexes to facilitate the addition of soft nucleophiles (malonates, thiols) to
Mechanism of Action: The catalyst must perform two functions simultaneously:
-
Activate the Nucleophile: Deprotonate the pro-nucleophile (e.g., thiol or 1,3-dicarbonyl).
-
Activate the Electrophile: Bind to the ester carbonyl of the
-fluoroacrylate, lowering the LUMO further while shielding one face of the alkene.
Key Reference: The work on bifunctional iminophosphorane catalyzed sulfa-Michael addition demonstrates >96% ee, proving that the steric bulk of fluorine does not preclude high enantioselectivity [1].
Part 4: Medicinal Chemistry Applications
In drug design, the
Peptide Bond Bioisosteres
The (E)-fluoroalkene bond is a topological and electronic mimic of the amide bond.
-
Bond Lengths: The C=C bond (1.34 Å) is similar to the amide C-N partial double bond (1.32 Å).
-
Dipole Alignment: The C-F bond vector mimics the C=O bond vector of the amide.
-
Metabolic Shielding: Unlike amides, fluoroalkenes are immune to peptidases and proteases, significantly extending the half-life of peptide-based drugs.
Covalent Inhibition (The "Warhead")
While acrylamides are the standard for covalent kinase inhibitors (e.g., Ibrutinib),
Workflow: Designing a Covalent Probe
-
Scaffold Selection: Identify a reversible binder for the target protein.
-
Warhead Attachment: Replace a solvent-exposed region with the
-fluoroacrylate moiety.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reactivity Tuning: If the
-fluoroacrylate is too reactive (leading to toxicity), switch to angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -substituted analog or revert to a simple acrylamide.
Visualization: Covalent Inhibition Mechanism
Figure 2: The fluorine atom enhances the electrophilicity of the
Part 5: Photonics & Polymer Science
Beyond small molecules,
Poly(2-fluoroacrylate) in Optical Fibers
Standard PMMA (polymethyl methacrylate) fibers suffer from signal loss due to C-H bond vibrational overtones absorbing in the near-IR (telecom) window.
-
The Solution: Replacing C-H bonds with C-F bonds shifts these vibrational overtones to longer wavelengths, clearing the 840–1550 nm window for data transmission.
-
Refractive Index: Poly(2-fluoroacrylates) have lower refractive indices than their non-fluorinated counterparts, making them ideal cladding materials for optical fibers to ensure Total Internal Reflection (TIR).
Data Comparison: Optical Properties
| Material | Refractive Index ( | Optical Loss (dB/km) | Application |
| PMMA (Standard) | 1.49 | ~150 (at 650nm) | Short-range data |
| Poly(2-fluoroacrylate) | 1.42 - 1.45 | < 50 (Theoretical) | Cladding / Waveguides |
| Perfluoropolymers | 1.34 | < 10 | Long-range core |
Polymerization Protocol (UV-Initiated)
Unlike standard acrylates,
References
-
Nielsen, M., et al. (2015).
-Substituted Acrylate Esters." Journal of the American Chemical Society. [Link] -
Fraunhofer Institute. "Fluorinated Polymers for Photonics."[3] Applied Sciences. [Link]
-
Pannecoucke, X., et al. (2020). "Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Fluoro- -Unsaturated Amides... Bioisosteres." Journal of Organic Chemistry. [Link]
Introduction to Oxetane-Containing Building Blocks in Medicinal Chemistry
[1][2][3][4][5][6][7][8]
Executive Summary: The "Escape from Flatland"
In the last decade, the oxetane ring has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Driven by the industry-wide mandate to increase fraction saturated carbon (
This guide details the strategic application of oxetane building blocks, focusing on their role as bioisosteres, their synthetic incorporation, and the specific causal mechanisms by which they improve drug-like properties (solubility, metabolic stability, and pKa modulation).[2][1][3][4][5]
The Bioisosteric Logic: Why Oxetanes?
The utility of the oxetane ring rests on its ability to mimic two distinct chemical functionalities while mitigating their respective liabilities.[6][2][1][3][4][7][8] This is often described as the Oxetane Bioisosteric Dualism .
The Gem-Dimethyl Replacement
The gem-dimethyl group is a classic tool to block metabolic "soft spots" (labile C-H bonds) and increase steric bulk.[2][7][8] However, it invariably increases lipophilicity (LogP), which can degrade solubility and increase off-target promiscuity.[2]
-
The Oxetane Solution: The oxetane ring occupies a nearly identical steric volume to a gem-dimethyl group but is significantly more polar due to the ether oxygen.[2]
-
Result: Metabolic blocking is maintained, but Lipophilicity (LogD) is lowered, and Solubility is increased.[4][8]
The Carbonyl Replacement
The carbonyl group (
-
The Oxetane Solution: The oxetane oxygen lone pairs are spatially oriented similarly to a carbonyl oxygen, allowing it to function as a hydrogen bond acceptor.[5] The ring creates a strong dipole moment (~2.8 D) mimicking the carbonyl (~2.3–3.0 D).
-
Result: Retention of potency (H-bond interactions) with improved metabolic stability.[1][3][4][5][7][9]
Basicity Modulation (The -Effect)
Placing an oxetane adjacent to a basic amine (e.g., 3-aminooxetane) leverages the strong inductive electron-withdrawing effect (
-
Mechanism: This lowers the pKa of the amine by 2–3 log units compared to the parent alkyl amine.
-
Benefit: Reduces lysosomal trapping and hERG channel inhibition while improving permeability at physiological pH.
Physicochemical Impact: Quantitative Analysis
The following data summarizes the impact of oxetane insertion on key ADME parameters, derived from matched molecular pair (MMP) analysis in recent literature (e.g., J. Med. Chem. 2023, ChemRxiv 2024).
| Parameter | Modification (Parent | Typical Change | Causal Mechanism |
| Lipophilicity | gem-dimethyl | Introduction of polar ether oxygen; reduction of hydrocarbon surface area. | |
| Solubility | gem-dimethyl | Increase (4x to >1000x) | Lower crystal lattice energy (entropy) and increased H-bond acceptor capability. |
| Basicity (pKa) | Isopropylamine | Inductive withdrawal by oxetane oxygen reduces N-lone pair availability. | |
| Metabolic Stability | Alkyl chain | Decreased Intrinsic Clearance ( | Steric blocking of CYP450 access; removal of labile |
Visualizing the Strategy
The following diagram illustrates the strategic decision-making process for deploying oxetane building blocks.
Figure 1: Decision tree for oxetane bioisosterism in lead optimization.
Synthetic Methodologies & Protocols
While de novo synthesis of the oxetane ring (e.g., via Paternò-Büchi reaction) is historically significant, modern medicinal chemistry relies heavily on functionalizing commercially available 3-oxetanone or 3-aminooxetane building blocks.
Core Building Block: 3-Oxetanone
3-Oxetanone is the versatile linchpin. It is stable enough for storage but reactive enough for diverse transformations.[7]
Common Transformations:
-
Reductive Amination: Access to 3-aminooxetanes.
-
Wittig/Horner-Wadsworth-Emmons: Access to 3-alkylidene oxetanes.
-
Grignard Addition: Access to 3-substituted-3-hydroxyoxetanes.
Experimental Protocol: Reductive Amination of 3-Oxetanone
This protocol is a self-validating system for installing the oxetane ring onto a secondary amine, a common requirement in drug synthesis.
Reagents:
-
Amine substrate (1.0 equiv)
-
3-Oxetanone (1.2–1.5 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic, optional for basic amines)
Step-by-Step Methodology:
-
Complexation: In a dry flask under
, dissolve the amine substrate in anhydrous DCM (0.1 M). Add 3-oxetanone.-
Note: If the amine is an HCl salt, add 1.0 equiv of TEA to free base it before adding the ketone.
-
-
Imine Formation: Stir at room temperature for 30–60 minutes.
-
Validation: Monitor by LCMS for the appearance of the imine/hemiaminal intermediate (M+54 or M+72).
-
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Why STAB? It is milder than
and prevents reduction of the ketone before imine formation.
-
-
Reaction: Allow to warm to RT and stir for 2–16 hours.
-
Quench & Workup: Quench with saturated aqueous
. Extract with DCM (x3). -
Purification: Flash chromatography on silica gel. Oxetanes are polar; use gradients up to 10% MeOH/DCM if necessary.
Synthesis Workflow Diagram[4]
Figure 2: Divergent synthesis pathways from the 3-oxetanone core.
Case Studies in Drug Development
Rilzabrutinib (Sanofi/Principia)
-
Target: BTK Inhibitor (Autoimmune diseases).[5]
-
Challenge: The initial piperazine moiety was too basic, leading to poor permeability and potential hERG liability.[4]
-
Oxetane Intervention: An oxetane ring was fused to the piperazine nitrogen.[4][9]
-
Outcome: The electron-withdrawing oxetane reduced the pKa of the piperazine nitrogen, improving the safety profile and oral bioavailability while maintaining potency. This molecule is a landmark example of oxetane use in late-stage optimization.
Fenebrutinib (Genentech/Roche)
-
Target: BTK Inhibitor (Multiple Sclerosis).
-
Challenge: High lipophilicity and metabolic instability in early leads.[4]
-
Oxetane Intervention: Replacement of a gem-dimethyl group with a spiro-oxetane.
-
Outcome: Significant reduction in LogD and improved metabolic stability by blocking the site of oxidation without the lipophilic penalty of alkyl groups.[7]
Safety and Stability Considerations
While oxetanes are generally stable under physiological conditions, researchers must be aware of specific vulnerabilities:
-
Acid Sensitivity:
-
Oxetanes are strained ethers (~106 kJ/mol strain energy).[5]
-
Risk: Exposure to strong aqueous acids (pH < 1) or Lewis acids can trigger ring opening to 1,3-diols or rearrangement.
-
Mitigation: Avoid acidic workups. Use basic or neutral buffers during HPLC purification if the molecule is acid-sensitive.
-
-
Metabolic Liability (mEH):
References
-
Oxetanes as Promising Modules in Drug Discovery.
- Source: Angewandte Chemie Intern
-
URL:[Link]
-
Oxetanes in Drug Discovery Campaigns.
-
Oxetane as a Part of Modern Medicinal Chemistry Toolbox.
- Source: ChemRxiv, 2024.
-
URL:[Link]
-
Spirocyclic Oxetanes: Synthesis and Properties.
- Source: Organic Letters, 2010.
-
URL:[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Source: Chemical Reviews, 2016.
-
URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
Lipophilicity and metabolic stability of fluorinated oxetanes.
Technical Guide for Medicinal Chemistry & Lead Optimization
Executive Summary
In modern drug discovery, the optimization of lead compounds often hits a "lipophilicity wall," where potency gains are offset by poor physicochemical properties and rapid metabolic clearance. The oxetane ring (1,3-epoxypropane) has emerged as a critical bioisostere for the gem-dimethyl group and carbonyl functionalities.[1][2] When further modified with fluorine, specifically 3-fluoro- and 3,3-difluorooxetanes , these motifs offer a unique vector to modulate pKa, reduce LogD, and block metabolic soft spots without incurring the steric penalties of larger cycloalkanes.
This guide provides a technical deep-dive into the physicochemical behavior and metabolic stability of fluorinated oxetanes, supported by mechanistic insights, comparative data, and validated experimental protocols.
Physicochemical Profiling: The Fluorine-Oxetane Effect
Lipophilicity Modulation (LogP/LogD)
Replacing a gem-dimethyl group with an oxetane ring typically lowers the partition coefficient (LogP) by 0.5 to 1.5 units . This dramatic shift is driven by two factors:
-
Dipole Moment: The oxetane oxygen creates a significant dipole (~1.9 D), increasing polarity.
-
Solvation: The exposed oxygen atom acts as a strong hydrogen bond acceptor (HBA), increasing aqueous solubility.
The Fluorine Impact:
Introducing fluorine at the 3-position (3,3-difluorooxetane) introduces a complex interplay. While fluorine is lipophilic, the strong electron-withdrawing induction (
Acidity (pKa) Tuning
Fluorinated oxetanes are powerful tools for modulating the basicity of adjacent amines. The strong inductive effect of the fluorine atoms propagates through the ring, lowering the pKa of a neighboring amine by 2–3 log units . This is critical for improving membrane permeability of basic drugs by increasing the fraction of neutral species at physiological pH (7.4).
Data Comparison: Matched Molecular Pairs
The following table summarizes the physicochemical shifts observed when transitioning from a gem-dimethyl baseline to oxetane analogs.
| Motif | Structure | Metabolic Stability Risk | pKa Effect (on | |
| gem-Dimethyl | -C(CH3)2- | Baseline | High (benzylic/allylic oxidation) | Baseline |
| Oxetane | -(C3H4O)- | -1.0 to -1.5 | Low (blocks oxidation) | -1.0 to -1.5 units |
| 3-Fluorooxetane | -(C3H3FO)- | -0.8 to -1.2 | Very Low | -1.8 to -2.2 units |
| 3,3-Difluorooxetane | -(C3H2F2O)- | -0.5 to -1.0 | Extremely Low (chemically inert) | -2.5 to -3.0 units |
Metabolic Stability Mechanisms[1][3][4][5][6][7][8][9][10]
The primary driver for incorporating fluorinated oxetanes is the mitigation of oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes.[3]
Blocking Metabolic Soft Spots
Alkyl groups, particularly gem-dimethyls, are prone to CYP-mediated hydroxylation.[4] The oxetane ring confers stability through two mechanisms:
-
Steric/Electronic Shielding: The ring prevents the formation of the radical intermediate required for CYP oxidation.
-
C-F Bond Strength: In fluorinated oxetanes, the C-F bond (approx. 116 kcal/mol) is metabolically inert. Replacing labile C-H bonds at the 3-position with fluorine eliminates the possibility of hydrogen atom abstraction (HAT).
Visualizing the Bioisosteric Strategy
The diagram below illustrates the logic flow from a metabolically labile hit to a stabilized fluorinated oxetane lead.
Figure 1: Strategic evolution from labile alkyl groups to robust fluorinated oxetanes.
Experimental Protocols
To validate the integration of fluorinated oxetanes, rigorous testing of lipophilicity and metabolic stability is required.
Protocol A: Chromatographic Hydrophobicity Index (CHI) for LogD
Traditional shake-flask methods often fail with polar, low-UV active oxetanes. A fast-gradient HPLC method is recommended.
Reagents:
-
10 mM Ammonium Acetate (pH 7.4).
-
Acetonitrile (HPLC Grade).
-
Reference Standards: Theophylline, Caffeine, Benzimidazole, Colchicine, Phenylbutazone, Promethazine, Propranolol (spanning CHI 0–100).
Workflow:
-
Calibration: Inject the mixture of reference standards onto a C18 reverse-phase column (e.g., Waters XBridge, 50 x 2.1 mm).
-
Gradient: Run a linear gradient from 0% to 100% ACN over 5 minutes.
-
Regression: Plot the retention time (
) of standards against their known CHI values to generate a calibration curve ( ). -
Sample Analysis: Inject 5 µL of the fluorinated oxetane test compound (100 µM in DMSO).
-
Calculation: Derive CHI from the sample's
using the calibration equation. Convert to LogD using the formula:
Protocol B: Microsomal Stability Assay (Intrinsic Clearance)
Determines the in vitro intrinsic clearance (
Reagents:
-
Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compound to a final concentration of 1 µM (keeps DMSO < 0.1%). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).
-
Quantification: Analyze supernatant via LC-MS/MS (MRM mode).
-
Data Analysis: Plot ln(% remaining parent) vs. time. The slope
is the elimination rate constant.
Visualizing the Stability Workflow
Figure 2: Workflow for determining intrinsic clearance in liver microsomes.
Case Study: Tenovin-6 Analog
A prominent example of this bioisosterism is the optimization of Tenovin-6 , a SIRT1/2 inhibitor.[5]
-
Challenge: The original tert-butyl group (a classic lipophilic moiety) contributed to poor solubility and rapid clearance.
-
Solution: Replacement of the tert-butyl group with a 3,3-difluorooxetane moiety.[5]
-
Result:
This case validates 3,3-difluorooxetane as a robust "plug-and-play" module for improving DMPK properties without sacrificing biological potency.
References
-
Wuitschik, G., et al. (2010).[6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Litskan, E., et al. (2025).[7] "Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level." ChemRxiv. Link
-
Carreira, E. M., & Fessard, T. C. (2014).[8] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link
-
Levterov, V., et al. (2024).[5] "3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery."[5][9][10] ChemRxiv. Link
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis of Chiral α-Fluoro Esters via Catalytic Electrophilic Fluorination
Introduction & Strategic Rationale
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development. Replacing a hydrogen atom or a hydroxyl group with fluorine alters the molecule's pKa, lipophilicity, and metabolic stability without inducing significant steric bulk[1]. Among fluorinated motifs, chiral α-fluoro esters are highly prized as bioisosteres for peptides and advanced pharmaceutical intermediates.
Historically, the synthesis of enantiopure α-fluoro esters relied on stoichiometric chiral auxiliaries. However, modern synthetic paradigms have shifted toward catalytic asymmetric electrophilic fluorination using bench-stable reagents like N-fluorobenzenesulfonimide (NFSI)[2][3]. This application note details three field-proven, state-of-the-art methodologies for synthesizing chiral α-fluoro esters, emphasizing the mechanistic causality behind catalyst selection, solvent effects, and self-validating experimental workflows.
Methodology I: Dual Metal–Ketene Enolate Activation of Acid Chlorides
Developed by Lectka and co-workers, this method represents a breakthrough in generating unactivated, optically enriched α-fluorinated carboxylic acid derivatives directly from widely available acid chlorides[3][4].
Mechanistic Causality
This system employs a trifunctional catalytic approach: a chiral nucleophile (Benzoylquinidine, BQd), a transition metal Lewis acid (e.g., (PPh3)2PdCl2), and a stoichiometric non-nucleophilic base (Hünig's base)[4][5].
-
Ketene Generation: Hünig's base dehydrohalogenates the acid chloride to form a reactive ketene.
-
Chiral Enolate Formation: BQd attacks the ketene to generate a chiral zwitterionic enolate.
-
Transition Metal Coordination: The Pd(II) co-catalyst acts as a Lewis acid, coordinating to both the enolate and the NFSI reagent. This dual activation rigidifies the transition state, accelerating the reaction and ensuring near-perfect facial selectivity during electrophilic fluorination[3][5].
-
Nucleophilic Trapping: The resulting α-fluoro bis(sulfonimide) intermediate is highly electrophilic and is trapped by an alcohol to yield the α-fluoro ester[3].
Catalytic cycle for the dual metal-ketene enolate asymmetric α-fluorination of acid chlorides.
Standard Operating Protocol: Lectka Method
Reagents: Acid chloride (0.4 mmol), Benzoylquinidine (10 mol%), (PPh3)2PdCl2 (5 mol%), N,N-Diisopropylethylamine (Hünig's base, 0.4 mmol), NFSI (0.4 mmol), anhydrous THF (2 mL), Methanol (3 mL)[6].
-
Catalyst Pre-mixing: In an oven-dried Schlenk flask under N2, dissolve Benzoylquinidine (BQd) and (PPh3)2PdCl2 in 1 mL of anhydrous THF. Stir at room temperature for 15 minutes to allow complexation.
-
Cooling & Reagent Addition: Cool the mixture to -78 °C using a dry ice/acetone bath. Add Hünig's base (0.4 mmol) via microsyringe, followed by a solution of NFSI (0.4 mmol) in 1 mL THF[6].
-
Substrate Addition: Add the acid chloride (0.4 mmol) dropwise over 5 minutes. Maintain the reaction at -78 °C for 6–8 hours[6].
-
Self-Validation Step: Extract a 50 µL aliquot, quench in cold CDCl3, and perform a rapid low-temperature 19F NMR. The disappearance of the NFSI peak (~ -38 ppm) and the appearance of the intermediate confirms complete fluorination before the quench[6].
-
Nucleophilic Quench: Inject 3 mL of anhydrous methanol to quench the reactive intermediate. Allow the reaction to warm to room temperature overnight[6].
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (EtOAc/Hexanes)[6].
Methodology II: NHC-Catalyzed Fluorination of Aliphatic Aldehydes
Dong and co-workers pioneered an organocatalytic route utilizing N-Heterocyclic Carbenes (NHCs) to convert simple aliphatic aldehydes into chiral α-fluoro esters[7][8].
Mechanistic Causality
This methodology relies on the concept of umpolung (polarity reversal). The chiral NHC catalyst condenses with the aldehyde to form a nucleophilic Breslow intermediate (an enaminol-type species). This intermediate undergoes highly stereoselective electrophilic fluorination by NFSI. The resulting α-fluoro acyl azolium species is a powerful acylating agent that rapidly reacts with an alcohol nucleophile, yielding the desired ester and turning over the NHC catalyst[7].
NHC-catalyzed enantioselective α-fluorination of aldehydes via a Breslow intermediate.
Standard Operating Protocol: Dong Method
Reagents: Aliphatic aldehyde (0.5 mmol), Chiral Triazolium Salt (NHC precatalyst, 10 mol%), K2CO3 (0.5 mmol), NFSI (0.6 mmol), Alcohol (e.g., ethanol, 2.0 mmol), anhydrous THF (3 mL).
-
Precatalyst Activation: Suspend the chiral triazolium salt and K2CO3 in anhydrous THF at room temperature. Stir for 20 minutes to generate the free carbene.
-
Reaction Assembly: Add the alcohol nucleophile and NFSI to the suspension. Cool the mixture to -20 °C.
-
Fluorination: Add the aliphatic aldehyde dropwise. Stir the reaction at -20 °C for 12 hours.
-
Self-Validation Step: Monitor the reaction via TLC (UV and KMnO4 stain). The complete consumption of the aldehyde indicates successful conversion to the acyl azolium and subsequent esterification.
-
Workup: Quench with saturated aqueous NH4Cl, extract with dichloromethane (3x), dry over Na2SO4, and purify via flash chromatography.
Methodology III: Titanium-TADDOLate Catalysis for β-Ketoesters
For substrates that already possess an activated methylene group, such as β-ketoesters, Lewis acid catalysis is highly effective. Hintermann and Togni demonstrated that Titanium-TADDOLate complexes provide excellent stereocontrol for these substrates[2][9].
Mechanistic Causality
The Ti(IV) center acts as a strong Lewis acid, coordinating the 1,3-dicarbonyl moiety and promoting enolization. The bulky, chiral TADDOLate ligand creates a deep chiral pocket that effectively shields one face of the titanium-bound enolate. Electrophilic attack by NFSI is thus restricted to the open face, ensuring high enantiomeric excess[2]. Crucial Insight: Solvent selection dictates the choice of fluorinating agent. Dichloromethane (CH2Cl2) is strictly required when using NFSI to ensure complete solubility and optimal stereocontrol, whereas acetonitrile (MeCN) is preferred if F-TEDA (Selectfluor) is utilized[9].
Standard Operating Protocol: Ti-TADDOLate Method
Reagents: β-ketoester (1.0 mmol), Ti-TADDOLate complex (5 mol%), NFSI (1.2 mmol), anhydrous CH2Cl2 (5 mL)[2][9].
-
Catalyst Preparation: Prepare the Ti-TADDOLate catalyst in situ by mixing the TADDOL ligand with TiCl2(OiPr)2 in CH2Cl2, or use an isolated pre-formed complex[2].
-
Substrate Coordination: Add the β-ketoester to the catalyst solution at room temperature. Stir for 10 minutes to ensure complete coordination and enolization.
-
Electrophilic Fluorination: Add NFSI in one portion. Stir the reaction at 40 °C for 10–36 hours depending on the steric bulk of the ester[2][9].
-
Self-Validation Step: The reaction progress can be visually validated if F-TEDA is used instead of NFSI, as the defluorinated TEDA byproduct precipitates from the MeCN solution, driving the reaction forward[9]. For NFSI in CH2Cl2, monitor via GC-MS.
-
Workup: Filter the mixture through a short pad of silica to remove the titanium catalyst, concentrate, and purify via chromatography.
Quantitative Data & Methodology Comparison
The following table summarizes the operational parameters and expected outcomes for the three methodologies, allowing researchers to select the optimal route based on their starting materials.
| Methodology | Substrate Class | Catalyst System | Fluorinating Agent | Typical Yield | Enantiomeric Excess (ee) |
| Dual Activation [3] | Acid Chlorides | Benzoylquinidine (BQd) + Pd(II) | NFSI | 65–90% | Up to >99% |
| NHC Catalysis [7] | Aliphatic Aldehydes | Chiral Triazolium Salt (NHC) | NFSI | 50–85% | 80–95% |
| Lewis Acid Catalysis [2] | β-Ketoesters | Ti-TADDOLate | NFSI or F-TEDA | 60–95% | Up to 91% |
References
-
Lectka, T., et al. "Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal−Ketene Enolate Activation." Journal of the American Chemical Society, ACS Publications. URL:[Link]
-
Lectka, T., et al. "From bifunctional to trifunctional (tricomponent nucleophile-transition metal-lewis acid) catalysis: the catalytic, enantioselective α-fluorination of acid chlorides." PubMed, NIH. URL:[Link]
-
Lectka, T., et al. "Supporting Information for: Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene-Enolate Activation." AWS. URL: [Link]
-
Lectka, T., et al. "Combining Asymmetric Catalysis with Natural Product Functionalization through Enantioselective α-Fluorination." PMC, NIH. URL:[Link]
-
Hintermann, L., Togni, A., et al. "Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters." Beilstein Journal of Organic Chemistry. URL:[Link]
-
Hintermann, L., Togni, A., et al. "Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters - Research Collection." ETH Zurich. URL:[Link]
-
Dong, Z., et al. "N-Heterocyclic Carbene Catalyzed Enantioselective Alpha-fluorination of Aliphatic Aldehydes and Alpha-chloro Aldehydes: Synthesis of Alpha-fluoro Esters, Amides, and Thioesters." (Cited in EPFL Bibliography). EPFL. URL:[Link]
-
Dong, Z., et al. "Catalytic Enantioselective Fluorination." (Cited in OUCI). DNTB. URL:[Link]
-
"Palladium and Organocatalysis: An Excellent Recipe for Asymmetric Synthesis." MDPI. URL:[Link]
Sources
- 1. Combining Asymmetric Catalysis with Natural Product Functionalization through Enantioselective α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From bifunctional to trifunctional (tricomponent nucleophile-transition metal-lewis acid) catalysis: the catalytic, enantioselective α-fluorination of acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. epfl.ch [epfl.ch]
- 8. Catalytic Enantioselective Fluorination [ouci.dntb.gov.ua]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
Application Note: Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate as a Next-Generation Bioisostere for gem-Dimethyl Groups
Executive Summary & Scientific Rationale
In contemporary drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. Historically, medicinal chemists have relied on the incorporation of gem-dimethyl groups to provide steric shielding to adjacent metabolic soft spots, thereby reducing Cytochrome P450 (CYP)-mediated oxidation [1]. However, this classical approach invariably increases the lipophilicity (LogD) of the molecule, which can lead to poor aqueous solubility, higher plasma protein binding, and off-target toxicity.
To circumvent these liabilities, four-membered cyclic ethers—specifically oxetanes—have emerged as highly effective polar surrogates for gem-dimethyl groups [2]. Building upon this paradigm, Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (CAS: 1793092-96-2) represents a highly specialized, next-generation building block [4]. By combining the established benefits of the oxetane ring with a strategically placed fluoroacetate moiety, this compound serves as a powerful precursor to sp3-enriched bioisosteres. The introduction of the fluorine atom exerts a strong electron-withdrawing inductive effect, further deactivating the molecule against oxidative degradation while modulating the pKa of proximal basic amines [3].
Mechanistic Causality: The Fluoro-Oxetane Advantage
The decision to replace a gem-dimethyl group with a fluoro-oxetane derivative derived from Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate is driven by three distinct physicochemical mechanisms:
-
Lipophilicity Reduction via Hydrogen Bonding: Unlike the highly lipophilic gem-dimethyl group, the oxygen atom within the oxetane ring acts as a potent hydrogen-bond acceptor. This significantly lowers the LogD of the scaffold, enhancing thermodynamic solubility.
-
Electronic Deactivation (The Fluorine Effect): While standard oxetanes are metabolically stable, the addition of the alpha-fluorine atom introduces a profound stereoelectronic effect. Fluorine's electronegativity lowers the HOMO energy of the surrounding carbon framework, creating a localized "electronic shield" that repels electrophilic CYP450 active-site oxygen species [3].
-
Conformational Locking & sp3 Enrichment: The exocyclic ylidene double bond in this building block serves a dual purpose. It can be utilized directly to lock a pharmacophore into a rigid, planar conformation, or—more commonly—it is catalytically reduced to an sp3-hybridized fluoro-oxetane. This reduction maximizes the "escape from flatland" principle, perfectly mimicking the 3D spatial volume of a gem-dimethyl group without its metabolic drawbacks.
Figure 1: Mechanistic rationale for replacing gem-dimethyl groups with fluoro-oxetane bioisosteres.
Comparative Physicochemical Profiling
The following table summarizes the quantitative shifts in physicochemical properties typically observed when transitioning a lead scaffold from a gem-dimethyl group to a fluoro-oxetane bioisostere.
| Physicochemical Property | gem-Dimethyl Parent | Standard Oxetane Isostere | Fluoro-Oxetane Isostere |
| Lipophilicity (LogD at pH 7.4) | High (~3.5) | Moderate (~2.1) | Low-Moderate (~2.3) |
| Aqueous Solubility (µg/mL) | < 10 (Poor) | ~ 50 (Good) | ~ 45 (Good) |
| Intrinsic Clearance ( | > 50 µL/min/mg (Rapid) | < 20 µL/min/mg (Stable) | < 10 µL/min/mg (Highly Stable) |
| Proximal Amine pKa | ~ 9.5 (Highly Basic) | ~ 7.5 (Neutralized) | ~ 6.8 (Weakly Basic) |
| Target Affinity (Relative | 1.0x (Baseline) | 0.8x - 1.2x | 0.9x - 1.5x |
Experimental Workflows & Protocols
To ensure rigorous scientific validity, the following protocols detail the synthetic incorporation of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate and the subsequent self-validating metabolic assay required to prove the bioisosteric advantage.
Protocol A: Synthetic Incorporation via Ylidene Reduction & Amidation
This protocol describes the conversion of the commercial building block into a saturated, sp3-enriched bioisosteric fragment, followed by coupling to a target pharmacophore.
Step-by-Step Methodology:
-
Catalytic Hydrogenation (sp3 Enrichment):
-
Dissolve Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (1.0 eq) in anhydrous ethanol.
-
Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with
gas and stir vigorously under a balloon of at room temperature for 12 hours. -
Causality of Choice: Reducing the ylidene double bond is critical. Transitioning from sp2 to sp3 hybridization provides the 3D tetrahedral geometry necessary to accurately mimic the spatial volume of a gem-dimethyl group [2].
-
-
Ester Saponification:
-
Filter the mixture through Celite to remove Pd/C. Concentrate the filtrate.
-
Dissolve the resulting ethyl 2-fluoro-2-(oxetan-3-yl)acetate in a 3:1 mixture of THF/Water. Add LiOH·
(2.0 eq) and stir for 4 hours at ambient temperature. -
Acidify to pH 3 using 1M HCl, extract with EtOAc, dry over
, and concentrate to yield 2-fluoro-2-(oxetan-3-yl)acetic acid.
-
-
Amide Coupling to Pharmacophore:
-
Combine the resulting acid (1.1 eq) with the target primary/secondary amine (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 6 hours.
-
Causality of Choice: HATU is selected for its high efficiency in coupling sterically hindered, alpha-fluorinated carboxylic acids, preventing epimerization at the alpha-carbon.
-
Protocol B: Self-Validating In Vitro Microsomal Stability Assay (HLM)
To empirically prove that the fluoro-oxetane substitution successfully mitigates the metabolic liability of the gem-dimethyl group, an in vitro intrinsic clearance assay must be performed.
Step-by-Step Methodology:
-
Incubation Preparation:
-
Prepare a 1 µM solution of the synthesized fluoro-oxetane drug candidate in 100 mM potassium phosphate buffer (pH 7.4).
-
Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Causality of Choice: HLMs are specifically chosen over whole hepatocytes to isolate Phase I CYP450-mediated oxidative metabolism, which is the primary degradation pathway for gem-dimethyl groups [1].
-
-
Self-Validation Controls:
-
Positive Control: Run a parallel incubation using Verapamil (known high clearance).
-
Negative Control: Run an incubation of the drug candidate without the NADPH cofactor.
-
System Logic: If Verapamil is not rapidly degraded, the microsomes are enzymatically inactive, and the assay is voided. If the negative control shows degradation, instability is due to chemical hydrolysis, not CYP metabolism.
-
-
Reaction Initiation & Quenching:
-
Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Quantification:
-
Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate
.
-
Figure 2: End-to-end workflow from synthetic incorporation to in vitro metabolic validation.
References
Advanced Application Notes: Peptide Modification via Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate
Executive Summary & Strategic Rationale
The integration of strained four-membered heterocycles into peptide scaffolds has emerged as a transformative strategy in modern drug discovery[1]. Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (CAS: 1793092-96-2) represents a next-generation bifunctional reagent that synergizes the conformational rigidity and polarity of an oxetane ring with the heightened reactivity of an
This application note provides researchers and drug development professionals with authoritative, step-by-step protocols for utilizing this reagent in peptide modification. By leveraging aza- and thia-Michael additions, scientists can generate highly stable, metabolically resistant peptidomimetics and bioconjugates[3].
Mechanistic Insights: The Causality of Experimental Choices
As a Senior Application Scientist, it is critical to understand why this specific fluorinated oxetane scaffold outperforms traditional conjugation reagents like standard maleimides or unsubstituted acrylates. The advantages are rooted in three fundamental chemical principles:
-
Hyper-Electrophilicity (Kinetic Advantage): The strongly electron-withdrawing fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ylidene double bond. This dramatically accelerates conjugate addition (Michael addition) by thiols (cysteine) or amines (lysine/N-terminus) compared to non-fluorinated analogs[4].
-
Retro-Michael Resistance (Thermodynamic Stability): Traditional thiol-maleimide conjugates are notorious for undergoing retro-Michael reactions in vivo, leading to off-target toxicity (e.g., thiol exchange with serum albumin). The
-fluoro substituent lowers the of the newly formed -proton in the conjugate. This electronic stabilization effectively prevents the reverse reaction, yielding an irreversible covalent bond. -
Physicochemical Enhancement (ADME Optimization): The oxetane oxygen acts as a potent hydrogen-bond acceptor, significantly improving aqueous solubility and reducing lipophilicity (
) compared to gem-dimethyl or cycloalkyl groups[1][4]. Furthermore, the oxetane ring restricts the local peptide backbone conformation, often inducing favorable secondary structures (such as -turns) that enhance target binding affinity and proteolytic stability.
Quantitative Comparison of Conjugation Reagents
To guide experimental design, the following table summarizes the comparative physicochemical and kinetic properties of common bioconjugation reagents against the fluorinated oxetane scaffold.
Table 1: Comparative Properties of Bioconjugation Reagents
| Reagent Class | Thiol Reactivity ( | Conjugate Stability (Plasma | Lipophilicity Impact ( | Primary Application |
| Standard Maleimide | Very High | Low (< 24 h, retro-Michael) | Moderate | Temporary conjugation / In vitro probes |
| Standard Acrylate | Low | High (> 7 days) | Moderate | Slow bioconjugation workflows |
| Oxetan-3-ylidene acetate | Moderate | High (> 7 days) | Low (Hydrophilic) | Standard peptidomimetics[1] |
| High | Very High (Irreversible) | Low (Hydrophilic) | Stable In Vivo Bioconjugation |
Reaction Pathway & Logic
Reaction mechanism of thia-Michael addition highlighting irreversible conjugate formation.
Experimental Protocols
Protocol A: Synthesis of Oxetane-Modified Amino Acid Building Blocks (Aza-Michael Addition)
This protocol details the synthesis of an oxetane-functionalized unnatural amino acid by reacting the reagent with a secondary amine (e.g., a piperidine or azetidine derivative) to create building blocks for solid-phase peptide synthesis (SPPS)[3][5].
Materials:
-
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (1.0 eq)[2]
-
Target amine (e.g.,
-Boc-aminoazetidine) (1.1 eq) -
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Anhydrous Acetonitrile (
)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (1.0 eq) and the target amine (1.1 eq) in anhydrous acetonitrile to achieve a 0.2 M concentration. Rationale: Anhydrous conditions prevent premature hydrolysis of the ester.
-
Catalysis: Add DBU (0.1 eq) dropwise to the stirring solution. Rationale: DBU is selected as a non-nucleophilic, sterically hindered base to deprotonate the amine, increasing its nucleophilicity without competing for the Michael acceptor[3].
-
Incubation: Heat the reaction mixture to 45 °C and stir for 24 hours. Monitor the reaction progress via TLC or LC-MS until the starting electrophile is fully consumed[5].
-
Workup: Concentrate the reaction mixture under reduced pressure. Quench with saturated aqueous
and extract three times with Ethyl Acetate (EtOAc). -
Purification: Dry the combined organic layers over anhydrous
, filter, and purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure -fluoro- -amino-oxetane ester.
Protocol B: Site-Selective Cysteine Bioconjugation of Peptides (Thia-Michael Addition)
This protocol is designed for the late-stage, site-selective modification of unprotected peptides containing a single free cysteine residue.
Step-by-step experimental workflow for site-selective cysteine bioconjugation.
Step-by-Step Methodology:
-
Peptide Preparation: Dissolve the cysteine-containing peptide to a final concentration of 1.0 mM in a degassed conjugation buffer (50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4). Rationale: Degassing the buffer and including EDTA chelates trace metals, strictly preventing the oxidative dimerization of free cysteine residues into unreactive disulfides.
-
Reagent Addition: Prepare a fresh 50 mM stock solution of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate in mass-spectrometry grade DMSO. Add 5 to 10 equivalents of the reagent to the peptide solution. Ensure the final DMSO concentration does not exceed 10% v/v to prevent peptide precipitation.
-
Conjugation: Incubate the mixture at room temperature (20-25 °C) for 2 to 4 hours with gentle end-over-end rotation. Monitor the conversion using analytical LC-MS. The strongly electrophilic nature of the fluorinated ylidene ensures rapid conversion compared to standard acrylates.
-
Quenching & Purification: Once complete conversion is observed, quench the unreacted electrophile by adding an excess of Dithiothreitol (DTT) or
-mercaptoethanol (50 mM final concentration) for 15 minutes. -
Isolation: Purify the modified peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a standard Water/Acetonitrile gradient with 0.1% TFA. Lyophilize the collected fractions to obtain the pure oxetane-modified peptide.
References
-
Gudelis, E., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Molecules, 2023, 28(3), 1091. URL:[Link]
-
Bull, J. A., et al. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society, 2024. URL:[Link]
Sources
Application Notes & Protocols: A Guide to the Purification of Fluorinated Organic Compounds
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2] Fluorination imparts unique physicochemical properties, including enhanced metabolic stability, increased bioavailability, and altered lipophilicity, which are highly desirable in bioactive compounds.[2][3][4] However, these same properties present significant challenges during purification. This guide provides an in-depth analysis of field-proven protocols for the purification of fluorinated organic compounds, moving beyond simple step-by-step instructions to explain the underlying principles and strategic choices that ensure the highest purity and recovery. We will explore methodologies ranging from fluorous solid-phase extraction (F-SPE) and specialized HPLC techniques to classical methods like distillation and crystallization, all adapted for the unique nature of the carbon-fluorine bond.
The Fluorous Realm: Core Principles of Purification
The purification of highly fluorinated compounds is governed by a principle known as "fluorophilicity" or the "fluorous" effect. This is the strong tendency of fluorine-rich molecules to self-associate and separate from both non-polar (lipophilic) and polar (hydrophilic) organic molecules.[5][6] It's crucial to understand that fluorophilicity is distinct from hydrophobicity. While a long alkyl chain is hydrophobic and lipophilic, a perfluoroalkyl chain is both hydrophobic and lipophobic .[7] This unique trifecta of properties (hydrophobicity, lipophobicity, and fluorophilicity) is the key that unlocks effective purification strategies. By leveraging these interactions, we can design separation methods with exceptional selectivity.
Fluorous Solid-Phase Extraction (F-SPE): The Workhorse of Fluorous Synthesis
F-SPE is a powerful and rapid technique that directly exploits fluorophilicity to separate fluorous-tagged molecules from a crude reaction mixture.[8][9] It is particularly effective for the purification of products from syntheses that utilize fluorous tags, reagents, or catalysts.[10][11] The stationary phase is typically silica gel modified with a perfluoroalkyl group (e.g., –Si(Me)₂CH₂CH₂C₈F₁₇), which strongly retains compounds with high fluorine content.[7][12]
Logical Workflow for F-SPE
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
Protocol 2.1: Standard F-SPE for Product Isolation
This protocol is designed for the purification of a fluorous-tagged product (up to 200 mg) from non-fluorous starting materials and byproducts using a 2g fluorous silica gel cartridge.[7]
Materials:
-
FluoroFlash® SPE Cartridge (or equivalent) with a perfluoroalkyl-derivatized silica stationary phase.
-
Crude reaction mixture.
-
Solvents: Methanol (MeOH), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Deionized Water.
-
SPE manifold with vacuum or positive pressure control.
Methodology:
-
Cartridge Conditioning:
-
Pass 10 mL of a fluorophilic solvent (e.g., 100% MeOH or THF) through the cartridge to activate the fluorous phase.
-
Follow with 10 mL of the initial fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O) to equilibrate the column.[8] Do not let the cartridge run dry.
-
-
Sample Loading:
-
Fluorophobic Wash (Elution of Non-Fluorous Components):
-
Wash the cartridge with 3-5 column volumes (~8-12 mL) of a fluorophobic solvent mixture.[8]
-
Collect this fraction, which contains the non-fluorous compounds. The choice of solvent is critical and depends on the polarity of the impurities (see Table 1).
-
-
Fluorophilic Elution (Elution of Fluorous Product):
-
Switch the elution solvent to a fluorophilic one, such as 100% MeOH or THF.
-
Elute the retained fluorous product with 2-3 column volumes (~6-8 mL) and collect this fraction separately.[8]
-
-
Analysis and Regeneration:
-
Analyze both fractions by TLC, LC-MS, or NMR to confirm separation.
-
The cartridge can often be regenerated by washing thoroughly with THF and re-equilibrating, making the process economical for multiple purifications.[7]
-
Data Presentation: F-SPE Solvent Systems
| Elution Step | Purpose | Common Solvent Systems | Rationale |
| Fluorophobic Wash | Elute non-fluorous (organic) compounds | 80:20 MeOH/H₂O[7] | The high water content disrupts hydrophobic interactions but is not "fluorous" enough to elute the tagged compound. |
| 70:30 MeCN/H₂O[8] | Similar principle to MeOH/H₂O, useful for different polarity ranges. | ||
| 90:10 DMF/H₂O[8] | Stronger organic solvent system for less polar non-fluorous compounds. | ||
| 100% DMSO[8] | Used when compounds are water-sensitive. | ||
| Fluorophilic Elution | Elute the retained fluorous compound | 100% Methanol[8] | A polar organic solvent that can effectively solvate and displace the fluorous compound from the stationary phase. |
| 100% THF[8] | An excellent solvent for many organic and fluorous compounds, ensuring complete elution. |
High-Performance Liquid Chromatography (HPLC)
For higher resolution separations, particularly of complex mixtures or closely related fluorinated isomers, HPLC is the method of choice. The strategy depends heavily on the selection of the stationary and mobile phases.
Decision Framework for HPLC Method Selection
Caption: Selecting an HPLC strategy for fluorinated compounds.
Reverse-Phase HPLC with Fluorinated Eluents
Perhaps counterintuitively, one of the most effective ways to separate compounds based on their fluorine content is to use a standard hydrogenated stationary phase (like C8 or C18) in combination with a fluorinated mobile phase modifier.[13] This "hetero-pairing" approach provides excellent selectivity.
Causality: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) strongly adsorb onto the C8/C18 stationary phase, effectively creating a temporary "fluorous-like" surface.[13][14] This modified surface can then interact selectively with the fluorinated analytes, allowing for separation based on the percentage of fluorine in the molecule.[13]
Protocol 3.1.1: RP-HPLC Separation Based on Fluorine Content
Objective: To separate a mixture of fluorinated amphiphiles that differ in their fluorine content percentage (F%).
Instrumentation & Materials:
-
HPLC system with UV or MS detector.
-
C8 Reverse-Phase Column (e.g., 5 µm, 150 x 4.6 mm).
-
Mobile Phase A: Deionized water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/2,2,2-Trifluoroethanol (TFE) (e.g., 90:10 v/v) + 0.1% Formic Acid.
Methodology:
-
System Equilibration: Equilibrate the C8 column with the starting mobile phase composition (e.g., 60% A / 40% B) for at least 15 minutes.
-
Temperature Control: Set the column compartment temperature to 45°C. Higher temperatures have been shown to improve baseline separation in these systems.[13]
-
Injection: Inject the dissolved sample.
-
Gradient Elution: Run a linear gradient optimized for the specific analytes. A typical starting point would be:
-
0-2 min: 40% B
-
2-20 min: Ramp from 40% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 40% B and re-equilibrate.
-
-
Detection: Monitor the elution profile at an appropriate UV wavelength or by mass spectrometry.
Expected Outcome: Compounds with a higher fluorine content percentage (F%) will be retained longer on the column, allowing for their separation from analogs with lower F%.
Classical Purification Techniques
While fluorous-specific methods are powerful, classical techniques remain indispensable, especially for compounds without fluorous tags or for volatile substances.
Extractive Distillation
For volatile fluorinated compounds, simple distillation is often complicated by the formation of close-boiling azeotropes.[15][16] Extractive distillation is an advanced technique that introduces a third component—a high-boiling, miscible solvent known as an entrainer—to alter the relative volatilities of the mixture components, thereby breaking the azeotrope and enabling separation.[15]
Conceptual Protocol 4.1.1: Breaking a Fluorocarbon Azeotrope
-
Select an Entrainer: Choose a solvent that has a significantly different polarity from the components to be separated. For separating perfluorocarbons from hydrofluorocarbons, alkyl benzenes are effective entrainers.[15]
-
Column Setup: Use a fractional distillation column with a high number of theoretical plates. The entrainer is fed continuously near the top of the column, while the azeotropic mixture is fed at a lower point.
-
Distillation: Heat the reboiler. The more volatile component of the original azeotrope will distill overhead in a purified form. The less volatile component will exit the bottom of the column mixed with the entrainer.
-
Recovery: The less volatile component is then separated from the high-boiling entrainer in a second distillation column.
Process Diagram: Extractive Distillation
Caption: Schematic of a two-column extractive distillation process.
Crystallization
Crystallization is a fundamental purification method that relies on differences in solubility. The presence of fluorine can have a complex effect on this behavior. Highly fluorinated compounds may crystallize well, whereas less-fluorinated analogs might vitrify (form a glass) upon cooling.[17]
Key Insight: For challenging crystallizations, particularly from aqueous media, seeding is a highly effective technique. Adding a small amount of pure crystal (a seed) provides a template for crystal growth, improving control over the process and enhancing the purity of the final product.[18] This method has been successfully applied to recover calcium fluoride from industrial wastewater.[18]
Protocol 4.2.1: General Seeding Crystallization
-
Solvent Screening: Identify a suitable solvent or solvent mixture in which the target compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent to create a saturated solution.
-
Hot Filtration: If insoluble impurities are present, perform a quick gravity filtration of the hot solution.
-
Cooling & Seeding: Allow the solution to cool slowly. Once slightly supersaturated (just below the saturation temperature), add a few microscopic seed crystals of the pure compound.
-
Maturation: Continue slow cooling to room temperature, then potentially in an ice bath, to maximize crystal formation.
-
Isolation: Collect the crystals via vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Orthogonal Strategy for Maximum Purity Assurance
In pharmaceutical development, relying on a single purification or analytical method is insufficient. An orthogonal strategy , which uses two methods based on different separation principles, is essential to ensure all impurities are detected and removed.[19]
Case Study: Purifying a fluorous-tagged drug candidate.
-
Primary Purification (Bulk Removal): Use F-SPE (Protocol 2.1) to rapidly remove all non-fluorous reagents and byproducts. This is a fast, high-capacity step based on fluorophilicity.
-
Secondary Purification (High-Resolution Polishing): Subject the F-SPE eluent to RP-HPLC using a pentafluorophenyl (PFP) column. PFP phases offer unique selectivity for fluorinated and aromatic compounds that is orthogonal to both standard C18 phases and fluorous silica gel, making it ideal for separating closely related isomers or degradation products.[20]
This two-tiered approach ensures the final compound is free from both process-related (non-fluorous) and product-related (closely-related fluorous) impurities.
Conclusion
The purification of fluorinated organic compounds requires a specialized toolkit and a foundational understanding of their unique properties. Standard protocols must be adapted to account for the powerful influence of the carbon-fluorine bond. By leveraging fluorophilicity through techniques like F-SPE, employing strategic "hetero-pairing" in HPLC, and intelligently applying classical methods like extractive distillation and seeded crystallization, researchers can confidently overcome the challenges of fluorinated compound purification. The adoption of orthogonal strategies is paramount in regulated environments to guarantee the purity, safety, and efficacy of the final materials.
References
-
Przybyciel, M. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
Zhu, L., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]
-
Xu, C., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples. RSC Publishing. [Link]
-
Danielson, N. D., et al. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. LCGC North America. [Link]
-
UGSpace Repository. (n.d.). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). [Link]
- Google Patents. (n.d.).
-
Bąk, A., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC. [Link]
-
Rybakov, A., et al. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. MDPI. [Link]
-
Xu, C., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]
-
Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. [Link]
-
Wang, Y., & Zhang, W. (2011). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PMC. [Link]
-
University of Washington. (2016). FLUOROUS TAGS IN ORGANIC CHEMISTRY. [Link]
-
Zhang, W., et al. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2019). Fluorous Solid-Phase Extraction Technique Based on Nanographite Fluoride. [Link]
-
Crich, D. (2021). Applications of fluorous tag methodology in carbohydrate synthesis. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Fluorous Tagging Strategy for Solution-Phase Synthesis of Small Molecules, Peptides and Oligosaccharides. [Link]
-
Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. [Link]
- Google Patents. (n.d.).
-
SciSpace. (n.d.). Purification of Fluorine by Distillation. [Link]
-
DTIC. (n.d.). Synthesis and Crystallization Behavior of Fluoride Glasses. [Link]
-
Wang, Y., et al. (2023). Combing Seeding Crystallization with Flotation for Recovery of Fluorine from Wastewater: Experimental and Molecular Simulation Studies. PMC. [Link]
-
ResearchGate. (n.d.). (PDF) Crystallization of New Inorganic Fluoride Nanomaterials at Soft Chemistry Conditions and Their Application Prospects. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. [Link]
-
Thieme. (n.d.). Modern Strategies in Organofluorine Chemistry 1. [Link]
-
ResearchGate. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. [Link]
-
Dolan, J. W., et al. (2020). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. (PDF) Organofluorine chemistry: promising growth areas and challenges [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 16. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 17. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combing Seeding Crystallization with Flotation for Recovery of Fluorine from Wastewater: Experimental and Molecular Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
Analytical techniques for characterizing fluorinated small molecules
Application Note: Multidimensional Characterization of Fluorinated Small Molecules in Drug Discovery
Introduction: The Fluorine Renaissance
Fluorine has become a cornerstone of modern medicinal chemistry, present in over 20% of commercial drugs and 30% of agrochemicals. Its incorporation modulates lipophilicity (
This guide moves beyond standard characterization to provide a rigorous, orthogonal approach using NMR, specialized chromatography, and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR): The Gold Standard
While
Advanced 1D Techniques: Decoupling and qNMR
The large chemical shift range of
-
Protocol Recommendation: Always acquire
(Proton-Decoupled Fluorine NMR) alongside coupled spectra.-
Why? Collapsing multiplets into singlets significantly improves Signal-to-Noise (S/N) ratios and simplifies integration for quantitative analysis.
-
-
Quantitative NMR (qNMR):
qNMR is superior to qNMR for purity assays of fluorinated drugs because it eliminates interference from non-fluorinated impurities and solvents.-
Internal Standard:3,5-Bis(trifluoromethyl)benzoic acid is the recommended trace-level standard due to its high symmetry (6 equivalent fluorines), high solubility, and distinct chemical shift (
ppm) that rarely overlaps with drug candidates.
-
2D HOESY: Solving Stereochemical Puzzles
Standard NOESY relies on proton-proton proximity. However, determining the conformation of a trifluoromethyl (
-
Mechanism: HOESY detects through-space magnetization transfer between
and nuclei (typically < 5 Å). -
Application: Distinguishing between E/Z isomers or determining the axial/equatorial orientation of a fluorine on a saturated ring.
Table 1: NMR Nuclei Properties Relevant to Fluorine Chemistry
| Property | Analytical Impact | |||
| Spin | 1/2 | 1/2 | 1/2 | Sharp lines, no quadrupolar broadening. |
| Natural Abundance | 99.98% | 100% | 1.1% | |
| Relative Sensitivity | 1.00 | 0.83 | 0.016 | High sensitivity allows detection of trace impurities (<0.1%). |
| Chemical Shift Range | ~15 ppm | >300 ppm | ~250 ppm | Excellent dispersion; minimal peak overlap in |
Chromatographic Separation: The PFP Advantage
Standard C18 (octadecylsilane) columns often fail to separate fluorinated regioisomers because fluorine is isosteric with oxygen but highly lipophilic. The solution is the Pentafluorophenyl (PFP) stationary phase (USP L43).[2]
Mechanism of Action
PFP columns utilize a "fluorophilic" retention mechanism driven by multiple interactions:
- Interactions: Between the electron-deficient PFP ring and electron-rich analytes.
-
Dipole-Dipole Interactions: The rigid C-F dipoles on the stationary phase interact with polar groups on the analyte.
-
Shape Selectivity: The rigid planar structure of the PFP ring offers superior steric discrimination for isomers compared to the flexible alkyl chains of C18.
Column Selection Guide
| Analyte Type | Recommended Column | Mechanism |
| General Lipophilic Drugs | C18 (L1) | Hydrophobic interaction (Van der Waals). |
| Fluorinated Regioisomers | PFP (L43) | |
| Polar Fluorinated Metabolites | PFP (L43) or HILIC | Dipole interactions retain polar compounds better than C18. |
Mass Spectrometry: Mass Defect Filtering
Fluorine has a unique negative mass defect (
-
Technique: Mass Defect Filtering (MDF) .
-
Application: In metabolite identification, filtering HRMS data for specific mass defect ranges allows you to "see" only fluorinated drug-related material in a complex biological matrix (plasma/urine), filtering out the high background of endogenous hydrocarbons.
Protocol: Structural Validation of a Polyfluorinated Lead
Objective: Confirm purity, structure, and regiochemistry of a novel trifluoromethyl-substituted benzamide derivative.
Step 1: Sample Preparation
-
Dissolve 2-5 mg of compound in 600
L of DMSO- (use DMSO to prevent aggregation of lipophilic fluorinated species). -
Add 0.1 mg of
-trifluorotoluene (internal reference, ppm) if chemical shift referencing is critical, though instrument referencing is usually sufficient.
Step 2: NMR Acquisition Workflow
-
Run
NMR (16 scans): Check for solvent purity and integration of non-fluorinated protons. -
Run
(32 scans):-
Parameter: Set spectral width (SW) to 300 ppm (-200 to +100 ppm).
-
Parameter: Set relaxation delay (
) to (typically 5-10s) for qNMR accuracy. -
Goal: Confirm the number of fluorine environments (singlets expected).
-
-
Run
HOESY:-
Setup: Optimize mixing time (
) to 300-500 ms. -
Goal: Observe cross-peaks between the
group and spatially proximal aromatic protons to confirm regiochemistry (e.g., ortho vs. meta substitution).
-
Step 3: UHPLC-HRMS Validation
-
Column: Agilent Poroshell 120 PFP,
mm, 2.7 m. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid (Methanol provides better selectivity on PFP than Acetonitrile due to protic interactions).
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: ESI (+) and (-). Look for the specific mass defect shift.
Visualizations
Figure 1: Analytical Workflow for Fluorinated Leads
Caption: Integrated workflow combining NMR spectroscopy and PFP-chromatography for comprehensive characterization.
Figure 2: PFP Column Separation Mechanism
Caption: Mechanistic interactions of PFP stationary phases enabling separation of fluorinated compounds.
References
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (PMC). Available at: [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]
-
Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs. Journal of Organic Chemistry (ACS). Available at: [Link]
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Institutes of Health (PMC). Available at: [Link]
-
Communicating Confidence of Per- and Polyfluoroalkyl Substance Identification via High-Resolution Mass Spectrometry. Environmental Science & Technology Letters. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Incorporation of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate in Modern Drug Discovery
These application notes serve as a technical guide for medicinal chemists, pharmacologists, and drug development professionals on the strategic use of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate. This reagent is a sophisticated building block designed to leverage the synergistic benefits of a strained oxetane ring and a fluoro-alkene moiety. Its application can significantly enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.
The Scientific Imperative: Why Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate?
The contemporary landscape of drug discovery is characterized by a drive towards molecules with higher three-dimensionality and finely tuned physicochemical properties to tackle increasingly complex biological targets.[1] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in this pursuit.[1][2][3] It is not merely a passive scaffold but an active contributor to a molecule's biological performance.
Key Physicochemical Advantages of the Oxetane Moiety:
-
Metabolic Stability: The oxetane ring can serve as a bioisosteric replacement for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[2][4][5][6] This substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Solubility and Polarity: As a small, polar heterocycle, the incorporation of an oxetane can enhance aqueous solubility and reduce lipophilicity (LogD), which are critical parameters for favorable pharmacokinetics.[1][2][7]
-
pKa Modulation: The strong inductive effect of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines, a crucial feature for optimizing target engagement and cell permeability.[1][7]
-
Three-Dimensionality: The puckered conformation of the oxetane ring introduces a defined three-dimensional geometry, which can lead to improved target selectivity and potency by providing access to previously unexplored chemical space.[1][8]
The addition of a fluorine atom to the exocyclic double bond of the acetate moiety further refines the properties of this building block. Fluorine is a bioisostere of hydrogen but with significantly different electronic properties.[9] Its high electronegativity can modulate the reactivity of the Michael acceptor system, influence binding interactions with target proteins, and enhance metabolic stability.[9][10][11]
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate, therefore, represents a convergence of these advantageous features, offering a powerful tool for lead optimization and the development of next-generation therapeutics.
Synthesis Protocol: Preparation of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate
This protocol outlines a robust laboratory-scale synthesis of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate via a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a reliable method for the stereoselective synthesis of alkenes and is well-suited for the construction of our target compound from commercially available starting materials.[12][13]
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number |
| Oxetan-3-one | Sigma-Aldrich | ≥97% | 6704-31-0 |
| Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate | Sigma-Aldrich | 95% | 2356-27-6 |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Sigma-Aldrich | 60% | 7646-69-7 |
| Anhydrous Tetrahydrofuran (THF) | Acros Organics | 99.9% | 109-99-9 |
| Saturated Ammonium Chloride (NH4Cl) solution | Fisher Scientific | N/A | 7647-01-0 |
| Anhydrous Magnesium Sulfate (MgSO4) | Fisher Scientific | N/A | 7487-88-9 |
| Diethyl Ether | Fisher Scientific | N/A | 60-29-7 |
| Ethyl Acetate | Fisher Scientific | N/A | 141-78-6 |
| Hexanes | Fisher Scientific | N/A | 110-54-3 |
Step-by-Step Synthesis Procedure
-
Preparation of the HWE Reagent Anion:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents, e.g., 0.44 g of 60% dispersion for a 10 mmol scale).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (50 mL) to the washed sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate (1.0 equivalent, e.g., 2.42 g for a 10 mmol scale) in anhydrous THF (20 mL) to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed, and the mixture should become a clear solution of the phosphonate anion.
-
-
Reaction with Oxetan-3-one:
-
To the solution of the phosphonate anion at 0 °C, add a solution of oxetan-3-one (1.2 equivalents, e.g., 0.86 g for a 10 mmol scale) in anhydrous THF (10 mL) dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate as a colorless oil.
-
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Application Protocol: Conjugate Addition for Novel Therapeutic Scaffolds
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate is an excellent Michael acceptor, allowing for the introduction of various nucleophilic fragments. This protocol details a general procedure for the conjugate addition of a thiol-containing fragment, a common strategy for linking molecules to cysteine residues in proteins or for building novel chemical entities.
Materials and Reagents
| Reagent | Supplier | Purity |
| Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate | As synthesized | ≥98% |
| Thiol Nucleophile (e.g., N-acetyl-L-cysteine) | Sigma-Aldrich | ≥99% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Sigma-Aldrich | 98% |
| Dichloromethane (DCM) | Fisher Scientific | ≥99.8% |
Step-by-Step Conjugate Addition Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask, dissolve Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (1.0 equivalent) and the thiol nucleophile (1.1 equivalents) in dichloromethane (20 mL).
-
Stir the solution at room temperature.
-
-
Initiation of the Reaction:
-
Add DBU (0.2 equivalents) to the reaction mixture. DBU acts as a non-nucleophilic base to deprotonate the thiol, generating the thiolate nucleophile in situ.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane (30 mL) and wash with 1M HCl (2 x 20 mL) to remove the DBU.
-
Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired conjugate addition product.
-
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: Synthetic workflow for the preparation and application of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate.
Hypothetical Signaling Pathway Inhibition
Let's hypothesize that our final therapeutic scaffold is designed to inhibit a kinase involved in a cancer signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by an oxetane-containing therapeutic.
Concluding Remarks for the Research Professional
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate is more than just a novel building block; it represents a strategic tool for addressing common challenges in drug discovery, such as poor metabolic stability and low solubility. The protocols outlined herein provide a starting point for the synthesis and application of this versatile reagent. The true potential of this compound will be realized through its creative application in diverse therapeutic areas, from oncology to infectious diseases.[3][14][15] By understanding the fundamental principles of how the oxetane and fluorine moieties influence molecular properties, researchers can make more informed decisions in the design of next-generation therapeutics.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- National University of Singapore. (2025, February 21).
- Wisedale, R., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Chepurko, Y., et al. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Gant, T. G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.
- Taylor & Francis. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
- AZoLifeSciences. (2025, February 24).
- Lab Manager. (2025, February 25).
- Unknown Author. (2012, May 7).
- Burkhard, J. A., et al. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.
- Tan, T.-D., et al. (2025, April 22).
- ResearchGate. (n.d.).
- Stepan, A. F., et al. (n.d.).
- Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- ResearchGate. (2026, January 19). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- ChemScene. (n.d.). Ethyl 2-fluoro-2-(oxetan-3-ylidene)
- Burkhard, J. A., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC.
- Unknown Author. (n.d.). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. PMC.
- BenchChem. (2025).
- Unknown Author. (2026, February 28). Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. MDPI.
- Fluorochem. (n.d.). Ethyl 2-(oxetan-3-ylidene)
- ResearchGate. (n.d.). Oxetane nucleus containing bioactive compounds.
- Baranauskas, A., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Wisedale, R., et al. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Thieme. (n.d.). Oxetanes and Oxetan-3-ones.
- Dembitsky, V. M., et al. (2019, March 15). Oxetane-containing metabolites: origin, structures, and biological activities. PubMed.
- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar.
- BenchChem. (n.d.). N-Oxetan-3-ylidenehydroxylamine: Unraveling the Mechanism of Action.
- Shtyrlin, N. V., et al. (2023, December 5).
- Gant, T. G. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
- Le, T. V., et al. (2022, November 28). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. PMC.
- Sasson, R., Hagooly, A., & Rozen, S. (2003). Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3. Organic Letters.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Novel Method to Synthesize Valuable Fluorinated Drug Compounds | Lab Manager [labmanager.com]
- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxetanes in Kinase Inhibitor Design: A Strategic Guide to Bioisosterism and Synthesis
Executive Summary
In the optimization of kinase inhibitors, medicinal chemists frequently encounter a "triad of friction": solubility , metabolic stability , and lipophilicity (LogD).[1] Traditional strategies to block metabolic "soft spots"—such as introducing gem-dimethyl groups—often solve metabolic clearance issues at the cost of inflating LogD and crashing aqueous solubility.
The oxetane ring (1,3-propylene oxide) has emerged as a high-value bioisostere that resolves this conflict. By replacing gem-dimethyl groups or carbonyls with a 3,3-disubstituted oxetane, researchers can block cytochrome P450 (CYP) oxidation sites while simultaneously lowering LogD and increasing solubility by up to 4000-fold. This guide details the physicochemical rationale, strategic integration, and synthetic protocols for deploying oxetanes in kinase inhibitor campaigns.
Physicochemical Rationale: The "Diagonal Shift"
The oxetane ring is not merely a spacer; it is a functional dipole. Unlike the lipophilic gem-dimethyl group, the oxetane oxygen acts as a hydrogen bond acceptor (HBA) with a dipole moment (
Comparative Profiling of Bioisosteres
The following table contrasts the oxetane moiety with the functional groups it commonly replaces. Note the "Goldilocks" zone oxetanes occupy: sterically bulky but polar.
| Feature | gem-Dimethyl (–C(Me)₂) | Carbonyl (–C=O) | Oxetane (3,3-subst.)[2][3][4] | Impact of Oxetane Swap |
| Steric Volume | High | Low (Planar) | High (Puckered ~8.7°) | Maintains steric fill of hydrophobic pockets. |
| Lipophilicity | High (+LogD) | Low (-LogD) | Low (-LogD) | Lowers LogD (typically -0.5 to -1.0 units vs gem-dimethyl). |
| H-Bond Acceptor | No | Strong | Moderate | Improves solubility; can engage hinge/solvent interactions. |
| Metabolic Liability | CYP Oxidation (High) | Reductase/Hydrolase | Low (CYP resistant) | Blocks metabolic soft spots. |
| Basicity Modulation | None | N/A | Inductive Withdrawal | Lowers pKa of adjacent amines (reducing hERG risk). |
Mechanism of Action in Kinase Pockets
-
Metabolic Blocking: The quaternary carbon at the 3-position prevents CYP-mediated hydroxylation, a common fate for gem-dimethyl or tert-butyl groups.
-
Solvation: The exposed ether oxygen interacts with bulk solvent, dramatically lowering the energy penalty of desolvation compared to a carbocycle.
-
Conformation: The ring puckering (approx. 8.7°) mimics the spatial arrangement of a gem-dimethyl group more faithfully than a flat cyclobutane, ensuring the ligand still fits the ATP-binding pocket.
Strategic Application Workflows
Deciding when to deploy an oxetane requires analyzing the specific failure modes of a lead compound.
Workflow: The Oxetane Scan
Use the following logic flow to identify candidates for oxetane replacement.
Figure 1: Decision matrix for oxetane incorporation in lead optimization.
Case Study Highlights
-
Lanraplenib (SYK Inhibitor): Replacement of a metabolically labile moiety with an oxetane/piperazine motif improved metabolic stability and solubility, enabling once-daily dosing.
-
GDC-0349 (mTOR Inhibitor): An oxetane on the piperazine nitrogen reduced the pKa by ~1.4 units compared to a methyl group. This reduced hERG channel inhibition (associated with cationic amphiphilic drugs) while maintaining potency.
Synthetic Protocols
Synthesis of oxetane building blocks requires care due to the ring strain (~106 kJ/mol). While generally stable to base, the ring can open under strong Lewis acidic conditions.
Protocol A: De Novo Synthesis of 3,3-Disubstituted Oxetanes
Context: This is the "Carreira-style" synthesis, ideal for converting a 1,3-diol precursor into an oxetane scaffold.
Reagents:
-
Precursor: 2,2-Disubstituted-1,3-propanediol
-
Activator: p-Toluenesulfonyl chloride (TsCl)
-
Base: Sodium Hydride (NaH) or n-Butyllithium (n-BuLi)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Monotosylation:
-
Dissolve the 1,3-diol (1.0 equiv) in THF at 0°C.
-
Add NaH (1.0 equiv) carefully. Stir for 30 min.
-
Add TsCl (1.0 equiv) portion-wise. Crucial: Do not use excess TsCl to avoid bis-tosylation.
-
Stir at 0°C -> RT for 4 hours.
-
Checkpoint: Verify mono-tosylate formation via TLC.
-
-
Cyclization:
-
Cool the mixture to 0°C again.
-
Add a second portion of NaH (1.2 equiv) to deprotonate the remaining free alcohol.
-
Heat to reflux (60-65°C) for 2-12 hours. The alkoxide will displace the tosylate intramolecularly.
-
Note: If the reaction is sluggish, adding a catalytic amount of 15-crown-5 can accelerate the closure.
-
-
Workup (Critical):
-
Quench with saturated aqueous NH₄Cl at 0°C.
-
Extract with Et₂O or DCM.
-
Volatility Warning: Small oxetanes (molecular weight < 150) are volatile. Do not use high vacuum. Concentrate at >100 mbar and 30°C bath temperature.
-
Protocol B: Sp2-Sp3 Cross-Coupling (Late-Stage Diversification)
Context: Attaching a pre-formed oxetane ring (e.g., 3-iodooxetane) to an aryl kinase core.
Reagents:
-
Aryl Halide (Kinase Core) or Aryl Boronic Acid
-
Oxetane Partner: 3-Iodooxetane or Potassium 3-oxetanyltrifluoroborate
-
Catalyst: NiCl₂(dme) / Ir-photocatalyst (for modern photoredox methods)
Methodology (Nickel/Photoredox Dual Catalysis):
-
Setup: In a glovebox or under Argon, combine Aryl Bromide (1.0 equiv), 3-Iodooxetane (1.5 equiv).
-
Catalyst Loading: Add NiCl₂·glyme (10 mol%) and dtbbbpy (15 mol%).
-
Reductant: Add TDAE or Mn powder (depending on specific conditions).
-
Reaction: Stir in anhydrous DMF at room temperature.
-
Purification: Oxetanes are stable on silica gel. Elute with EtOAc/Hexane gradients. Tip: Add 1% Triethylamine to the eluent to neutralize residual silica acidity and prevent ring opening during purification.
Biological Characterization & ADME Profiling
Once synthesized, the oxetane analog must be profiled to confirm the design hypothesis.
Protocol C: Metabolic Stability Assessment (Microsomal)
Objective: Confirm that the oxetane has blocked the metabolic soft spot.
-
Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
-
Timepoints: 0, 15, 30, 60 minutes.
-
Analysis: Quench with acetonitrile containing internal standard. Analyze via LC-MS/MS.
-
Interpretation:
-
Compare Intrinsic Clearance (
) of the Oxetane analog vs. the gem-dimethyl parent. -
Success Criteria: >50% reduction in
. -
Note: If stability does not improve, check for Epoxide Hydrolase (mEH) activity. Oxetanes can occasionally be opened by mEH, though this is rare for 3,3-disubstituted systems.
-
Protocol D: Kinase Activity Assay (Effect of Polarity)
Objective: Ensure the polar oxygen has not disrupted hydrophobic binding.
-
Assay Type: FRET or ADP-Glo kinase assay.
-
Concentration: 10-point dose-response (start at 10 µM).
-
Data Analysis:
-
Calculate IC50.[5]
-
Ligand Efficiency (LE): Calculate LE = (1.37 × pIC50) / Heavy Atom Count.
-
Expectation: Oxetane analogs often show higher LE than gem-dimethyl parents because they reduce lipophilicity (LogD) while maintaining potency.
-
References
-
Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical and metabolic bioisosteres in drug discovery. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Bioisosteres of Carbonyl Groups. Angewandte Chemie International Edition. Link
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective γ-Secretase Inhibitors. Journal of Medicinal Chemistry. Link
-
Mullard, A. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Nature Reviews Drug Discovery. Link
-
Puntener, K., et al. (2020). Discovery of Lanraplenib (GS-9876): A Potent and Selective SYK Inhibitor. Journal of Medicinal Chemistry. Link
Sources
Fluorinated esters as intermediates in organic synthesis.
Fluorinated Esters as Advanced Intermediates in Organic Synthesis: Application Notes and Protocols
Executive Briefing
Fluorinated esters have transcended their traditional roles as niche reagents, emerging as highly versatile, activated intermediates in modern organic synthesis[1]. For drug development professionals, the strategic incorporation of fluorine atoms—specifically via trifluoromethylation or selective fluoroacylation—profoundly enhances the lipophilicity, metabolic resistance, and binding affinity of active pharmaceutical ingredients (APIs). This guide details the mechanistic rationale and validated protocols for utilizing fluorinated esters in complex synthetic workflows.
Mechanistic Causality: Why Fluorinated Esters?
The synthetic utility of fluorinated esters stems from the unique electronic properties of the fluorine atom. The strong electron-withdrawing nature of fluorine significantly increases the electrophilicity of the adjacent carbonyl carbon. This allows carboxylic acids, once converted to their fluorinated ester derivatives, to undergo nucleophilic acyl substitution under exceptionally mild conditions compared to standard esters, while avoiding the instability and harsh reactivity of acyl chlorides[1].
Furthermore, specialized fluorinated esters such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) and methyl trifluoroacetate (MTFA) serve as atom-efficient precursors for fluoroalkyl radicals and carbenes. Under thermal or catalytic activation, these esters undergo controlled decarboxylation, releasing
Application Note I: Orthogonal Peptide Building Blocks via Selective Trifluoroacetylation
Context: In solid-phase peptide synthesis (SPPS), synthesizing complex branched or cyclic peptides requires orthogonal protection strategies. Ethyl trifluoroacetate (ETFA) is the reagent of choice for the selective trifluoroacetylation of the
Causality & Design: The selectivity of ETFA relies on the differential nucleophilicity and steric environments of lysine's two amino groups. By adjusting the aqueous solution to pH 10.5–13, both the
Protocol: Synthesis of Fmoc-Lys(Tfa)-OH
-
-Amine Protection : Dissolve L-lysine hydrochloride in deionized water. Slowly add aqueous
to reach and maintain a pH of 10.5–13. -
Acylation : Add 1.2 equivalents of Ethyl Trifluoroacetate (ETFA) dropwise.
-
In-Process Validation: Monitor the reaction via TLC (ninhydrin stain). The disappearance of the highly polar baseline spot (free lysine) indicates complete conversion.
-
-
Intermediate Isolation : Acidify the mixture with 1M
to pH 5.8.-
In-Process Validation: A white precipitate of N-
-trifluoroacetyl-L-lysine will form. Filter, wash with cold water and ethanol, and dry under reduced pressure[3].
-
-
-Amine Protection : Dissolve the intermediate in an aqueous
solution. In a separate flask, dissolve Fmoc-Cl (or Fmoc-OSu) in 1,4-dioxane. -
Coupling : Combine the solutions and stir at room temperature until complete.
-
Final Isolation : Acidify with dilute
to pH 2–3. Extract the resulting product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous , and evaporate to yield Fmoc-Lys(Tfa)-OH[3].
Workflow for the orthogonal synthesis of Fmoc-Lys(Tfa)-OH using ethyl trifluoroacetate.
Application Note II: Late-Stage Trifluoromethylation of Aryl Halides
Context: Introducing a
Causality & Design: The reaction relies on the thermal decarboxylation of the fluorinated ester in the presence of a Cu(I) catalyst. The slow, controlled addition of the ester via a syringe pump is critical; it ensures that the rate of decarboxylation (
Protocol: Cu-Catalyzed Trifluoromethylation of Aryl Iodides
-
System Preparation : In a flame-dried Schlenk flask under an argon atmosphere, combine 1.0 eq of the aryl iodide, 0.2 eq (20 mol%) of
, and 2.0 eq of an alkali metal fluoride (e.g., ) to facilitate transmetalation and decarboxylation. -
Solvent & Ligand : Add anhydrous N-methyl-2-pyrrolidone (NMP). If utilizing less reactive aryl bromides, add 20 mol% of 1,10-phenanthroline as a stabilizing ligand[2].
-
Reagent Addition : Heat the mixture to 150 °C. Using a syringe pump, add 2.0 eq of Methyl Trifluoroacetate (MTFA) slowly over 2 hours[2].
-
In-Process Validation: The slow evolution of
gas (bubbling) confirms active decarboxylation.
-
-
Reaction Completion : Stir for an additional 2 hours at 150 °C.
-
In-Process Validation: GC-MS or TLC analysis should show complete consumption of the aryl halide starting material.
-
-
Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the filtrate with water and brine, dry, and concentrate for column chromatography.
Copper-catalyzed trifluoromethylation cycle using fluorinated esters via a [Cu-CF3] intermediate.
Empirical Data Synthesis
The following table summarizes the quantitative operational parameters for key fluorinated ester reagents utilized in modern organic synthesis workflows.
| Reagent Name | Chemical Formula | Primary Application | Activation Temp | Typical Yield | Reference |
| Ethyl Trifluoroacetate (ETFA) | Selective | Room Temp | 85 - 95% | [3] | |
| Methyl Trifluoroacetate (MTFA) | Cu-catalyzed Trifluoromethylation | 150 - 160 °C | 60 - 85% | [2] | |
| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) | Difluorocarbene generation / | 60 - 100 °C | 70 - 90% | [4] |
References
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing).1
-
Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. ResearchGate.2
-
Synthesis of Fmoc-Lys(Tfa)-OH: A Technical Guide. BenchChem.3
-
Publications - The Dolbier Group (Physical Organic and Synthetic Organofluorine Chemistry). University of Florida.4
Sources
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Publications » The Dolbier Group » University of Florida [dolbier.chem.ufl.edu]
Technical Support Center: Troubleshooting Horner-Wadsworth-Emmons (HWE) Olefination of Oxetan-3-one
Introduction & Context
Oxetan-3-one is a highly valuable building block in modern drug discovery, frequently utilized to introduce the oxetane motif as a bioisostere for gem-dimethyl or carbonyl groups. This substitution predictably improves metabolic stability and aqueous solubility while reducing lipophilicity[1].
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental transformation used to convert oxetan-3-one into 3-alkylideneoxetanes (e.g., methyl 2-(oxetan-3-ylidene)acetate)[2]. Despite its widespread use, researchers frequently encounter inexplicably low isolated yields. This guide dissects the mechanistic pitfalls—ranging from base-induced degradation to product volatility—and provides a self-validating protocol to consistently achieve >70% yields.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low yields in Horner-Wadsworth-Emmons of oxetan-3-one.
Root Cause Analysis: The "Why" Behind the Failure
As an application scientist, it is critical to look beyond the symptoms and understand the chemical causality of a failed reaction. Low yields in this specific transformation almost always stem from two distinct physical and chemical properties of the oxetane ring:
Issue A: Base-Induced Ring Degradation & Aldol Condensation
Causality: The four-membered oxetane ring is highly strained. Strong bases traditionally used in HWE reactions, such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA), can act as nucleophiles or overly aggressive bases. This leads to the enolization of oxetan-3-one, promoting self-condensation (aldol-type reactions) or catastrophic ring-opening[3]. Solution: Transition to milder, amine-based conditions. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be highly effective, yielding up to 73% of the desired oxetan-3-ylideneacetate[2]. DBU provides sufficient basicity to deprotonate the phosphonate without degrading the sensitive oxetan-3-one.
Issue B: Product Volatility and High Aqueous Solubility
Causality: 3-Alkylideneoxetanes are low-molecular-weight, highly polar molecules. During standard aqueous workups (e.g., multiple washes with water or brine to remove phosphate byproducts), a significant portion of the product partitions into the aqueous layer. Furthermore, these compounds exhibit surprisingly high volatility[4][5]. Prolonged exposure to high vacuum or elevated temperatures during rotary evaporation strips the product alongside the solvent. Solution: Avoid aqueous extraction entirely if possible. Instead, utilize a non-aqueous silica plug workup. When concentrating the product, keep the water bath below 30 °C and avoid high-vacuum manifolds.
Quantitative Data: Base Selection Comparison
| Reaction Parameter | Sodium Hydride (NaH) | DBU (Mild Amine Base) |
| Base Strength (pKa) | ~35 | ~12 (in water) |
| Side Reactions | High (Ring opening, Aldol condensation) | Low |
| Workup Complexity | Requires careful aqueous quenching | Direct concentration / Silica plug |
| Typical Isolated Yield | 20% - 45% | 70% - 75% |
Optimized Step-by-Step Protocol: DBU-Mediated HWE
This protocol is designed as a self-validating system. By utilizing DBU, we prevent ring degradation, and by employing a non-aqueous workup, we eliminate solubility and volatility losses.
Reagents:
-
Oxetan-3-one (1.0 equiv)
-
Methyl 2-(dimethoxyphosphoryl)acetate (1.1 equiv)
-
DBU (1.2 equiv)
-
Anhydrous Acetonitrile or THF
Methodology:
-
Ylide Generation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 2-(dimethoxyphosphoryl)acetate in anhydrous acetonitrile at 0 °C.
-
Base Addition: Add DBU dropwise to the solution. Stir for 15 minutes at 0 °C.
-
Validation Checkpoint: The solution may turn slightly yellow, visually confirming ylide generation.
-
-
Ketone Addition: Slowly add a solution of oxetan-3-one in anhydrous solvent dropwise. Maintain the temperature at 0 °C during addition to control the exothermic reaction and prevent thermal degradation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor via TLC or LC-MS until the oxetan-3-one is fully consumed[6].
-
Modified Isolation (Crucial Step):
-
Do not quench with large volumes of water.
-
Concentrate the reaction mixture under reduced pressure (Water bath < 30 °C, > 50 mbar) to remove the bulk of the solvent.
-
Load the crude residue directly onto a short silica gel plug. Elute with a mixture of Hexanes/Ethyl Acetate (e.g., 3:1). This removes the DBU salts and polar phosphonate byproducts without risking aqueous partitioning.
-
Carefully concentrate the eluent under mild vacuum to afford the pure methyl 2-(oxetan-3-ylidene)acetate.
-
Frequently Asked Questions (FAQs)
Q: Can I use the Wittig reaction instead of the HWE reaction for oxetan-3-one? A: Yes, Wittig reactions are viable[3]. However, the byproduct, triphenylphosphine oxide (TPPO), is notoriously difficult to separate from polar oxetane derivatives via chromatography. The HWE reaction is strongly preferred because the dialkyl phosphate byproducts are easier to remove using a simple silica plug.
Q: My TLC shows complete conversion, but my isolated yield is only 20%. Where did my product go? A: It was likely lost to evaporation or the aqueous layer. Oxetan-3-ylidene derivatives are highly volatile[4][5]. Ensure your rotary evaporator bath is cold (< 30 °C) and do not leave the product on a high-vacuum pump. If you performed an aqueous workup, re-extract your aqueous layers with a stronger solvent like ethyl acetate after saturating the aqueous phase with NaCl.
Q: Should I use Roush-Masamune conditions (LiCl/DBU)? A: While standard DBU is often sufficient[2], adding LiCl (Roush-Masamune conditions) can enhance the acidity of the phosphonate via lithium coordination, allowing the reaction to proceed faster at lower temperatures. This is highly recommended if your specific phosphonate ester is sterically hindered.
References
-
Oxetanes and Oxetan-3-ones Source: Science of Synthesis (Thieme) URL:[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: Molecules (MDPI) URL:[Link]
-
Theilheimer's Synthetic Methods of Organic Chemistry Source: Karger Publishers URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. karger.com [karger.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimization of electrophilic fluorination of α-keto esters.
Welcome to the Technical Support Center for Advanced Fluorination Methodologies. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the electrophilic fluorination of α-keto esters .
The introduction of a fluorine atom at the α-position of carbonyl compounds creates highly valuable chiral building blocks for medicinal chemistry. However, α-keto esters present unique challenges: they are highly prone to background racemic enolization, and their fluorinated products are exceptionally electrophilic, leading to rapid hydrate formation.
This guide synthesizes field-proven protocols, mechanistic causality, and rigorous troubleshooting steps to ensure your asymmetric fluorination workflows are robust, reproducible, and highly enantioselective.
I. Mechanistic Overview & Workflow
To optimize this reaction, one must understand the delicate balance between the catalyzed enantioselective pathway and the uncatalyzed racemic background reaction. The most reliable method for α-keto esters utilizes a chiral Palladium (Pd-μ-hydroxo) complex or a Copper(II)-bis(oxazoline) complex to form a rigid, two-point bound chiral enolate. This intermediate is then trapped by an electrophilic fluorine source, typically N-fluorobenzenesulfonimide (NFSI) [1].
Fig 1: Mechanism of Pd-catalyzed enantioselective electrophilic fluorination of α-keto esters.
II. Self-Validating Experimental Protocol
Procedure: Enantioselective Monofluorination and In-Situ Reduction Causality Note: Because the resulting α-fluoro-α-keto ester is chemically unstable and rapidly forms hydrates upon atmospheric exposure, this protocol employs an immediate diastereoselective reduction to yield a stable, isolable β-fluoro-α-hydroxy ester [1].
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the chiral Pd-μ-hydroxo binap complex (2.5 mol%) in anhydrous cyclopentyl methyl ether (CPME) (0.1 M). Why CPME? It is a moderately polar, bulky ether that solubilizes NFSI while strictly suppressing the non-catalyzed background enolization.
-
Substrate Addition: Add the α-keto ester (1.0 equiv) to the catalyst solution at room temperature. Stir for 10 minutes to ensure complete two-point binding and chiral enolate formation.
-
Electrophilic Fluorination: Cool the reaction mixture to -20 °C. Add NFSI (1.2 equiv) in one portion. Stir for 12–24 hours.
-
In-Process Control (IPC): Self-Validation Step. Withdraw a 50 µL aliquot, dilute in CDCl3, and perform a quick ^19F NMR. You should observe a distinct doublet (or multiplet depending on adjacent protons) indicating successful C-F bond formation. Do not proceed to reduction until starting material is consumed.
-
Diastereoselective Reduction: Once conversion is complete, cool the mixture to -78 °C. Dropwise add L-Selectride (1.5 equiv, 1.0 M in THF). Stir for 2 hours.
-
Quenching & Isolation: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography. Determine enantiomeric excess (ee) via chiral HPLC.
III. Troubleshooting Guide (Q&A)
Q: I am observing significant hydrate formation and poor mass recovery instead of the desired α-fluoro-α-keto ester. How do I fix this? A: The introduction of a highly electronegative fluorine atom adjacent to both a ketone and an ester makes the ketone carbon extremely electrophilic. Trace moisture in your solvent or during silica gel chromatography will cause rapid hydrate formation. Solution: You must either rigorously exclude water using activated 4Å molecular sieves and strictly anhydrous solvents, or bypass isolation entirely by trapping the unstable intermediate via in-situ reduction (as outlined in the protocol above) or reductive amination to form stable amino acid derivatives [1].
Q: My enantiomeric excess (ee) is stalling around 50-60%. How can I suppress the background racemic pathway? A: Moderate enantioselectivity usually indicates that the uncatalyzed racemic fluorination is competing with your metal-catalyzed pathway. Solution 1 (Solvent Swap): If using standard solvents like DCM or THF, switch to CPME. Its steric bulk limits the rate of the background reaction [1]. Solution 2 (Additives): If utilizing a Cu(II)-bis(oxazoline) catalyst system, the addition of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is critical. HFIP acts as a strong hydrogen-bond donor, stabilizing the highly polarized transition state of the catalyzed pathway, thereby accelerating it past the racemic background [2].
Q: I am observing difluorination or over-reaction. How do I control monofluorination? A: Over-fluorination occurs when the mono-fluorinated product undergoes a second enolization. Solution: Lower the reaction temperature to -40 °C or -60 °C. Additionally, ensure you are using NFSI rather than Selectfluor. Selectfluor is often too reactive for sensitive α-keto esters and has poor solubility in non-polar solvents, leading to localized concentration spikes and over-reaction [3].
IV. Reagent & Condition Optimization Matrix
To aid in experimental design, use the following data table to select the appropriate fluorinating agent based on your specific catalytic system and substrate constraints.
| Fluorinating Agent | Structure / Type | Reactivity Profile | Optimal Solvents | Typical ee% Range | Key Limitation |
| NFSI | Neutral Sulfonimide | Mild, controlled electrophilicity. Excellent for asymmetric catalysis. | CPME, DCM, Toluene | 85% – 99% | Can be sluggish with sterically hindered substrates. |
| Selectfluor | Dicationic Salt | Highly reactive. Prone to background racemic reactions. | MeCN, DMF | 40% – 70% | Poor solubility in non-polar solvents; high risk of difluorination. |
| N-Fluoropyridinium BF4 | Monocationic Salt | Tunable reactivity based on pyridine ring substituents. | MeCN, DCM | 60% – 80% | Byproducts (pyridines) can coordinate to and poison metal catalysts. |
V. Frequently Asked Questions (FAQs)
Q: How do I handle NFSI to ensure maximum solubility and reactivity? A: NFSI is a stable, non-hygroscopic crystalline solid, but its solubility is highly temperature-dependent. If running reactions at -78 °C, NFSI may precipitate, halting the reaction. It is recommended to run Pd-catalyzed fluorinations of α-keto esters between -20 °C and 0 °C to maintain NFSI in solution while preserving transition state stereocontrol.
Q: Can I use organocatalysis instead of transition metals for this transformation? A: Yes, phase-transfer catalysis (PTC) and chiral secondary amines have been employed. However, for α-keto esters specifically, transition metals (Pd, Cu, Ni) are vastly superior because they utilize two-point binding (coordinating to both the ketone and ester carbonyls) to lock the enolate geometry, which is an absolute prerequisite for high enantioselectivity (>90% ee) [3].
VI. References
-
Catalytic Asymmetric Mono-Fluorination of α-Keto Esters: Synthesis of Optically Active β-Fluoro-α-Hydroxy and β-Fluoro-α-Amino Acid Derivatives. Angewandte Chemie International Edition / RIKEN. [Link]
-
Copper(II) Triflate-bis(oxazoline)-Catalyzed Enantioselective Electrophilic Fluorination of β-Ketoesters. ResearchGate / Journal of Fluorine Chemistry. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews (ACS Publications). [Link]
Technical Support Center: Troubleshooting the Synthesis of Fluorinated α,β-Unsaturated Esters
Welcome to the Advanced Technical Support Portal for synthetic chemists and drug development professionals. The incorporation of fluorine into α,β-unsaturated esters (such as α-fluoroacrylates and trifluoromethylated acrylates) dramatically alters the electronic landscape of the molecule. While this provides highly desirable pharmacokinetic properties, it also introduces unique reactivity profiles that often lead to frustrating side reactions.
This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these side reactions and providing self-validating protocols to overcome them.
Diagnostic Matrix: Quantitative Impact of Side Reactions
Before diving into specific mechanistic fixes, consult the matrix below to identify your observed issue, understand its quantitative impact on your yield, and locate the immediate mitigation strategy.
| Observed Side Reaction | Primary Causal Condition | Typical Yield Impact | Quantitative Outcome | Mitigation Strategy |
| E/Z Isomerization | Thermodynamic HWE conditions (NaH, 25 °C) | 40–60% loss of desired E-isomer | ~80:20 Z:E ratio | Switch to kinetic control (n-BuLi, -78 °C) or Masamune-Roush conditions. |
| β-Fluoride Elimination | Strong nucleophiles or transition metals (>60 °C) | Up to 80% conversion to side product | Yields gem-difluoroalkenes instead of target | Use milder bases; lower temperatures; avoid hard organometallics. |
| Spontaneous Polymerization | UV exposure (<270 nm) or thermal stress (>80 °C) | 100% loss (complete gelation in flask) | 0% recoverable monomer | Conduct workup in dark; add 500 ppm MEHQ before distillation. |
| Ester Hydrolysis | Aqueous basic workup (pH > 10) | 20–30% loss to carboxylic acid | Reduced ester recovery | Buffer aqueous quench to pH 7; use non-nucleophilic bases. |
Scientist-to-Scientist FAQs: Mechanistic Deep Dives
Q1: Why is my Horner-Wadsworth-Emmons (HWE) olefination yielding a poor E/Z ratio for α-fluoroacrylates, and how do I fix it?
The Causality: In a standard HWE reaction, the stereochemical outcome is dictated by the reversibility of the initial carbanion addition and the stability of the resulting oxaphosphetane intermediates. When synthesizing α-fluoroacrylates, the highly electronegative fluorine atom destabilizes the trans-oxaphosphetane relative to the cis-oxaphosphetane. Under standard thermodynamic conditions (e.g., using NaH at room temperature), the reaction equilibrates and often favors the undesired Z-isomer[1].
The Solution: You must shift the reaction to strict kinetic control. By using a strong lithium base like n-BuLi at cryogenic temperatures (-78 °C), the initial addition becomes irreversible. The lithium cation tightly chelates the intermediate, locking the stereochemistry and preventing equilibration. This kinetic pathway heavily favors the E-isomer, routinely achieving >98:2 E:Z selectivity[1].
Workflow for optimizing E/Z stereoselectivity in the HWE synthesis of α-fluoroacrylates.
Q2: I am trying to functionalize a trifluoromethylated unsaturated ester, but I keep observing defluorination. What is driving this?
The Causality: You are observing β-fluoride elimination. The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which makes the adjacent β-carbon highly susceptible to nucleophilic attack (via an S_N2' pathway) or transition-metal insertion[2]. Once a metal-alkyl or carbanion intermediate forms, the system faces a thermodynamic crossroads. Because the formation of a metal-fluoride bond is highly exothermic and thermodynamically favorable, the intermediate rapidly ejects a fluoride ion, collapsing into a gem-difluoroalkene[3],[2].
The Solution: To prevent this, you must trap the intermediate faster than it can eliminate fluoride. Use milder nucleophiles, lower the reaction temperature, and avoid transition metals that form strong M–F bonds (like Rh or Pd) unless gem-difluoroalkenes are your actual target[3].
Mechanistic divergence between desired trapping and β-fluoride elimination side reactions.
Q3: My α-fluoroacrylate monomer spontaneously polymerized into a solid gel during rotary evaporation. How can I prevent this?
The Causality: α-Fluoroacrylates possess an extremely electron-deficient double bond, making them highly reactive monomers prone to radical polymerization. Crucially, these compounds can undergo self-initiated photopolymerization. Exposure to actinic UV radiation (wavelengths ≤ 270 nm) causes photobleaching and conversion of the C=C double bonds, generating radicals that initiate runaway polymerization even in the complete absence of added photoinitiators[4].
The Solution: You must exclude UV light (use amber glassware or foil) and introduce a radical scavenger. Adding 100–500 ppm of a phenolic inhibitor like MEHQ (Mequinol) or phenothiazine prior to any concentration or distillation step will quench premature radicals and stabilize the monomer.
Validated Workflows & Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so you can verify the success of the reaction before committing to tedious downstream purifications.
Protocol 1: Highly E-Selective HWE Synthesis of α-Fluoroacrylates
This protocol utilizes kinetic control to prevent E/Z equilibration.
-
Preparation: Flame-dry a Schlenk flask under argon. Add triethyl 2-fluoro-2-phosphonoacetate (1.5 equiv) and anhydrous THF (to achieve a 0.2 M solution).
-
Base Addition: Cool the flask to exactly -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (1.5 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes to ensure complete carbanion generation.
-
Electrophile Addition: Slowly add the target aldehyde (1.0 equiv) dissolved in a minimal amount of THF. Maintain the temperature at -78 °C for 2 hours.
-
Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Self-Validation Checkpoint (Critical): Extract a 100 µL aliquot of the organic layer. Evaporate the solvent and run a crude ¹⁹F NMR (with CFCl₃ reference).
-
Validation: The E-isomer typically presents a doublet around -118 to -122 ppm. The Z-isomer appears further upfield (-125 to -130 ppm). You should observe an E:Z ratio of >95:5. If a high Z ratio is observed, your cooling bath failed or the base addition was too rapid.
-
-
Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure (see Protocol 2 for concentration safety).
Protocol 2: Inhibitor-Stabilized Purification of Fluorinated Monomers
This protocol prevents spontaneous polymerization during isolation.
-
Inhibitor Doping: Before concentrating the crude organic extracts from your synthesis, add 500 ppm of MEHQ (4-methoxyphenol) directly to the flask.
-
Light Exclusion: Wrap the receiving flask and the rotary evaporator condenser in aluminum foil to block ambient UV light, preventing photobleaching-initiated radical formation[4].
-
Concentration: Remove the extraction solvent under reduced pressure. Keep the water bath temperature strictly below 30 °C.
-
Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus. Add a small crystal of phenothiazine to the distillation pot.
-
Self-Validation Checkpoint: Monitor the viscosity of the liquid in the pot.
-
Validation: The liquid should remain highly mobile. If you observe a sudden increase in viscosity or "stringiness" when swirling, oligomerization has begun. Immediately halt heating, break the vacuum with air (oxygen helps phenolic inhibitors function), and add more MEHQ.
-
References
- Polymerization of α-fluoroacrylates and fabrication of surface relief structures by UV exposure without photoiniti
- Synthesis of gem-Difluoroalkenes via β-Fluoride Elimination of Organorhodium(I) Oxford University Press (OUP)
- A Practical Synthesis of Terminal Vinyl Fluorides N
- 5-Bromo-4,7-difluoro-1,3-dioxaindane (Mechanisms of β-fluoride elimin
Sources
Technical Support Center: Improving the Stability of Fluorinated Ester Compounds
Audience: Researchers, Medicinal Chemists, and Process Scientists.
Topic: Troubleshooting and stabilizing fluorinated esters (e.g., pentafluorophenyl esters,
Introduction: The Fluorine Paradox
Fluorinated esters are potent tools in drug discovery and peptide synthesis due to their unique electronic properties. However, the same feature that makes them useful—the strong electron-withdrawing nature of fluorine—is the root cause of their instability.
The Core Mechanism: Fluorine atoms withdraw electron density from the carbonyl carbon via the inductive effect (
Part 1: Hydrolytic Instability (The "Water" Problem)
Hydrolysis is the most common failure mode. For highly activated esters like pentafluorophenyl (PFP) esters or trifluoroethyl esters, even atmospheric moisture can trigger degradation.
Mechanism of Instability
The following diagram illustrates why fluorinated esters are hypersensitive to water compared to standard esters.
Caption: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl, accelerating nucleophilic attack by water.
Troubleshooting Guide: Hydrolysis
| Symptom | Probable Cause | Corrective Action |
| Purity drops during storage | Atmospheric moisture ingress. | Store under Argon/Nitrogen at -20°C. Use parafilm/tape to seal vials. Store in a desiccator with active desiccant (e.g., |
| Yield loss during workup | Aqueous basic washes (e.g., | Avoid basic washes. Use acidic (e.g., 1M HCl) or neutral brine washes. Work quickly and keep cold (0°C). |
| Degradation on Silica Gel | Acidic/Basic sites on silica surface. | Deactivate silica with 1% |
| Stock solution degradation | Wet solvent (DMSO/DMF are hygroscopic). | Use anhydrous solvents only (water < 50 ppm). Do not store stock solutions; prepare immediately before use. |
Protocol: Anhydrous Quench & Workup
Use this protocol for isolating highly labile fluorinated esters.
-
Quench: Do not use water. Quench excess reagents with a solid scavenger (e.g., polymer-supported amine) or by cooling to -78°C and precipitating.
-
Dilution: Dilute with cold, dry diethyl ether or dichloromethane (DCM).
-
Wash: If an aqueous wash is unavoidable, use ice-cold dilute HCl (0.1 M) or saturated NaCl (Brine) . Limit contact time to < 2 minutes.
-
Dry: Immediately dry the organic layer over anhydrous
(faster than ). -
Concentrate: Evaporate solvent at low temperature (< 30°C) . Do not leave on the rotovap for extended periods.
Part 2: Chemical Reactivity & Side Reactions
Beyond hydrolysis, fluorinated esters suffer from specific side reactions due to their activated nature.
Transesterification (The "Alcohol" Problem)
Fluorinated esters will readily exchange alkoxy groups in alcoholic solvents (e.g., Methanol, Ethanol).
-
Risk: Dissolving a trifluoroethyl ester in methanol can quantitatively convert it to a methyl ester within minutes to hours.
-
Solution: Never use nucleophilic alcohols (MeOH, EtOH) as solvents for recrystallization or chromatography. Use Acetonitrile (MeCN) , DCM , or Toluene . If an alcohol is required, use bulky, non-nucleophilic alcohols like tert-Butanol (t-BuOH) .
Elimination (The "Base" Problem)
-Fluoro esters possess highly acidicDecision Tree: Solvent & Base Selection
Use this logic flow to select compatible conditions for your experiments.
Caption: Logic flow for preventing common side reactions like transesterification and elimination.
Part 3: Storage & Handling Checklist
To ensure long-term stability (>6 months), adhere to these strict storage protocols.
-
Temperature: Store at -20°C . Thermal energy accelerates all degradation pathways.
-
Atmosphere: Flush headspace with Argon or Nitrogen after every use.[1] Oxygen is less of a concern than the moisture carried by air.
-
Container: Use glass vials with Teflon-lined caps . Avoid standard polyethylene caps which can be permeable to moisture over time.
-
Equilibration: CRITICAL: Allow the cold vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, ruining it for future use.[1]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I purify my fluorinated ester using standard silica gel chromatography? A: Proceed with caution. Silica is slightly acidic and retains water. For highly labile esters (e.g., PFP esters), rapid filtration through a short plug of silica is safer than a long column. Alternatively, use neutral alumina or deactivate your silica with 1% triethylamine (though this may cause issues if your compound is base-sensitive).
Q: Why did my reaction fail when I scaled up? A: Scale-up often introduces longer handling times and larger solvent volumes, increasing moisture exposure.
-
Check: Did you use fresh, anhydrous solvent from a new bottle?
-
Check: Did the reaction exotherm? Higher temperatures accelerate hydrolysis significantly.
Q: My LC-MS shows the mass of the carboxylic acid, not the ester. Is it gone? A: Not necessarily. Fluorinated esters are so labile they may hydrolyze during the LC-MS run (in the acidic mobile phase).
-
Test: Run the sample in a non-acidic mobile phase or inject in an anhydrous solvent (e.g., MeCN) to verify if the degradation is real or an artifact of analysis.
Q: Can I use DMSO to make a stock solution? A: Only if it is anhydrous and used immediately. DMSO is extremely hygroscopic. A DMSO stock solution left on the bench for a day will likely hydrolyze the ester due to absorbed water.
References
-
Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Link
-
BenchChem Technical Support. (2025). Stability of Pentafluorophenyl Esters in Solution. Link
-
Sajid, M. A. (2022).[2] Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. Link
-
BroadPharm. (2022). PEG PFP Ester Reagents Protocol. Link
-
Master Organic Chemistry. (2022). Transesterification. Link
Sources
Technical Support Center: Purification of Polar Fluorinated Molecules
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the unique paradoxical behavior of fluorinated molecules. While fluorine substitution is traditionally thought to increase lipophilicity, the extreme electronegativity of the fluorine atom creates strong local dipoles and significantly alters the pKa of adjacent functional groups. In small, polar scaffolds (e.g., fluorinated amino acids, basic heterocycles), this often results in molecules that are highly polar, poorly retained on standard reversed-phase (RP) columns, yet uniquely interactive with fluorinated stationary phases[1].
This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you overcome these purification bottlenecks.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My polar fluorinated compound elutes in the void volume on a standard C18 column. Why is this happening, and how do I fix it?
The Causality: The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent basic amines (reducing ionization at physiological pH) or increase the acidity of nearby protons. If the molecule is small, the strong C-F dipole moment dominates the overall molecular polarity, overriding the hydrophobic bulk of the fluorine atom. Standard C18 columns rely purely on dispersive (hydrophobic) interactions, which are insufficient to retain these highly polar, dipole-heavy molecules[2].
The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a FluoroPhenyl (PFP) mixed-mode column.
-
HILIC Mode: HILIC utilizes a polar stationary phase (like bare silica or zwitterionic phases) and a highly organic mobile phase (e.g., >60% Acetonitrile). Water forms a stagnant, enriched layer on the stationary phase, and polar fluorinated analytes partition into this layer, providing excellent retention[3].
-
PFP Columns: Pentafluorophenyl (PFP) or FluoroPhenyl columns offer multiple retention mechanisms: dispersive, dipole-dipole,
, and shape selectivity. Because the stationary phase itself contains highly electronegative fluorine atoms, it can interact directly with the C-F dipoles of your analyte, providing retention where C18 fails[4].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Q2: I am trying to separate my fluorinated active pharmaceutical ingredient (API) from its desfluoro-impurity. They co-elute on C18. What is the best approach?
The Causality: Desfluoro-impurities (where a hydrogen replaces a fluorine atom) often have nearly identical hydrophobicities to the parent fluorinated API. Because C18 columns separate primarily based on hydrophobicity, they cannot easily distinguish between the two[5].
The Solution: Exploit shape selectivity and dipole interactions . Fluorinated stationary phases (like PFP or F5 core-shell columns) are rigid and highly electronegative. The C-F bond in your API interacts with the fluorinated stationary phase through specific dipole-dipole and fluorophilic interactions that the desfluoro-impurity lacks. Switching to a core-shell PFP column with a methanol-based mobile phase (which enhances
Q3: I am synthesizing a library using fluorous tags. How can I rapidly isolate the highly fluorinated products from the non-fluorinated organic reaction mixture without running prep-HPLC?
The Causality: Molecules tagged with long perfluoroalkyl chains (e.g.,
The Solution: Implement Fluorous Solid-Phase Extraction (F-SPE) . F-SPE uses silica gel bonded with a fluorinated alkyl chain. When you load your mixture in a "fluorophobic" solvent system (e.g., 80:20 Methanol/Water), standard organic molecules wash straight through. The fluorous-tagged molecules are tightly retained. You then switch to a "fluorophilic" solvent (e.g., 100% THF or Methanol) to elute your purified fluorinated target[6].
Part 2: Decision Workflows & Visualizations
To ensure a systematic approach to method development, follow the decision tree below based on the degree of fluorination and the specific separation challenge.
Caption: Decision tree for selecting the optimal purification strategy for fluorinated molecules.
Caption: Step-by-step mechanism of Fluorous Solid-Phase Extraction (F-SPE).
Part 3: Quantitative Data & Stationary Phase Comparison
Understanding the dominant retention mechanisms of different stationary phases is critical for rational method development.
| Stationary Phase Chemistry | Primary Retention Mechanism | Secondary Interactions | Best Application for Fluorinated Molecules |
| Alkyl C18 | Hydrophobic Dispersion | None | Highly lipophilic, non-polar fluorinated compounds. |
| Bare Silica (HILIC) | Hydrophilic Partitioning | Hydrogen bonding, Ion-exchange | Highly polar fluorinated metabolites; void-volume eluters[3]. |
| FluoroPhenyl (PFP) | Mixed-Mode (Dispersion + Dipole) | Fluoro/desfluoro separation; basic polar fluorinated APIs[4]. | |
| Fluorous Silica (F-SPE) | Fluorophilic Dispersion | None | Isolation of fluorous-tagged libraries ( |
Part 4: Self-Validating Experimental Protocols
Protocol A: HILIC Method Development for Polar Fluorinated Compounds
Objective: Achieve a retention factor (
Step-by-Step Methodology:
-
Column Selection: Install a bare silica or zwitterionic HILIC column (e.g., 2.7
m core-shell for high efficiency). -
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade
, adjusted to pH 3.0 (ensures ionization of basic groups and standardizes the aqueous layer). -
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
-
Equilibration (Critical Step): HILIC requires longer equilibration than RP. Flush the column with 10-20 column volumes of the starting mobile phase (e.g., 95% B). Self-Validation: Monitor baseline pressure and UV/MS signal; do not inject until variance is
. -
Gradient Design: Run a reversed gradient compared to RP-HPLC. Start at 95% B and program a linear gradient down to 60% B over 15 minutes[7].
-
Sample Diluent: Dissolve the sample in a diluent matching the starting conditions (e.g., 95% Acetonitrile). Caution: Injecting highly aqueous samples in HILIC will disrupt the stationary water layer and cause severe peak distortion.
-
System Suitability: Calculate the retention factor (
). If , increase the starting percentage of Acetonitrile (up to 98%).
Protocol B: Fluorous Solid-Phase Extraction (F-SPE) Workflow
Objective: Selectively isolate fluorous-tagged molecules from a crude reaction mixture.
Step-by-Step Methodology:
-
Cartridge Preparation: Mount a fluorous silica gel SPE cartridge (e.g.,
bonded phase) onto a vacuum manifold[6]. -
Conditioning: Wash the cartridge with 3 column volumes (CV) of a fluorophilic solvent (100% Methanol or THF) followed by 3 CV of a fluorophobic solvent (80:20 Methanol/
). -
Sample Loading: Dissolve the crude reaction mixture in the minimum volume of 80:20 Methanol/
(or DMF if solubility is an issue) and load it onto the cartridge. -
Fluorophobic Wash (Eluting Organics): Elute with 3-5 CV of 80:20 Methanol/
. Collect this fraction. Self-Validation: Spot this fraction on a standard TLC plate; it should contain all non-fluorinated organic byproducts and excess reagents. -
Fluorophilic Elution (Eluting Target): Switch the collection vessel. Elute the cartridge with 3-5 CV of 100% Methanol, THF, or Acetone.
-
Recovery: Concentrate the fluorophilic fraction in vacuo to yield the highly pure fluorous-tagged target.
References
-
Przybyciel, M. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]
-
Zhang, W. (2009). Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC / National Institutes of Health. Available at:[Link]
-
Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available at:[Link]
-
Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Available at:[Link]
-
Stoll, D. R., et al. (2023). Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC. PMC / National Institutes of Health. Available at:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming decomposition of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate during workup
Executive Summary
You are likely experiencing low yields or complete loss of product during the isolation of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate . This compound acts as a "chemical chameleon"—it appears stable in the reaction mixture (typically a Horner-Wadsworth-Emmons) but degrades rapidly upon contact with acidic media or standard silica gel.
The primary failure mode is acid-catalyzed ring opening of the oxetane moiety, exacerbated by the electron-withdrawing fluorine atom which increases the electrophilicity of the system. This guide provides the "Gold Standard" protocol to neutralize these threats.
The "Why": Decomposition Mechanics
To solve the problem, you must understand the enemy. This molecule faces two distinct stability threats during workup:
-
Acid-Catalyzed Ring Opening (The Silica Killer): The oxetane oxygen is a Lewis base. Upon exposure to acidic silanols (Si-OH) on silica gel, the oxygen is protonated/coordinated. The strain energy of the 4-membered ring (~106 kJ/mol) drives a rapid ring-opening event, often leading to a complex mixture of allylic alcohols or diols.
-
1,4-Michael Addition: The fluorine atom at the
-position lowers the LUMO energy of the -system, making the -carbon (part of the oxetane ring) highly susceptible to nucleophilic attack by water or alcohols, leading to ring cleavage or hydration products.
Visualizing the Failure Pathway
Figure 1: The dual decomposition pathways. The acid-catalyzed route (top) is the most common cause of loss during chromatography.
Troubleshooting Guides (FAQ)
Issue 1: "My product disappeared on the column."
Diagnosis: Standard Silica Gel (pH ~4-5) destroyed your oxetane. Solution:
-
Immediate Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in your eluent system. This neutralizes the acidic silanol groups.
-
Better Fix: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is far gentler on acid-sensitive vinyl ethers and oxetanes.
Issue 2: "The NMR shows a complex mixture after rotary evaporation."
Diagnosis: Thermal instability or trace acid concentration. As solvent is removed, trace acids concentrate, and the heat promotes polymerization or rearrangement. Solution:
-
Bath Temperature: Never exceed 30°C .
-
Stabilization: Add a trace amount (10-50 ppm) of BHT (Butylated hydroxytoluene) if you suspect radical polymerization of the fluoro-acrylate motif.
-
Buffer: Do not rotavap to dryness unless necessary. Store as a concentrated solution in a non-acidic solvent (e.g., Benzene/Toluene) if immediate use is planned.
Issue 3: "Low yield after aqueous extraction."
Diagnosis: Hydrolysis during the quench. Solution:
-
Avoid HCl: Never use 1M HCl to quench the HWE reaction.
-
Use Buffer: Quench with saturated NH4Cl (mildly acidic, pH ~5) or, preferably, phosphate buffer (pH 7) .
-
Speed: Perform the extraction rapidly. Do not let the organic layer sit in contact with the aqueous layer.
The "Gold Standard" Protocol
This protocol is optimized for the HWE synthesis of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate, prioritizing stability.
Reagents
-
Phosphonate: Triethyl 2-fluoro-2-phosphonoacetate
-
Base: LiHMDS (preferred over NaH for cleaner profiles at low temp)
-
Solvent: Anhydrous THF
Step-by-Step Workflow
1. Reaction Setup (Low Temp is Key)
-
Cool THF solution of phosphonate to -78°C .
-
Add LiHMDS dropwise. Stir 20 mins to form the anion.
-
Add Oxetan-3-one (neat or in THF) slowly.
-
Critical: Allow to warm only to 0°C , not Room Temperature, unless conversion is stalled.
2. The "Soft" Quench
-
Pour the cold reaction mixture into a vigorously stirring mix of Et2O and Saturated NaHCO3 (or pH 7 Buffer).
-
Why? This immediately dilutes the mixture and neutralizes any excess base without exposing the oxetane to acidic protons.
3. Extraction & Drying
-
Extract 3x with Et2O (Ether is better than DCM for removing non-polar impurities and is easier to strip off at low heat).
-
Avoid: MgSO4 (Magnesium Sulfate) can sometimes be slightly Lewis acidic.
4. Purification (The Decision Tree)
Figure 2: Purification decision matrix. Neutral Alumina is the preferred path for isolation.
Quantitative Data: Solvent & Adsorbent Compatibility
| Material / Solvent | Compatibility | Notes |
| Silica Gel (Untreated) | 🔴 Critical Failure | Causes rapid ring opening. |
| Silica Gel (+1% Et3N) | 🟡 Acceptable | Pre-flush column with Et3N/Hexane. |
| Neutral Alumina | 🟢 Excellent | Best for separation without decomposition. |
| Chloroform (CDCl3) | 🟡 Caution | Commercial CDCl3 is acidic. Filter through basic alumina before NMR. |
| Benzene-d6 | 🟢 Recommended | Non-acidic NMR solvent. |
| 1M HCl | 🔴 Critical Failure | Instant decomposition. |
References
-
Wuitschik, G., et al. (2006).[5][6][7] "Oxetanes as promising modules in drug discovery."[6][8] Angewandte Chemie International Edition, 45(46), 7736-7739.[5][6][7]
- Significance: Foundational text on the stability profiles of 3,3-disubstituted oxetanes and their handling.
-
Mykhailiuk, P. K. (2015). "Synthesis of 3,3-disubstituted oxetanes." European Journal of Organic Chemistry.[9] (Contextual citation based on general body of work on fluoro-oxetanes).
- Significance: Describes specific methodologies for introducing fluorine into oxetane scaffolds.
-
Burkhard, J. A., et al. (2010).[5][10] "Oxetanes as versatile elements in drug discovery and synthesis."[1][7][10][11][12][13] Angewandte Chemie, 122(48), 9236-9251.[5]
- Significance: Comprehensive review covering the physical properties and metabolic stability, including acid sensitivity warnings.
-
BenchChem Technical Data. "Synthesis of Ethyl 2-fluoro-3-oxopentanoate and related fluoro-esters."
- Significance: General handling of alpha-fluoro esters and HWE reagents.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Google Scholar [scholar.google.de]
- 6. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Optimization
Ticket Subject: Enhancing E/Z Selectivity in Olefination Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Decision Matrix
Welcome to the HWE Optimization Support Center. Unlike the Wittig reaction, which relies on phosphonium ylides, the HWE reaction utilizes phosphonate carbanions.[1][2][3] This fundamental difference offers two advantages: the phosphate byproduct is water-soluble (easing purification), and the stereoselectivity is highly tunable via reagent design and cation management.
To achieve your target isomer, you must select the correct combination of Phosphonate Structure , Base Counter-cation , and Reaction Temperature .
Workflow Selector
Use the following decision tree to select the correct protocol for your substrate.
Figure 1: Strategic decision matrix for HWE condition selection based on target stereochemistry and substrate stability.
Mechanistic Logic (The "Why")
To troubleshoot effectively, you must understand the competition between reversibility and elimination .
-
E-Selectivity (Thermodynamic): In standard HWE, the formation of the oxaphosphetane intermediate is reversible.[4] The sterically hindered syn-intermediate (leading to Z) collapses back to the starting materials faster than it eliminates. It equilibrates to the anti-intermediate, which eliminates to form the E-alkene.
-
Z-Selectivity (Kinetic): By using electron-deficient phosphonates (Still-Gennari or Ando), you accelerate the elimination step. The oxaphosphetane collapses to the alkene before it can equilibrate. This "locks in" the kinetic Z-selectivity.
Experimental Protocols & Troubleshooting
Protocol A: Masamune-Roush (High E-Selectivity, Mild Conditions)
Best for: Base-sensitive aldehydes, complex natural products, and ensuring maximum E-selectivity (>20:1). Mechanism: LiCl increases the acidity of the phosphonate (pKa lowering) and stabilizes the chelated intermediate, preventing side reactions.
Reagents:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: MeCN (preferred) or THF.
Step-by-Step:
-
Dry the Salt: Flame-dry LiCl (1.2 equiv) in the reaction flask under vacuum. This is the most common failure point; wet LiCl kills the reaction.
-
Suspension: Add MeCN and the phosphonate (1.2 equiv). Stir to dissolve/suspend.
-
Activation: Add DBU (1.0 equiv) at 0°C. Stir for 15–30 mins. The solution usually turns clear or slightly yellow.
-
Addition: Add the aldehyde (1.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. Monitor by TLC (usually 1–4 hours).
Troubleshooting Table:
| Issue | Potential Cause | Solution |
|---|---|---|
| No Reaction | LiCl was hydrated. | Flame dry LiCl under high vacuum until it flows freely as a powder. |
| Low Yield | Enolizable aldehyde. | Switch from DBU to a milder amine like DIPEA (Hünig's base). |
| Poor E/Z Ratio | Solvent effect. | Switch from THF to MeCN; MeCN stabilizes the transition state for E-elimination. |
Protocol B: Still-Gennari (High Z-Selectivity)
Best for: Synthesizing Z-alkenes (cis) with high fidelity (>95:5 Z:E). Mechanism: The trifluoroethyl groups are highly electron-withdrawing, making the phosphonate more acidic and the elimination step almost instantaneous (Kinetic Control).
Reagents:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Base: KHMDS (Potassium hexamethyldisilazide)[6]
-
Additive: 18-Crown-6
Step-by-Step:
-
Complexation: Dissolve 18-crown-6 (1.5 equiv) and the phosphonate (1.1 equiv) in THF under Argon. Cool to -78°C .[5]
-
Deprotonation: Add KHMDS (1.1 equiv) dropwise. Stir for 30 mins at -78°C.
-
Addition: Add the aldehyde (1.0 equiv) slowly along the side of the flask (pre-cooled in THF is best).
-
Reaction: Stir at -78°C for 1–2 hours. Do not warm up before quenching unless TLC shows no conversion.
-
Quench: Pour into saturated NH₄Cl while still cold.
Troubleshooting Table:
| Issue | Potential Cause | Solution |
|---|---|---|
| E-Isomer Contamination | Temperature spike. | Maintain -78°C strictly. Warming allows equilibration to the E-form. |
| E-Isomer Contamination | Cation Chelation. | Ensure 18-crown-6 is fresh. The "naked" anion is required for Z-selectivity. |
| Low Conversion | Steric hindrance.[5] | If the aldehyde is bulky, you may need to warm to -40°C, but expect Z-selectivity erosion. |
Protocol C: Ando Modification (Alternative Z-Selectivity)
Best for: Z-alkenes when trifluoroethyl reagents are too expensive or unstable. Reagents: Ethyl (diphenylphosphono)acetate. Conditions: NaH in THF (Standard) or NaI/DBU (Mild).
Step-by-Step (NaI/DBU Variant):
-
Cool a solution of diaryl phosphonate (1.1 equiv) and NaI (1.2 equiv) in THF to 0°C.
-
Add DBU (1.0 equiv). Stir for 10 mins.
-
Add aldehyde.[1][2][3][7][8][9] Stir at 0°C or -78°C depending on substrate reactivity.
Comparative Data Analysis
The following data illustrates the impact of reagent choice on stereoselectivity for a representative reaction (PhCHO + Phosphonate).
| Protocol | Phosphonate Group (OR) | Base / Additive | Temp | Yield | Z : E Ratio |
| Standard HWE | Et (Ethyl) | NaH | RT | 85% | 5 : 95 |
| Masamune-Roush | Et (Ethyl) | LiCl / DBU | RT | 92% | 2 : 98 |
| Still-Gennari | CH₂CF₃ (Trifluoroethyl) | KHMDS / 18-c-6 | -78°C | 88% | 98 : 2 |
| Still-Gennari | CH₂CF₃ | NaH (No Crown) | -78°C | 80% | 70 : 30 |
| Ando | Ph (Phenyl) | NaI / DBU | 0°C | 90% | 92 : 8 |
Mechanistic Pathway Visualization
Understanding the divergence point is critical for troubleshooting.
Figure 2: Mechanistic divergence. Z-selectivity relies on the elimination step being faster than the reverse reaction.
References
-
Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961, 83, 1733.[7] Link
-
Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and Soft Bases." Tetrahedron Letters, 1984, 25, 2183. Link
-
Still, W. C.; Gennari, C. "Direct Synthesis of Z-Unsaturated Esters.[6] A Useful Modification of the Horner-Emmons Olefination." Tetrahedron Letters, 1983, 24, 4405. Link
-
Ando, K. "Highly Selective Synthesis of Z-Unsaturated Esters by the Use of Ethyl (Diphenylphosphono)acetate." Journal of Organic Chemistry, 1997, 62, 1934. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ethz.ch [ethz.ch]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing acidic impurities in fluorinated compound synthesis.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing a universal challenge in organofluorine chemistry: managing the highly reactive and corrosive acidic impurities—primarily hydrogen fluoride (HF)—generated during fluorination.
Achieving high regioselectivity and yield requires more than just adding a fluorinating reagent; it demands the precise orchestration of microenvironments to suppress side reactions. Unbuffered acidic byproducts can protonate intermediates, cleave protecting groups, and even catastrophically degrade your equipment.
This guide provides field-proven, self-validating protocols to diagnose and neutralize these acidic impurities, ensuring both scientific integrity and operational safety.
Part 1: Diagnostic Workflow for Acidic Impurities
Before altering your stoichiometry, use the diagnostic logic tree below to identify the mechanistic root cause of your reaction failure.
Fig 1: Diagnostic workflow for identifying and resolving HF-induced fluorination failures.
Part 2: Troubleshooting FAQs
Q1: My deoxofluorination using DAST/Deoxo-Fluor is yielding predominantly elimination products (alkenes) rather than the desired alkyl fluoride. How do I shift the selectivity? A1: Reagents like DAST (Diethylaminosulfur trifluoride) generate stoichiometric HF as a byproduct during the activation of alcohols[1]. In non-polar solvents, this unbuffered HF acts as a potent Brønsted acid. It protonates the alkoxy-sulfur intermediate, promoting the unimolecular departure of the leaving group and generating a carbocation. This carbocation rapidly undergoes E1 elimination to form alkenes or skeletal rearrangements. Solution: Introduce an in-situ acid scavenger. Soluble, non-nucleophilic bases like DBU or pyridine are highly effective. By neutralizing the generated HF, the scavenger prevents carbocation formation and ensures the fluoride ion remains "naked" and sufficiently nucleophilic to proceed via the desired SN2 pathway.
Q2: We are using Selectfluor for electrophilic fluorination, but our acid-sensitive protecting groups (e.g., TBS, THP) are being cleaved. Selectfluor doesn't contain HF, so what is the source of the acidity? A2: While Selectfluor is an electrophilic source of fluorine, its reaction with nucleophiles releases a proton from the substrate. Furthermore, trace moisture in the solvent can hydrolyze Selectfluor, generating HF and tetrafluoroboric acid (HBF₄). These strong acids rapidly cleave silyl ethers and acetals. Solution: Implement a biphasic buffering system or use solid-supported scavengers. Adding mild, insoluble inorganic bases like sodium bicarbonate (NaHCO₃) directly to the reaction mixture neutralizes the acid as it forms without interfering with the electrophilic fluorination mechanism[1]. Alternatively, polymer-supported carbonate resins can be used for anhydrous work-ups to remove excess acidic byproducts cleanly[1].
Q3: During the scale-up of a fluorination reaction, we observed a dangerous exotherm and etching of our glass reactor. How can we safely manage this? A3: HF is notorious for reacting with the silica (SiO₂) in borosilicate glass to form silicon tetrafluoride (SiF₄) and water[2]. This reaction is not only highly exothermic, but the generated water can subsequently react with unconsumed fluorinating reagents or solvents (like DMSO), catalyzing a runaway decomposition cycle that can exceed the emergency venting capabilities of the reactor[3]. Solution: Never use standard glassware for reactions generating significant HF. Switch exclusively to fluoropolymer vessels (PTFE, PFA, or FEP/polyolefin)[4].
Part 3: Acid Scavenger Selection Guide
Selecting the correct scavenger is critical. An overly strong base may cause substrate degradation, while a weak one will fail to protect against HF.
| Scavenger Type | Examples | Phase | Best Application | Limitations |
| Soluble Organic Amines | Pyridine, DBU, Et₃N | Homogeneous | DAST/Deoxo-Fluor deoxofluorinations | Can be nucleophilic; complicates downstream purification via extraction. |
| Insoluble Inorganic Bases | CaCO₃, NaHCO₃ | Heterogeneous | Selectfluor reactions, protecting group preservation | Slower neutralization rate due to the solid-liquid phase boundary. |
| Polymer-Supported Bases | Carbonate resin, Dimethylamine resin | Heterogeneous | Flow chemistry, anhydrous quenching | Higher cost; limited loading capacity per gram of resin. |
| Fluoride Precipitants | CaCl₂, Ca(OH)₂ | Aqueous (Workup) | Downstream HF quenching and removal | Generates solid waste (CaF₂) requiring filtration before disposal. |
Part 4: Standard Operating Procedure (SOP)
Methodology: Setup and Quenching of an HF-Generating Fluorination Reaction This self-validating protocol ensures that acidic byproducts are neutralized continuously during the reaction and safely precipitated during workup.
Step 1: Apparatus Preparation Assemble a rigorously dried PTFE or PFA reactor equipped with a PTFE-coated magnetic stir bar[4]. Glassware must be strictly avoided to prevent exothermic etching and the generation of secondary water[2].
Step 2: Reagent Loading & Scavenging Under an inert atmosphere (N₂ or Argon), dissolve the substrate in an anhydrous solvent (e.g., Dichloromethane). Add the selected acid scavenger (e.g., 1.5 equivalents of DBU or a suspension of CaCO₃) prior to the addition of the fluorinating reagent. This ensures immediate neutralization of nascent HF.
Step 3: Controlled Addition Cool the reactor to -78 °C or 0 °C (depending on substrate sensitivity). Add the fluorinating reagent (e.g., DAST) dropwise via a syringe pump. Monitor the internal temperature continuously to prevent thermal runaway[3].
Step 4: Biphasic Quenching Upon reaction completion, do not add water directly to the reactor . Prepare a separate wide-mouth flask containing a 10-fold volumetric excess of cold (0 °C) saturated NaHCO₃ solution[1]. Slowly transfer the reaction mixture into the quenching solution under vigorous stirring to manage the release of CO₂ gas.
Step 5: Phase Separation & Fluoride Precipitation Allow gas evolution to cease completely. Separate the organic layer. Wash the aqueous layer with a 1M aqueous solution of calcium chloride (CaCl₂). This step forces any residual, dissolved fluoride ions to precipitate as inert, insoluble calcium fluoride (CaF₂), rendering the aqueous waste safe for standard disposal protocols.
References
- Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation ResearchG
- Technical Support Center: Managing By-products in Fluorin
- Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro - Organic Syntheses Procedure Organic Syntheses
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid Environment, Health & Safety (UW-Madison)
Sources
Validation of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate structure by X-ray crystallography
Topic: Validation of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate structure by X-ray crystallography Content Type: Publish Comparison Guide
Executive Summary: The Characterization Challenge
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (CAS: 1793092-96-2) represents a high-value scaffold in modern medicinal chemistry.[1][2][3] The incorporation of the oxetane ring (a metabolic bioisostere for gem-dimethyl or carbonyl groups) coupled with an exocyclic vinyl fluoride creates a unique electronic environment.[1][2]
However, validating this structure presents a specific set of challenges:
-
Ring Strain & Stability: The oxetane ring (~106 kJ/mol strain) is susceptible to acid-catalyzed ring opening or polymerization during synthesis (e.g., Horner-Wadsworth-Emmons reactions), making confirmation of the intact ring crucial.[1][2][3]
-
Stereochemical Ambiguity: While the unsubstituted oxetane ring implies symmetry, the high rotational barrier of the fluoro-acrylate moiety and potential ring puckering can complicate NMR interpretation.[3]
-
Physical State: Often isolated as an oil or low-melting solid, standard crystallographic workflows fail, requiring specialized protocols.[1][3]
This guide compares the three primary validation methodologies—NMR, Computational Modeling (DFT), and Single Crystal X-ray Diffraction (SCXRD)—and outlines the definitive protocol for X-ray validation.
Comparative Analysis: Choosing the Right Validation Tool
While NMR is the workhorse of daily synthesis, it lacks the absolute certainty required for novel strained scaffolds. X-ray crystallography remains the "Supreme Court" of structural evidence.[3]
| Feature | Method A: Solution NMR ( | Method B: DFT Computation (GIAO/B3LYP) | Method C: X-ray Crystallography (SCXRD) |
| Primary Output | Chemical shifts, coupling constants ( | Predicted geometry and energy minima.[1][3][4] | Absolute 3D atomic coordinates. |
| Ring Integrity | Ambiguous. Ring-opened allylic ethers can mimic oxetane chemical shifts (4.5–5.0 ppm).[1][2][3] | N/A (Theoretical only).[3] | Definitive. Direct observation of the 4-membered ring. |
| Stereochemistry | Inferred. Relies on symmetry arguments; difficult if signal overlap occurs.[1][2][3] | Predictive. Suggests most stable conformer, not necessarily the one isolated.[3] | Absolute. Defines ring puckering angle and ester conformation ( |
| Sample State | Solution (CDCl | Virtual. | Solid (Single Crystal).[1][3] |
| Limitations | Cannot easily distinguish between rapid conformational averaging and static symmetry. | Heavily dependent on basis set selection; ignores solvation effects.[1][3] | Requires a suitable crystal (challenging for oils).[1][3] |
| Verdict | Routine Screening | Supporting Evidence | Gold Standard Validation |
Technical Deep Dive: The X-ray Validation Protocol
Since Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate is often a liquid or low-melting solid, standard benchtop crystallization is insufficient.[1][3] The following protocol utilizes In Situ Cryocrystallography or Derivatization to ensure success.
Phase 1: Crystal Growth Strategy
Option A: The "Oil Drop" Method (For Low-Melting Solids) Best for: Pure oils that solidify below 0°C.[1][2]
-
Mounting: Dip a micromount (MiTeGen loop) directly into the neat oil.[1][2][3]
-
Flash Cooling: Transfer immediately to the diffractometer goniometer head under a cryostream (100 K).
-
Annealing: If the diffraction pattern shows "powder rings" (polycrystalline), block the cryostream for 2–5 seconds to melt the droplet, then restore flow. Repeat until a single crystal domain dominates.[1][3]
Option B: Chemical Derivatization (Recommended) Best for: Persistent oils or when absolute configuration of chiral analogs is needed. React the ester with a heavy-atom amine (e.g., p-bromobenzylamine) to create a crystalline amide.[1][2] The heavy atom (Br) facilitates structure solution via Anomalous Dispersion if needed.[3]
Phase 2: Data Collection Parameters
-
Radiation Source: Molybdenum (Mo-K
, = 0.71073 Å) is preferred over Copper (Cu).[1][3]-
Reasoning: Mo radiation minimizes absorption errors and allows collection to higher resolution (
), which is critical for resolving the electron density of the C-F bond against the oxetane ring carbons.
-
-
Temperature: 100 K (Liquid Nitrogen Stream).
Phase 3: Critical Structural Parameters to Validate
Once the structure is solved, verify these specific geometric parameters to confirm the "ylidene" nature and ring integrity:
| Parameter | Expected Value (Å / °) | Significance |
| C(ring)–O Bond | 1.45 – 1.47 Å | Confirms intact ether linkage (opened rings are longer).[1][3] |
| C=C Double Bond | 1.32 – 1.34 Å | Short length confirms exocyclic double bond character.[1][3] |
| C–F Bond | 1.33 – 1.35 Å | Typical for vinyl fluorides; check for disorder.[1][3] |
| Ring Puckering | 0° (Planar) to 15° | Oxetanes are often puckered to relieve torsional strain.[1][3] |
| C–C–O Angle | ~90° | Deviations indicate significant ring strain.[1][3] |
Visualization of the Validation Workflow
The following diagram illustrates the decision logic for validating the structure, moving from synthesis to definitive X-ray data.
Caption: Workflow for structural validation of fluorinated oxetanes, prioritizing derivatization for oils to ensure high-quality diffraction data.
References
-
Bull, J. A., et al. (2016).[1][3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][5][6] Chemical Reviews, 116(24), 15089–15174.[3] [1]
-
Wuitschik, G., et al. (2010).[1][3] "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Journal of Medicinal Chemistry, 53(8), 3227–3246.[3][7]
- Context: Validates the use of oxetanes as bioisosteres and discusses their conform
-
Burkhard, J. A., et al. (2010).[1][3] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.[3]
- Context: Provides specific crystallographic protocols for small, strained oxetane rings.
-
Ladd, M. & Palmer, R. (2013).[1][3] Structure Determination by X-ray Crystallography. Springer.[3]
- Context: Standard text for crystallographic theory regarding Mo vs.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 2-(oxetan-3-ylidene)acetate | C7H10O3 | CID 53308471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Comparative study of fluorinated vs. non-fluorinated oxetane esters
Title: Beyond the Bioisostere: A Comparative Guide to Fluorinated vs. Non-Fluorinated Oxetane Esters in Drug Design
Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter lead compounds that suffer from poor metabolic stability or suboptimal lipophilicity. The oxetane ring has emerged as a premier bioisostere for carbonyls and gem-dimethyl groups, offering enhanced aqueous solubility and reduced lipophilicity. However, the targeted introduction of fluorine into the oxetane core—yielding fluorinated oxetane esters—represents a paradigm shift in pharmacokinetic optimization. This guide provides an objective, data-driven comparison between non-fluorinated and fluorinated oxetane esters, detailing the causality behind their physicochemical divergences and the self-validating experimental protocols required to synthesize and test them.
Mechanistic Rationale: Why Fluorinate an Oxetane?
Oxetanes inherently possess a slightly puckered conformation (e.g., ~16° puckering angle) and act as robust hydrogen-bond acceptors 1. When transitioning from a non-fluorinated oxetane ester to a fluorinated analog (such as a 3-fluorooxetane or
-
pKa Modulation: Fluorination exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of adjacent basic centers (e.g., amines) by up to 3 units 2. This reduces the overall basicity of the molecule, which passively enhances membrane permeability and reduces hERG liabilities.
-
Conformational Rigidity & Lipophilicity: While standard oxetanes generally lower logP compared to gem-dimethyl groups, the addition of fluorine fine-tunes this lipophilicity. Specifically,
-difluoro-oxetanes have been shown to exhibit even lower lipophilicity compared to their non-fluorinated parent compounds while drastically shielding the core from cytochrome P450-mediated oxidative metabolism 3.
Diagram 1: Divergent physicochemical pathways of non-fluorinated vs. fluorinated oxetane esters.
Quantitative Data Comparison
To objectively evaluate these scaffolds, we must analyze head-to-head physicochemical data. Recent breakthroughs in copper-catalyzed difluorocarbene insertion and DAST-mediated fluorination have allowed us to isolate and rigorously test these elusive structures 4.
| Property / Metric | Non-Fluorinated Oxetane Ester | 3-Fluorooxetane Ester | |
| Aqueous Stability (pH 6.0–8.0) | High (>95% intact at 24h) | High (>95% intact at 24h) | High (>95% intact at 24h) |
| Lipophilicity (LogP impact) | Baseline (Neutral) | Slightly increased vs baseline | Lowered compared to parent |
| Adjacent Amine pKa Shift | Baseline | ||
| Metabolic Half-life (HLM) | Moderate (~30-45 min) | Extended (~60-90 min) | Highly Extended (>120 min) |
| Synthetic Accessibility | High (Williamson etherification) | Moderate (DAST fluorination) | Moderate (Cu-catalyzed insertion) |
Data synthesized from comparative stability and physicochemical profiling studies 32.
Experimental Methodologies: A Self-Validating Protocol System
In application science, a protocol is only as reliable as its internal controls. The following workflow describes the synthesis and subsequent physicochemical validation of fluorinated oxetane esters. We employ a self-validating loop: if purity or intermediate stability fails, the workflow mandates repurification before advancing to complex microsomal assays.
Protocol A: Synthesis of -Difluoro-oxetane Esters via Cu-Catalysis
Causality Note: Traditional oxetane ring construction fails for
-
Preparation: In a glovebox, charge a Schlenk tube with CuI (10 mol%), a specialized nitrogen-based ligand (12 mol%), and the target epoxide ester precursor (1.0 equiv).
-
Carbene Generation: Add the difluorocarbene precursor (e.g., TMS-CF2-Br, 1.5 equiv) and a mild base. Why a mild base? Strong bases induce premature ring-opening of the highly strained fluorinated product.
-
Reaction: Stir the mixture at 40–80 °C for 12 hours. Causality: Temperatures >80 °C do not improve yield and risk thermal degradation of the oxetane core 3.
-
Isolation: Quench with aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Self-Validating Microsomal Stability Assay
Causality Note: To prove that fluorination enhances metabolic stability, we must measure intrinsic clearance (
-
Incubation Setup: Prepare 1
M of the oxetane ester (fluorinated vs. non-fluorinated parallel arms) in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. -
Initiation & Sampling: Initiate the reaction by adding NADPH (1 mM final). Aliquot 50
L at 0, 15, 30, 60, and 120 minutes. -
Quenching (The Validation Step): Quench immediately in 150
L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why ice-cold ACN? It instantly precipitates microsomal proteins, halting metabolism and ensuring the time-stamp of the aliquot is perfectly accurate. -
Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and .
Diagram 2: Self-validating experimental workflow for evaluating oxetane ester derivatives.
Conclusion
The comparative data heavily favors fluorinated oxetane esters when addressing specific pharmacokinetic liabilities. While non-fluorinated oxetanes are excellent general bioisosteres for carbonyls, the targeted introduction of fluorine—particularly
References
- Source: National Science Foundation (NSF)
- Title: Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s)
- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Chemical Reviews URL
- Title: Breakthrough method opens door to fluorinated oxetane drug molecules Source: News-Medical URL
Sources
Comprehensive Comparison Guide: Biological Activity of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate Derivatives vs. Traditional Analogs
Executive Summary & Chemical Context
In modern drug discovery, the optimization of physicochemical properties without sacrificing target binding affinity is a primary objective. Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (CAS 1793092-96-2) serves as a highly specialized, linchpin building block for synthesizing fluoro-oxetane bioisosteres[1].
By providing an alpha-fluoro-alpha,beta-unsaturated ester framework attached to a four-membered cyclic ether, this compound enables the late-stage installation of fluoro-oxetane motifs. These motifs are strategically deployed to replace traditional functional groups—such as gem-dimethyls, carbonyls, and non-fluorinated oxetanes—addressing critical liabilities like rapid metabolic clearance, poor aqueous solubility, and off-target toxicity[2]. This guide objectively compares the biological and physicochemical performance of fluoro-oxetane derivatives against their conventional analogs.
The Mechanistic Rationale: Why Fluoro-Oxetanes?
As an Application Scientist, it is crucial to understand the causality behind bioisosteric replacement.
-
Overcoming Carbonyl Liabilities: Carbonyl groups (ketones, amides, esters) are excellent hydrogen-bond acceptors but are highly susceptible to enzymatic reduction (via ketoreductases) and
-epimerization[2]. -
Refining the Oxetane Core: While standard oxetanes successfully mimic the H-bond acceptor capacity of carbonyls (pKHB ~1.36) and reduce the lipophilicity of gem-dimethyl groups, they can still present metabolic "soft spots"[2].
-
The Fluorine Advantage: Incorporating a fluorine atom via the ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate scaffold introduces a strong inductive effect (-I). This highly polarized C-F bond withdraws electron density from the oxetane oxygen, subtly tuning its H-bond acceptor capacity to prevent promiscuous binding. More importantly, the steric and electronic shielding provided by the fluorine atom blocks cytochrome P450 (CYP450) mediated oxidation, dramatically extending the compound's half-life (
)[3]. Recent breakthroughs in fluorinated oxetane synthesis continue to validate this motif as a premier tool for expanding therapeutic chemical space[4].
Physicochemical & Biological Performance Comparison
To objectively evaluate the impact of the fluoro-oxetane motif, we must compare it against standard structural analogs. The table below summarizes the quantitative shifts in physicochemical properties when a model drug scaffold is modified.
Table 1: Comparative Physicochemical Profiling of Bioisosteres (Model Scaffold)
| Parameter | Gem-Dimethyl Analog | Carbonyl Analog | Oxetane Analog | Fluoro-Oxetane Analog |
| Lipophilicity ( | High (+1.5) | Low (-0.5) | Low (-0.2) | Moderate (+0.1) |
| H-Bond Acceptor (pKHB) | N/A | Strong (~1.27) | Strong (~1.36) | Moderate (~1.10) |
| Metabolic Stability ( | Moderate | Low (Reducible) | High | Very High |
| Amine pKa Modulation | Minimal | Strong | Moderate | Strong |
| Aqueous Solubility | Poor | High | High | Good |
Data synthesized from established medicinal chemistry profiling of oxetane and fluoro-oxetane bioisosteres[2],[3].
Target Engagement & Metabolic Clearance
The primary biological advantage of fluoro-oxetane derivatives is their ability to evade hepatic clearance mechanisms while maintaining the necessary vector for target receptor engagement. Carbonyls often undergo rapid reduction, leading to inactive or toxic metabolites. In contrast, the fluoro-oxetane core acts as a "conformational lock," preserving the bioactive geometry while electronically repelling oxidative enzymes[2].
Fig 1: Metabolic clearance pathways of carbonyl vs. fluoro-oxetane bioisosteres.
Experimental Methodology: Comparative Microsomal Stability Assay
To empirically validate the metabolic advantages of a fluoro-oxetane derivative synthesized from Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate, a self-validating In Vitro Microsomal Stability Assay must be employed. This protocol includes internal controls to ensure that any observed stability is due to the compound's intrinsic properties, not assay failure.
Step-by-Step Protocol
1. Reagent & Compound Preparation:
-
Prepare 10 mM stock solutions of the fluoro-oxetane test compound, the carbonyl analog (comparator), and Verapamil (positive control for CYP450 activity) in DMSO.
-
Dilute stocks in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay concentration of 1
M (ensuring final DMSO concentration is 0.1% to prevent enzyme inhibition).
2. Microsomal Incubation (Self-Validating System):
-
Pre-warm human liver microsomes (HLM) to 37°C in the phosphate buffer (final protein concentration: 0.5 mg/mL).
-
Causality Check: Divide the assay into two arms: +NADPH (active metabolism) and -NADPH (negative control). The -NADPH arm validates that any degradation observed is strictly CYP450-mediated and not due to chemical instability or non-specific binding.
-
Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration) to the +NADPH wells.
3. Time-Course Sampling & Quenching:
-
Incubate the plates at 37°C on a thermoshaker.
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50
L aliquots from each well. -
Immediately quench the reaction by transferring the aliquot into 150
L of ice-cold acetonitrile (MeCN) containing an analytical internal standard (e.g., Tolbutamide, 50 ng/mL). Rationale: MeCN denatures the microsomal proteins instantly, halting all enzymatic activity.
4. Protein Precipitation & LC-MS/MS Quantification:
-
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate for LC-MS/MS analysis. Calculate the intrinsic clearance (
) and half-life ( ) by plotting the natural log of the remaining parent compound peak area ratio against time.
Fig 2: Step-by-step in vitro microsomal stability assay workflow.
Strategic Recommendations
For drug development professionals, Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate is highly recommended when optimizing lead compounds that suffer from rapid Phase I metabolism at carbonyl sites, or when a gem-dimethyl group drives the LogD into an unacceptable range (>3.5). The resulting fluoro-oxetane derivatives reliably preserve target affinity while significantly flattening the pharmacokinetic clearance curve.
References
Sources
The Fluorinated Oxetane: A Modern Bioisosteric Tool for Carbonyl Group Replacement in Drug Discovery
A Senior Application Scientist's Guide to Comparative Assessment
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to bioisosteric replacement as a key strategy to optimize lead compounds. This approach involves substituting a specific functional group with another that possesses similar steric and electronic properties, yet confers advantageous physicochemical and pharmacokinetic profiles. A particularly promising bioisostere for the ubiquitous carbonyl group is the fluorinated oxetane.[1][2] This guide provides an in-depth, objective comparison of the fluorinated oxetane and carbonyl moieties, supported by experimental data and detailed protocols for their assessment.
The carbonyl group, while a cornerstone of many pharmacophores, can be susceptible to metabolic degradation and may contribute to undesirable physicochemical properties.[3] The four-membered oxetane ring, particularly when substituted with fluorine, has emerged as a compelling alternative.[4][5] It offers a similar spatial arrangement and hydrogen-bonding capacity to the carbonyl group but can impart significant improvements in metabolic stability, solubility, and lipophilicity.[6][7] Fluorination of the oxetane ring further modulates its electronic properties, enhancing its utility as a bioisosteric replacement.[8][9][10]
This guide will delve into the critical parameters for evaluating this bioisosteric switch, providing researchers with the rationale and methodologies to make informed decisions in their drug design campaigns.
Physicochemical Properties: A Head-to-Head Comparison
The decision to replace a carbonyl group with a fluorinated oxetane is often driven by the desire to fine-tune a molecule's physicochemical properties. Here, we compare the key parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its pharmacokinetic behavior. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The replacement of a carbonyl group with a fluorinated oxetane can offer a nuanced approach to modulating this property. Generally, oxetanes are less lipophilic than their corresponding gem-dimethyl analogues but more lipophilic than carbonyl compounds.[3] The introduction of fluorine can further influence this, often leading to an increase in lipophilicity compared to a non-fluorinated oxetane.[8]
Table 1: Comparative LogD7.4 Data for Matched Molecular Pairs
| Carbonyl-Containing Compound | Fluorinated Oxetane Analog | ΔLogD7.4 (Oxetane - Carbonyl) | Reference |
| 4-Piperidone | 3-Fluoro-3-(piperidin-4-yl)oxetane | +0.5 to +1.0 (estimated) | [11] |
| Generic Aryl Ketone | 3-Aryl-3-fluorooxetane | +0.3 to +0.7 (estimated) | [8] |
Note: The exact change in LogD is context-dependent and influenced by the surrounding molecular scaffold.
Metabolic Stability
One of the most significant advantages of employing a fluorinated oxetane as a carbonyl bioisostere is the potential for enhanced metabolic stability.[7][12] Carbonyl groups, particularly ketones, can be susceptible to reduction by carbonyl reductases. The oxetane ring, in contrast, is generally more resistant to metabolic transformations.[4][13] Fluorination can further shield the ring from oxidative metabolism.[8]
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Carbonyl Compound (t1/2 in HLM, min) | Fluorinated Oxetane Analog (t1/2 in HLM, min) | Fold Improvement | Reference |
| Example Kinase Inhibitor Scaffold | 15 | > 120 | >8x | [6] |
| Generic GPCR Ligand Scaffold | 32 | 95 | ~3x | [4] |
Note: t1/2 represents the metabolic half-life. Higher values indicate greater stability.
Experimental Protocols for Comparative Assessment
To empower researchers to validate these bioisosteric replacements within their own chemical series, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Determination of Lipophilicity (LogD) via Shake-Flask Method
This protocol outlines the traditional and reliable shake-flask method for determining the octanol-water distribution coefficient (LogD).[14]
Materials:
-
Test compound and its bioisosteric analog
-
1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector[15]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated 1-octanol and pre-saturated PBS (e.g., 1:1 v/v). The final concentration of the compound should be within the linear range of the analytical method.
-
Securely cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vials on a shaker and agitate for 1-2 hours at room temperature to allow for equilibrium to be reached.
-
Centrifuge the vials at a sufficient speed and duration to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the upper (1-octanol) and lower (aqueous) phases.
-
Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.
-
Calculate the LogD value using the following equation: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a parent compound when incubated with HLM, providing an estimate of its intrinsic clearance.[16][17][18][19][20]
Materials:
-
Test compound and its bioisosteric analog
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile containing an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the HLM and the phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add an aliquot of the reaction mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Include control wells without NADPH to assess non-enzymatic degradation.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the zero-minute time point.
-
Determine the metabolic half-life (t1/2) by plotting the natural logarithm of the percentage of remaining parent compound versus time and fitting the data to a first-order decay model.
Impact on Biological Activity: Target Binding Affinity
A crucial aspect of any bioisosteric replacement is its effect on the compound's interaction with its biological target. While the goal is to maintain or improve potency, this is not always guaranteed. Therefore, it is essential to experimentally determine the binding affinity of the fluorinated oxetane analog and compare it to the parent carbonyl compound.
Protocol 3: Target Binding Affinity Assessment (Competitive Binding Assay)
This protocol describes a general approach for a competitive binding assay, which is widely applicable for determining the binding affinity (Ki) of an unlabeled test compound.[21][22][23]
Materials:
-
Purified target protein
-
A labeled ligand (e.g., radiolabeled, fluorescently labeled) with known affinity (Kd) for the target
-
Test compound (unlabeled) and its bioisosteric analog
-
Assay buffer
-
Appropriate detection system (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
In a multi-well plate, combine the purified target protein, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Include control wells containing only the target and labeled ligand (for maximum binding) and wells with a large excess of unlabeled ligand (for non-specific binding).
-
Incubate the plate for a sufficient time to reach binding equilibrium. The incubation time will depend on the kinetics of the ligand-receptor interaction.
-
Separate the bound from the free labeled ligand. This can be achieved through various methods such as filtration, size-exclusion chromatography, or surface plasmon resonance (SPR).[24][25]
-
Quantify the amount of bound labeled ligand using the appropriate detection system.
-
Plot the percentage of bound labeled ligand as a function of the logarithm of the unlabeled test compound concentration.
-
Fit the resulting dose-response curve to a suitable model (e.g., the one-site fit Ki model) to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Labeled Ligand] / Kd)
Conclusion: A Strategic Addition to the Medicinal Chemist's Toolbox
The bioisosteric replacement of a carbonyl group with a fluorinated oxetane represents a powerful and contemporary strategy in drug design.[7] This substitution can lead to significant improvements in metabolic stability and allow for the fine-tuning of lipophilicity, often while maintaining or even enhancing target affinity.[4][6] However, the success of this approach is highly dependent on the specific molecular context. Therefore, a thorough and objective assessment of the resulting physicochemical and pharmacological properties is paramount. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to rationally incorporate fluorinated oxetanes into their drug discovery programs, ultimately accelerating the development of safer and more effective medicines.
References
-
Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. Accessed March 7, 2024. [Link]
-
National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. Accessed March 7, 2024. [Link]
-
Mercell. Metabolic stability in liver microsomes. Accessed March 7, 2024. [Link]
-
ACS Publications. Oxetanes in Drug Discovery Campaigns. Accessed March 7, 2024. [Link]
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. Accessed March 7, 2024. [Link]
-
Evotec. Microsomal Stability. Accessed March 7, 2024. [Link]
-
Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Accessed March 7, 2024. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Accessed March 7, 2024. [Link]
-
ChemRxiv. Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. Accessed March 7, 2024. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. Accessed March 7, 2024. [Link]
-
ResearchGate. Synthesis of fluorinated isosteres of biologically active molecules. Accessed March 7, 2024. [Link]
-
ResearchGate. Impact of oxetane core on the physicochemical profile of drugs. Accessed March 7, 2024. [Link]
-
ResearchGate. Practical methods for the measurement of log P for surfactants. Accessed March 7, 2024. [Link]
-
BMG LABTECH. Binding Assays. Accessed March 7, 2024. [Link]
-
American Chemical Society. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. Accessed March 7, 2024. [Link]
-
Eurofins Discovery. Target Binding Characterization. Accessed March 7, 2024. [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Accessed March 7, 2024. [Link]
-
ResearchGate. log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). Accessed March 7, 2024. [Link]
-
Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Accessed March 7, 2024. [Link]
-
Molecular Biology of the Cell. A Guide to Simple and Informative Binding Assays. Accessed March 7, 2024. [Link]
-
ScienceDirect. Fluorine in drug discovery: Role, design and case studies. Accessed March 7, 2024. [Link]
-
Gifford Bioscience. Data Sheet SPR Kinetic Affinity Assay Protocol. Accessed March 7, 2024. [Link]
-
Cambridge MedChem Consulting. Carbonyl Bioisosteres. Accessed March 7, 2024. [Link]
-
National Center for Biotechnology Information. Oxetanes in Drug Discovery Campaigns. Accessed March 7, 2024. [Link]
-
SlidePlayer. Application of Bioisosteres in Drug Design. Accessed March 7, 2024. [Link]
-
National Center for Biotechnology Information. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Accessed March 7, 2024. [Link]
-
ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. Accessed March 7, 2024. [Link]
Sources
- 1. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 2. 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - Enamine [enamine.net]
- 3. chigroup.site [chigroup.site]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. enamine.net [enamine.net]
- 15. agilent.com [agilent.com]
- 16. mercell.com [mercell.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. nuvisan.com [nuvisan.com]
- 21. support.nanotempertech.com [support.nanotempertech.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. molbiolcell.org [molbiolcell.org]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. giffordbioscience.com [giffordbioscience.com]
NMR Spectral Comparison Guide: Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate vs. Precursors
This comparison guide details the NMR spectral characteristics of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate relative to its synthetic precursors: Oxetan-3-one and Triethyl 2-fluoro-2-phosphonoacetate .
Executive Summary
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate is a specialized fluorinated building block used in medicinal chemistry to introduce the oxetane ring—a bioisostere for gem-dimethyl or carbonyl groups—coupled with a fluoro-alkene motif.
This guide compares the product with its standard Horner-Wadsworth-Emmons (HWE) precursors. The transition from precursors to product is marked by a distinct symmetry breaking event in the oxetane ring protons and a significant chemical shift change in the
Key Spectral Differentiators
| Compound | Diagnostic Feature | ||
| Oxetan-3-one | Singlet (~4.7 ppm) | N/A | High Symmetry ( |
| Fluoro-Phosphonate | N/A | Doublet (~ -215 ppm) | Large |
| Target Product | Two Multiplets (Allylic) | Singlet/Multiplet (~ -120 ppm) | Symmetry Breaking (Cis/Trans to F) |
Synthetic Context & Pathway
The synthesis typically proceeds via a Horner-Wadsworth-Emmons (HWE) reaction. Understanding this pathway is critical for interpreting the NMR mixture during reaction monitoring.
Reaction Scheme
The reaction involves the deprotonation of Triethyl 2-fluoro-2-phosphonoacetate (2) to form a carbanion, which attacks Oxetan-3-one (1) , yielding the fluoro-acrylate Product (3) .
Figure 1: Synthetic pathway for the formation of the target fluoro-oxetane derivative.
Detailed Spectral Analysis
A. Precursor 1: Oxetan-3-one[2][3][4]
-
Role: Electrophile (Ketone).
-
Symmetry: The molecule possesses a plane of symmetry passing through the carbonyl group and the opposite oxygen.
-
H NMR Signature:
-
The four protons on the oxetane ring are chemically equivalent due to rapid ring puckering/symmetry.
-
Signal: A clean singlet at
4.70–4.80 ppm . -
Note: In crude mixtures, this singlet is the primary indicator of unreacted starting material.
-
B. Precursor 2: Triethyl 2-fluoro-2-phosphonoacetate
-
Role: Nucleophile (Phosphonate).
-
H NMR Signature:
-
Methine Proton (CHF): Appears as a distinct doublet of doublets around
5.1–5.4 ppm . -
Coupling: Large geminal H-F coupling (
Hz) and smaller P-H coupling.
-
-
F NMR Signature:
-
Signal: Aliphatic fluorine signal, typically
-210 to -220 ppm . -
Pattern: Doublet (due to H) of doublets (due to P).
-
C. Product: Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate
-
Role: Target Molecule.[1]
-
Symmetry Breaking (Crucial Concept):
-
Unlike the ketone, the product has an exocyclic double bond with two different substituents: a Fluorine atom and an Ester group.
-
The "faces" of the double bond are different. Consequently, the two methylene groups of the oxetane ring are no longer equivalent. One CH
is cis to the Fluorine; the other is cis to the Ester.
-
-
H NMR Signature:
-
Oxetane Protons: The singlet from the ketone splits into two complex multiplets (2H each).
-
Shift: These signals appear downfield (allylic position), typically in the range of
5.2–5.6 ppm . -
Coupling: Long-range coupling (
) is often observed for the protons cis to the fluorine.
-
-
F NMR Signature:
-
Signal: Vinylic fluorine. Significant downfield shift compared to the precursor.
-
Shift: Typically
-110 to -130 ppm . -
Isomerism: Due to the symmetry of the starting ketone ring,
isomerism refers to the relationship between the exocyclic substituents and the ring carbons. Since C2 and C4 of the oxetane are identical, there is only one geometric isomer of the alkene itself, but the protons on the ring become diastereotopic.
-
Experimental Comparison Data
The following table summarizes the expected chemical shifts in CDCl
| Nucleus | Feature | Oxetan-3-one (Precursor) | Phosphonate (Precursor) | Fluoro-Oxetane (Product) |
| Ring CH | 4.74 ppm (s, 4H) | N/A | ~5.2 ppm (m, 2H) & ~5.5 ppm (m, 2H) | |
| P-CH-F | N/A | 5.20 ppm (dd, | Absent (diagnostic for conversion) | |
| C-F Type | N/A | Aliphatic (~ -215 ppm) | Vinylic (~ -120 ppm) | |
| Carbonyl | ~200 ppm (Ketone) | ~165 ppm (Ester) | ~160 ppm (Conj. Ester) | |
| Phosphonate | N/A | ~10-20 ppm | Byproduct only (Phosphate salt) |
Reaction Monitoring Workflow
Use this decision tree to validate the synthesis and purity of the product.
Figure 2: NMR-based decision matrix for monitoring the HWE synthesis of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate.
Protocols & Methodology
A. General HWE Synthesis Protocol
-
Activation: In a flame-dried flask under Argon, dissolve Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv) in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add LiHMDS (1.2 equiv, 1.0 M in THF) dropwise. Stir for 30 min to generate the lithiated phosphonate species.
-
Addition: Add Oxetan-3-one (1.0 equiv) as a solution in THF.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Take an aliquot for
F NMR. Look for the shift from -215 ppm to -120 ppm.
B. NMR Sample Preparation[5][6]
-
Solvent: CDCl
is standard. For acid-sensitive oxetanes, neutralize the solvent with basic alumina or use C D if stability is a concern. -
Concentration: ~10 mg/mL for
H; ~20 mg/mL for F. -
Referencing: Use internal TMS (
0.0) or residual CHCl ( 7.26). For F, an internal standard like -trifluorotoluene ( -63.7 ppm) can be used for quantitative yield determination.
References
-
BenchChem. An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applications. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Ethyl 2-(oxetan-3-ylidene)acetate (Compound Summary). Retrieved from
-
Wuitschik, G., et al. Oxetanes as Promising Modules in Drug Discovery.[2] Angew.[3] Chem. Int. Ed. 2006, 45, 7736.[2]
-
Santa Cruz Biotechnology. Triethyl 2-fluoro-2-phosphonoacetate Product Data. Retrieved from
Sources
Comparison of different synthetic routes to α-fluoro-α,β-unsaturated esters
Executive Summary
The α-fluoro-α,β-unsaturated ester motif is a critical pharmacophore in medicinal chemistry, serving as a non-metabolizable bioisostere for amides and enolizable esters. Its incorporation alters pKa, lipophilicity, and metabolic stability without significantly changing steric bulk.
This guide evaluates the three primary synthetic methodologies for constructing this scaffold: Horner-Wadsworth-Emmons (HWE) Olefination , Julia-Kocienski Olefination , and Pd-Catalyzed Carbonylation . We analyze stereocontrol mechanisms, scalability, and substrate tolerance to aid researchers in selecting the optimal route for their specific target.
Strategic Method Selection (Decision Matrix)
Before detailing protocols, use this decision tree to select the appropriate methodology based on your substrate and stereochemical requirements.
Caption: Selection workflow for α-fluoro-α,β-unsaturated ester synthesis based on substrate availability and stereochemical goals.
Detailed Methodology Analysis
Method A: Horner-Wadsworth-Emmons (HWE) Reaction
The Industry Standard
The HWE reaction using triethyl 2-fluoro-2-phosphonoacetate is the most widely adopted method due to reagent availability and operational simplicity.
-
Mechanism: The reaction proceeds via the formation of an oxaphosphetane intermediate.[1][2] The presence of the electronegative fluorine atom on the
-carbon stabilizes the carbanion but also influences the reversibility of the addition step. -
Stereoselectivity: Generally favors the thermodynamic (E)-isomer .[1] The steric bulk of the phosphonate ester groups dictates the stereochemical outcome.[2]
-
Standard Conditions: Using triethyl phosphonoacetate with bases like NaH or LiHMDS typically yields
ratios from 60:40 to >95:5 depending on the aldehyde. -
Z-Selectivity: To access the (Z)-isomer , Still-Gennari type reagents (bis(2,2,2-trifluoroethyl) phosphonates) are used. The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane, preventing equilibration to the thermodynamic (E)-product [1].
-
Method B: Julia-Kocienski Olefination
The Stereocontrolled Alternative
This method utilizes
-
Mechanism: Involves the addition of a metallated sulfone to an aldehyde, followed by a Smiles rearrangement and elimination of SO₂ and the phenoxide/heterocycle.
-
Why use it? It offers superior
-selectivity for difficult substrates where HWE mixtures are inseparable. The PT-sulfone variant is particularly robust for synthesizing trisubstituted fluoroalkenes [2]. -
Causality: The fluorine atom at the
-position increases the acidity of the sulfone, facilitating deprotonation, but also destabilizes the chelated transition states, often pushing the reaction toward the open transition state that favors the -alkene.
Method C: Pd-Catalyzed Carbonylation
The Stereospecific Route [3]
Unlike olefination methods that build the double bond, this method installs the ester functionality onto a pre-existing 1-bromo-1-fluoroalkene .
-
Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by CO insertion and nucleophilic attack by an alcohol.
-
Key Advantage: The reaction is stereospecific . If you start with a pure (Z)-1-bromo-1-fluoroalkene, you retain the configuration. Furthermore, (E)-isomers react significantly faster than (Z)-isomers, allowing for kinetic resolution of isomeric mixtures [3].
Comparative Performance Analysis
| Feature | HWE Reaction | Julia-Kocienski | Pd-Carbonylation |
| Primary Stereoselectivity | (E) (Tunable to Z) | (E) (High) | Retention (Stereospecific) |
| Typical Yield | 60–90% | 50–85% | 70–95% |
| Atom Economy | Moderate (Phosphate byproduct) | Low (Sulfinate/Heterocycle waste) | High (100% carbon utilization) |
| Substrate Scope | Aldehydes (Aryl/Alkyl) | Aldehydes & Ketones | Alkenyl Halides |
| Reagent Availability | High (Commercial) | Moderate (Synthesis required) | Low (Precursor synthesis required) |
| Scalability | Excellent | Good | Excellent (Industrial viable) |
Experimental Protocols
Protocol 1: (E)-Selective HWE Reaction
Target: Ethyl (E)-2-fluoro-3-phenylacrylate
-
Reagent Prep: In a flame-dried flask under Argon, dissolve triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv) in anhydrous THF (0.5 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases. Note: Ensure H₂ is vented.
-
Addition: Cool to -78°C (crucial for maximizing selectivity). Add benzaldehyde (1.0 equiv) dropwise.
-
Reaction: Allow the mixture to warm slowly to room temperature over 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
-
Validation: ¹⁹F NMR typically shows a singlet around -110 to -120 ppm.
coupling constants confirm geometry ( ).
-
Protocol 2: Pd-Catalyzed Carbonylation (Stereospecific)
Target: Butyl (Z)-2-fluoro-3-(4-chlorophenyl)acrylate
-
Setup: Charge a high-pressure reactor (autoclave) with (Z)-1-bromo-1-fluoro-2-(4-chlorophenyl)ethene (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and tributylamine (1.5 equiv).
-
Solvent: Add n-butanol (as solvent and reagent).
-
Carbonylation: Pressurize with CO (160 psi). Heat to 70°C.
-
Reaction: Stir for 24–48 hours. Note: Monitor consumption of starting material via ¹⁹F NMR.
-
Workup: Vent CO carefully (fume hood!). Filter the mixture through Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Flash chromatography.
-
Note: This method retains the Z-configuration of the starting bromide with >98% fidelity [3].
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the HWE and Julia-Kocienski reactions, highlighting the critical intermediates that determine stereochemistry.
Caption: Mechanistic divergence between HWE (via Oxaphosphetane) and Julia-Kocienski (via Smiles Rearrangement) pathways.
References
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[4] A useful modification of the Horner-Emmons olefination.[5][6][7] Tetrahedron Letters, 24(41), 4405-4408.
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl alkyl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585.
-
Xu, J., & Burton, D. J. (2005). Highly Stereoselective Synthesis of (E)- and (Z)-α-Fluoro-α,β-unsaturated Esters and Amides via Palladium-Catalyzed Carbonylation Reactions.[3] The Journal of Organic Chemistry, 70(11), 4346–4353.
-
Ocampo, R., Dolbier, W. R., et al. (2002). Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids.[8][9][10][11] The Journal of Organic Chemistry, 67(1), 72–78.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Highly stereoselective synthesis of (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated esters and (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated amides from 1-bromo-1-fluoroalkenes via palladium-catalyzed carbonylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Stereoselective Synthesis of (Z)-Β [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Executive Summary
In modern drug discovery, the optimization of physicochemical properties—specifically pKa and lipophilicity (LogP/LogD) —is often as critical as potency. The oxetane ring has emerged as a privileged bioisostere for gem-dimethyl, carbonyl, and cyclopropane groups, offering improved metabolic stability and solubility.
This guide focuses on a specific, high-impact modification: the introduction of fluorine into the oxetane scaffold. We analyze how the synergistic electron-withdrawing effects of the oxetane oxygen and fluorine substituents dramatically shift pKa values, allowing researchers to fine-tune the acidity of carboxylic acids and the basicity of amines to precise physiological windows.[1]
Mechanistic Insight: The "F-Oxetane" Effect
The modulation of pKa in fluorinated oxetane derivatives is driven by three primary mechanistic pillars:
-
Inductive Amplification: The oxetane oxygen is already a strong electron-withdrawing group (EWG).[2][3] Introducing a fluorine atom (the most electronegative element) creates a "double-pull" effect.[2][3] In 3,3-disubstituted systems, this inductive effect propagates through the
-framework, significantly stabilizing conjugate bases (increasing acidity) or destabilizing conjugate acids (decreasing basicity).[4] -
Field Effects & Dipole Alignment: The rigid, slightly puckered geometry of the oxetane ring (~8.7° puckering angle) fixes the orientation of the oxygen lone pairs. When a C-F bond is introduced, particularly at the 3-position, its dipole often aligns constructively or destructively with the ring dipole, altering the local electrostatic potential more effectively than in flexible acyclic chains.[4]
-
Solvation & Lipophilicity: While fluorine is lipophilic, the oxetane ring is polar.[2] The combination (F-Oxetane) often results in a motif that is lipophilicity neutral or slightly lower in LogD compared to carbocyclic analogs (e.g., cyclobutane), while offering a much wider range of pKa modulation.[5]
Comparative Analysis: pKa Shifts
The following data illustrates the magnitude of pKa shifts when transitioning from carbocyclic parents to oxetanes, and finally to fluorinated oxetanes.
Table 1: Modulation of Carboxylic Acid Acidity
Target: Increasing acidity (lowering pKa) to improve solubility or metabolic stability.[3][5]
| Scaffold Type | Representative Compound | pKa (Approx) | Key Property Note | |
| Carbocycle (Parent) | Cyclopropane carboxylic acid | 4.8 | — | Baseline reference.[2][3] |
| Oxetane Bioisostere | Oxetane-3-carboxylic acid | 4.3 | -0.5 | Moderate shift due to ring oxygen.[2][3] |
| Fluoro-Oxetane | 3-(Fluoromethyl)oxetane-3-carboxylic acid | 2.1 | -2.7 | Synergistic drop. Strongest acid; useful for bioisosteric replacement of more acidic groups.[2][3] |
Table 2: Attenuation of Amine Basicity
Target: Lowering pKa to reduce hERG liability, improve permeability, or reduce lysosomal trapping.[4]
| Scaffold Type | Representative Compound | pKa (Approx) | Key Property Note | |
| Alkyl Amine (Parent) | Propylamine / Cyclobutylamine | 9.9 – 10.7 | — | Highly basic; often leads to high clearance/hERG issues.[2][3] |
| Oxetane Bioisostere | Oxetane-3-amine | 7.2 | -2.7 to -3.5 | Major shift. Brings basicity into a physiologically neutral range.[2][3] |
| Fluoro-Oxetane | 3-Fluorooxetane-3-amine derivatives | < 6.5 (Predicted) | > -4.0 | Further reduction in basicity; approaches aniline-like electronic character without aromaticity.[2][3] |
Critical Insight: The transition from a standard alkyl amine to an oxetane-3-amine represents one of the most efficient ways to drop basicity (by ~3 log units) without adding molecular weight or significant lipophilicity.[2]
Decision Framework for Scaffold Selection
Use the following logic flow to determine when to deploy an F-Oxetane motif in your lead optimization campaign.
Figure 1: Decision tree for selecting oxetane and fluoro-oxetane motifs based on physicochemical requirements.
Experimental Protocols
Accurate determination of pKa for these small, polar rings requires precision, as impurities or instability can skew results.[4]
Protocol A: Potentiometric Titration (Gold Standard)
Best for compounds with moderate solubility (>0.5 mM).[2][3][5]
-
Preparation:
-
Prepare a 0.01 M stock solution of the oxetane derivative in degassed water or 0.15 M KCl (to maintain ionic strength).
-
Note: Ensure the oxetane is free of acidic precursors (e.g., silica gel residues) which can buffer the solution.
-
-
Calibration:
-
Calibrate the electrode using a 3-point calibration (pH 1.68, 4.01, 7.00 for acids; 4.01, 7.00, 10.01 for amines).
-
-
Titration:
-
Place 20 mL of sample in a thermostated vessel (25°C) under inert gas (
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) purge to exclude .[2][3] -
Acid Determination: Titrate with standardized 0.1 M NaOH.
-
Base Determination: Titrate with standardized 0.1 M HCl.
-
Add titrant in increments of 1-2
near the equivalence point.[2]
-
-
Analysis:
Protocol B: NMR pH Titration
Best for scarce (<5 mg) or low-solubility compounds.[2][3][5]
-
Sample Prep: Dissolve ~2 mg of compound in 0.6 mL of
(or 90:10ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). Add an internal standard (e.g., TSP).[2][3] -
Titration Loop:
-
Data Processing:
-
Track the chemical shift (
) of a non-exchangeable proton/fluorine adjacent to the ionization center (e.g., the oxetane ring protons or the group). -
Plot
vs. pH.[2][3][6]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Fit the sigmoidal curve to the equation:
[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">
-
References
-
Wuitschik, G., et al. (2010).[2][3][4] "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[2] Angewandte Chemie International Edition. [3]
-
Bull, J. A., et al. (2016).[2][3][4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4] Chemical Reviews. [3]
-
Litskan, E. V., et al. (2025).[2][3][4] "Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s)." ChemRxiv. [3]
-
Rojas, J. J., et al. (2022).[2][3][4] "Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides." Nature Chemistry.[2][3] [3]
-
Burkhard, J. A., et al. (2010).[2][3][4] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [3]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. PubChemLite - 3-(fluoromethyl)oxetane-3-carboxylic acid (C5H7FO3) [pubchemlite.lcsb.uni.lu]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
Comparative Computational Analysis: Electrostatic Potential of Fluorinated vs. Non-Fluorinated Oxetanes
Executive Summary: The Oxetane Scaffold
In modern medicinal chemistry, the oxetane ring has emerged as a "privileged structure," serving as a superior bioisostere for gem-dimethyl and carbonyl groups.[1] Its high metabolic stability and ability to modulate lipophilicity without adding significant molecular weight make it invaluable.
However, the introduction of fluorine—specifically in 3-fluorooxetane and 3,3-difluorooxetane —dramatically alters the electronic landscape of the ring. This guide provides a rigorous computational analysis of the Electrostatic Potential (ESP) of these scaffolds. We quantify how fluorination attenuates the Lewis basicity of the oxetane oxygen, thereby influencing hydrogen bond (HB) acceptor capability and solvation energy.
Key Insight: While unsubstituted oxetane is a strong HB acceptor (
Theoretical Background: The Fluorine Effect
To understand the experimental data presented below, one must grasp the underlying electronic effects:
-
Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element. In 3,3-difluorooxetane, the two fluorine atoms pull electron density through the
-framework. This depletes the electron density on the ether oxygen, making its lone pairs less available for hydrogen bonding. -
Dipole Minimization: In 3,3-difluorooxetane, the C-F dipoles oppose the C-O dipole. This vector cancellation can reduce the net molecular dipole moment, paradoxically making the molecule more lipophilic despite adding polar bonds.
-
Ring Puckering: The substitution pattern affects the ring pucker angle, which subtly influences the hybridization and directionality of the oxygen lone pairs.
Computational Methodology (Protocol)
Step-by-Step Workflow
-
Conformational Search: Generate initial conformers using a force field (e.g., MMFF94) to ensure the ring pucker is not trapped in a high-energy local minimum.
-
Geometry Optimization:
-
Theory: Density Functional Theory (DFT)
-
Functional: B3LYP (robust for organic ground states) or
B97X-D (if dispersion is critical). -
Basis Set: 6-311++G(d,p). Note: Diffuse functions (++) are mandatory for accurate ESP mapping of ethers.
-
Solvation: IEFPCM (Water) to simulate physiological environment, or Gas Phase for intrinsic properties.
-
-
Frequency Calculation: Verify stationary points (zero imaginary frequencies).
-
ESP Surface Generation:
-
Map the electrostatic potential onto an electron density isosurface of 0.002 au .
-
Calculate
(global minimum of the ESP), typically located near the oxygen lone pairs.
-
Workflow Visualization
Figure 1: Standardized computational pipeline for evaluating oxetane electrostatics. The frequency check loop ensures structural integrity before surface analysis.
Comparative Analysis: The Data
The following data summarizes the electronic properties of the three primary scaffolds. The
Table 1: Electronic Properties of Oxetane Scaffolds
| Property | Oxetane (Unsubstituted) | 3-Fluorooxetane | 3,3-Difluorooxetane |
| Structure | |||
| ESP | -66.4 | -58.1 | -47.8 |
| H-Bond Basicity | High | Moderate | Low |
| Dipole Moment (Debye) | 1.98 | 2.54 | 0.65 |
| LogP (Calculated) | -0.25 | 0.15 | 0.58 |
| Metabolic Stability | Good | Better | Best |
(Note: Values are aggregate averages derived from B3LYP/6-31G and MP2/cc-pVTZ levels of theory as reported in Wuitschik et al. and Greszler et al.)*
Detailed Interpretation
-
Oxetane (
-66.4): The oxygen atom is highly exposed and electron-rich. It acts as a potent Lewis base, comparable to (or stronger than) typical aliphatic ethers. This explains its high aqueous solubility (hydrophilicity). -
3-Fluorooxetane (
-58.1): A single fluorine atom introduces an inductive pull. The basicity drops by ~8 kcal/mol. This is a "tuning" option—it lowers polarity without completely killing the H-bond capability. -
3,3-Difluorooxetane (
-47.8): The "fluorine effect" is maximal here. The basicity of the oxygen is drastically reduced (nearly 20 kcal/mol weaker than oxetane). Consequently, this scaffold does not solvate as well in water, leading to a higher LogP (more lipophilic). This is ideal for crossing the Blood-Brain Barrier (BBB).
Implications for Drug Design[3][4][5][6][7][8]
How should a researcher apply this data? The choice of scaffold dictates the physicochemical profile of the final drug candidate.
Decision Logic for Medicinal Chemists
-
Scenario A: Need Solubility. If your lead compound is too greasy (high LogP), use the Unsubstituted Oxetane . Its high negative potential will engage water molecules effectively.
-
Scenario B: Need Permeability/Metabolic Stability. If your compound is too polar or suffers from rapid oxidative metabolism, switch to 3,3-Difluorooxetane . The fluorines block metabolic hot spots (C3 position) and the reduced basicity helps the molecule pass through lipid membranes.
Structure-Property Relationship Diagram
Figure 2: Decision tree for selecting oxetane variants based on the desired physicochemical outcome (Solubility vs. Stability).
References
-
Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.[2] [Link]
-
Wuitschik, G., et al. (2010).[4] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[4] [Link]
-
Greszler, S. N., et al. (2009). "3,3-Difluorooxetanes as Bioisosteres of Gem-Dimethyl Groups." Organic Letters, 11(9), 1931–1934. [Link]
-
Burkhard, J. A., et al. (2010).[4] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." European Journal of Organic Chemistry, 2010(16), 3056–3069. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chigroup.site [chigroup.site]
Definitive Guide to the Proper Disposal of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (CAS No. 1793092-96-2). As a specialized reagent in modern drug discovery, its unique structure—incorporating a fluorinated ester and a strained oxetane ring—necessitates a rigorous and informed approach to waste management. This document moves beyond simple instructions to explain the chemical rationale behind each procedural step, ensuring the safety of laboratory personnel and the protection of our environment.
Core Chemical Profile and Hazard Analysis
Understanding the disposal requirements for Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate begins with a clear-eyed assessment of its constituent functional groups and their inherent reactivity.
-
Fluorinated Ester Moiety : The presence of a carbon-fluorine bond, one of the strongest single bonds in organic chemistry, renders this molecule environmentally persistent.[1] Incomplete destruction can lead to the release of so-called "forever chemicals."[1] Furthermore, upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases such as hydrogen fluoride (HF) and carbonyl fluoride (COF2).[2] The ester group, while common, is susceptible to hydrolysis under strongly acidic or basic conditions, which could alter the chemical nature of the waste if improperly segregated.[3][4]
-
Oxetane Ring : The four-membered oxetane ring possesses significant ring strain (approximately 107 kJ/mol), making it more reactive than larger cyclic ethers like tetrahydrofuran (THF).[5] While generally stable under basic conditions, the ring is susceptible to opening when exposed to strong acids or Lewis acids.[5][6][7] This reactivity profile demands careful segregation from acidic waste streams.
-
Toxicity Profile (by Analogy) : While specific toxicological data for this exact molecule is limited, its close structural analog, Ethyl fluoroacetate, is classified as highly toxic.[8] It is fatal if swallowed, inhaled, or in contact with skin.[9][10] The mode of action for such compounds often involves in-vivo hydrolysis to the highly toxic fluoroacetate ion, which disrupts the citric acid cycle in a process termed "lethal synthesis."[8][11] Therefore, it is imperative to treat Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate with the highest degree of caution.
Summary of Key Chemical and Hazard Data
| Property | Value / Classification | Rationale & Source |
| Molecular Formula | C₇H₉FO₃ | [12] |
| Molecular Weight | 160.14 g/mol | [12] |
| Primary Hazards | High Acute Toxicity (Assumed), Environmental Persistence, Reactivity with Acids/Bases | Based on fluorinated ester and oxetane functionalities.[5][8][10] |
| Incompatibilities | Strong Acids, Strong Bases, Strong Oxidizing Agents, Reducing Agents | Risk of oxetane ring-opening, ester hydrolysis, and exothermic reactions.[5][13] |
| Primary Disposal Route | High-Temperature Incineration | Required to break the stable C-F bond and ensure complete destruction.[1][14][15] |
Immediate Safety & Spill Management Protocol
Effective spill management is the first line of defense against accidental exposure and environmental contamination. All personnel handling this compound must be thoroughly trained in these procedures.
Personal Protective Equipment (PPE)
A standard laboratory coat, nitrile gloves, and safety glasses are insufficient. The assumed high toxicity necessitates an elevated level of protection.
-
Hand Protection : Wear heavy-duty butyl or neoprene gloves. Standard nitrile gloves are not recommended for extended contact with many organic solvents and reagents.[16]
-
Eye/Face Protection : Chemical splash goggles and a full-face shield are mandatory.[17]
-
Body Protection : A chemically resistant apron or lab coat over a fully-buttoned lab coat is required.[13]
-
Respiratory Protection : All handling of the pure compound or concentrated solutions must occur within a certified chemical fume hood to prevent inhalation of vapors.[13][18]
Step-by-Step Spill Cleanup Procedure
-
Evacuate & Alert : Immediately alert all personnel in the vicinity. Evacuate the immediate area of the spill.
-
Ventilate : Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, increase ventilation to the room if it is safe to do so.
-
Contain : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or specialized chemical absorbent pads.[19] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (if applicable & safe) : Due to the compound's reactivity, do not attempt to neutralize with acid or base.
-
Absorb : Carefully apply the inert absorbent material over the spill, working from the outside in.
-
Collect : Using non-sparking tools, carefully scoop the absorbed material into a designated, pre-labeled hazardous waste container.[18]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose : Seal the waste container and move it to the designated satellite accumulation area for halogenated waste.
Waste Segregation & Disposal Workflow
The cornerstone of compliant disposal is rigorous waste segregation at the point of generation. Cross-contamination of waste streams can create reactive hazards and dramatically increase disposal costs.
Step 1: Identify the Waste Stream
Immediately classify any material that has come into contact with Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate as Halogenated Organic Waste . This includes:
-
Unused or expired neat material.
-
Reaction mixtures containing the compound.
-
Solvent rinses from contaminated glassware.
-
Contaminated PPE (gloves, pads, etc.).
-
Spill cleanup materials.
Step 2: Select the Appropriate Waste Container
-
Primary Container : Use a clearly labeled, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[16]
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate," and any other major components of the waste stream. Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones, flame, environmental hazard).[9][10]
Step 3: Follow the Disposal Decision Pathway
The following diagram outlines the mandatory workflow for managing waste containing this compound.
Caption: Disposal Workflow for Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate.
Step 4: Final Disposal via High-Temperature Incineration
The only environmentally sound and recommended disposal method for this compound is high-temperature incineration .[1][15]
-
Why Incineration? The extreme temperatures (typically >1000 °C) and long residence times in a specialized hazardous waste incinerator are necessary to provide the energy required to cleave the robust carbon-fluorine bond.[14]
-
Contractor Requirements : You must use a licensed and reputable hazardous waste disposal company with documented experience in handling and incinerating fluorinated and halogenated organic waste.[1] These facilities are equipped with specialized scrubbers and control systems to safely manage and neutralize the acidic gases (like HF) produced during combustion.[2]
-
Prohibited Methods :
-
DO NOT dispose of this chemical down the drain. It is likely toxic to aquatic life and is persistent.[10][16]
-
DO NOT dispose of this chemical in standard trash or non-hazardous waste streams.
-
AVOID landfilling. While permissible for some hazardous wastes, landfilling of persistent organic pollutants like this one merely contains the problem without destroying the hazard, posing a long-term risk of environmental contamination.[15]
-
Documentation and Regulatory Compliance
Meticulous record-keeping is not just good practice; it is a legal requirement.
-
Waste Manifest : Ensure that a complete and accurate hazardous waste manifest accompanies the waste shipment. This document tracks the waste from your facility (the generator) to its final destination.
-
Certificate of Destruction : Upon completion of the incineration process, the disposal facility will provide a Certificate of Destruction.[1] This is your proof of compliant disposal and should be retained in your laboratory's safety records indefinitely.
-
Adherence to Regulations : All procedures must comply with local, state, and federal regulations (e.g., EPA's Resource Conservation and Recovery Act (RCRA) in the United States).
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory safety and chemical stewardship.
References
- Vertex AI Search. (n.d.). Ethyl fluoroacetate - SAFETY DATA SHEET.
- PMC. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
- Benchchem. (n.d.). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
- Benchchem. (n.d.). Assessing the stability of the oxetane ring under various chemical conditions.
- New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Sasol Chemicals. (2025, January 15). Material Safety Data Sheet.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
- ACS Publications. (2022, April 21). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes.
- ChemicalBook. (2026, January 17). Ethyl fluoroacetate - Safety Data Sheet.
- ECHEMI. (n.d.). Ethyl fluoroacetate SDS, 459-72-3 Safety Data Sheets.
- Tokyo Chemical Industry. (2025, October 29). SAFETY DATA SHEET.
- Washington State University. (n.d.). Standard Operating Procedure.
- Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
- Sanmenxia Meile. (n.d.). Operation, Disposal and Storage of Ethyl Fluoroacetate.
- ChemScene. (n.d.). Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate.
- Journal of the American Chemical Society. (n.d.). Hydrolysis of Ethyl Fluoroacetates1.
- PubChem. (n.d.). Ethyl fluoroacetate.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Regulations.gov. (2005, October 26). Toxicology of fluoroacetate: a review, with possible directions for therapy research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. chemscene.com [chemscene.com]
- 13. Operation, Disposal and Storage of Ethyl Fluoroacetate-Sanmenxia Meile [en.meilechem.com]
- 14. env.nm.gov [env.nm.gov]
- 15. mcfenvironmental.com [mcfenvironmental.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. chemicalbook.com [chemicalbook.com]
- 18. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 19. solutions.covestro.com [solutions.covestro.com]
A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate (CAS No. 1793092-96-2). As a specialized reagent in modern drug discovery, its unique structure—combining a reactive oxetane ring with a highly toxic fluoroacetate moiety—necessitates a rigorous and informed approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety principles.
Understanding the Hazard: A Tale of Two Moieties
The required PPE for any chemical is dictated by its specific hazards. For Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate, the risk profile is a composite of its constituent parts: the ethyl fluoroacetate group and the oxetane ring.
-
The Fluoroacetate Core: The presence of the monofluoroacetate group is the primary driver of this compound's toxicity. Organofluorine compounds, particularly those containing a -CH₂F group or its equivalent, can be extremely toxic.[1] The parent compound, ethyl fluoroacetate, is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[2][3] This high level of toxicity is due to its metabolic conversion into fluorocitrate, which inhibits the Krebs cycle, a fundamental cellular energy pathway. Therefore, preventing any level of exposure—dermal, ocular, or inhalation—is of paramount importance.
-
The Oxetane Ring: The four-membered oxetane ring is a strained cyclic ether.[4][5] While more stable than an epoxide, it is susceptible to ring-opening reactions, particularly under acidic conditions.[6][7] This reactivity means the compound could potentially react with incompatible materials, and its decomposition could release hazardous substances. While generally stable under basic conditions, this reactivity profile must be considered during handling, storage, and waste disposal.[7]
Given these combined hazards, a multi-layered approach to PPE is not just recommended; it is mandatory.
Core Personal Protective Equipment (PPE) Requirements
Engineering controls, such as certified chemical fume hoods, are the first and most critical line of defense. All handling of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate must be performed within a functioning fume hood to minimize inhalation exposure. The following PPE is required as the essential second line of defense.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or equivalent standards are mandatory at all times. Standard safety glasses do not provide adequate protection from splashes and are insufficient.[8]
-
Recommended for High-Risk Operations: When handling quantities greater than a few milligrams, or during any procedure with a heightened risk of splashing (e.g., solution transfers, extractions), a full-face shield must be worn in addition to chemical splash goggles.[8][9] The face shield protects the entire face from direct contact.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat is required.[10] Ensure the coat has long sleeves and is fully buttoned.
-
Gloves: The Critical Barrier: Due to the high dermal toxicity, single-glove protection is inadequate. Double-gloving is mandatory.
-
Inner Glove: A thin, disposable nitrile glove.
-
Outer Glove: A heavier-duty, chemical-resistant glove. Materials such as butyl rubber or Viton offer superior protection against a broader range of chemicals. If these are not available, a second pair of nitrile gloves may be used for incidental contact only, but they must be changed immediately upon any suspected contact.[8]
-
Glove Inspection: Always inspect gloves for tears or pinholes before use.[11]
-
Removal and Disposal: Contaminated gloves must be removed carefully, avoiding contact with skin, and disposed of as hazardous waste.[12]
-
-
Clothing and Footwear: Wear long pants and fully enclosed, chemical-resistant shoes that cover the entire foot.[8][10] Do not wear shorts, skirts, or open-toed shoes in the laboratory.
-
Chemical-Resistant Apron: For procedures involving larger volumes (>50 mL) or significant splash potential, a chemical-resistant apron should be worn over the lab coat.[9][11]
Respiratory Protection
-
Standard Operations: When working exclusively within a certified chemical fume hood, respiratory protection is typically not required. The fume hood provides primary respiratory protection.[13]
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[12] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational procedures.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Lay down a disposable, absorbent bench liner.
-
PPE Donning: Don all required PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, eye/face protection.
-
Weighing and Transfer:
-
For solids, weigh the compound in a tared, sealed container within the fume hood.
-
For solutions, use a syringe or cannula for transfers. Avoid open-air pouring.
-
-
Reaction Setup: Perform all reaction setups and workups within the fume hood. Ensure all glassware is properly secured.
-
Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and equipment. A solution of sodium bicarbonate can be used to neutralize any acidic residues before final cleaning.
-
PPE Doffing: Remove PPE carefully in the reverse order of donning, taking care not to cross-contaminate. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[12]
Disposal Plan
-
Chemical Waste: All solutions and solids containing Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate must be disposed of in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench liners, and pipette tips, must be placed in a designated solid hazardous waste container.[14]
Visual Workflow and Data Summary
A logical workflow is critical for ensuring safety at every step. The following diagram outlines the essential stages of handling this compound.
Caption: Safe Handling Workflow for Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate.
PPE Summary Table
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (<50 mL) | Chemical Splash Goggles | Double Nitrile/Butyl Gloves | Flame-Resistant Lab Coat | Not required (in fume hood) |
| Large Scale / Splash Risk | Goggles & Face Shield | Double Nitrile/Butyl Gloves | FR Lab Coat & Apron | Not required (in fume hood) |
| Spill Cleanup / Emergency | Goggles & Face Shield | Heavy-Duty Chemical Gloves | Chemical-Resistant Suit | Required (Full-face respirator) |
Conclusion
The safe handling of Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate is predicated on a deep respect for its inherent hazards. The high acute toxicity of the fluoroacetate moiety demands that exposure be engineered out of the process wherever possible and that robust PPE be used as a final, critical barrier. By understanding the chemical causality behind these safety requirements and adhering to the detailed operational plans, researchers can confidently and safely utilize this valuable compound in their work.
References
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Czech, J., & Rzepa, H. S. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Czech, J., & Rzepa, H. S. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Department of Labour. (n.d.). Sodium Fluoroacetate (1080) - Guidelines for the Safe Use of. Squarespace. Available at: [Link]
-
Wikipedia. (n.d.). Oxetane. Available at: [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Available at: [Link]
-
O'Hagan, D. (2013). Is organofluorine sustainable? Société Chimique de France. Available at: [Link]
-
Arina, A., et al. (2021). Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. MDPI. Available at: [Link]
-
Washington, J. W., et al. (2025). High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. PNAS. Available at: [Link]
-
Graham, T. J. A., & Boyd, S. G. (2022). Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. PMC. Available at: [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl fluoroacetate, 97%. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(oxetan-3-ylidene)acetate. Available at: [Link]
-
Sanmenxia Meile. (n.d.). Operation, Disposal and Storage of Ethyl Fluoroacetate. Available at: [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Washington. Available at: [Link]
-
Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. University of California, Santa Barbara. Available at: [Link]
-
University of Kentucky. (2018). Personal Protective Equipment. Kentucky Pesticide Safety Education. Available at: [Link]
-
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Available at: [Link]
Sources
- 1. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Oxetane - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Operation, Disposal and Storage of Ethyl Fluoroacetate-Sanmenxia Meile [en.meilechem.com]
- 14. meridianbioscience.com [meridianbioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
